molecular formula C8H4F3N3O3 B1404997 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide CAS No. 892414-49-2

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Cat. No.: B1404997
CAS No.: 892414-49-2
M. Wt: 247.13 g/mol
InChI Key: ITBJCWHSRBFHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-49-2) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features the 7-azaindole core, a privileged scaffold recognized in drug discovery for its excellent bioisosteric properties relative to purines and indoles . The presence of the electron-withdrawing nitro and trifluoromethyl groups at the 3 and 4 positions makes this molecule a versatile building block for synthesizing novel target molecules. The 7-azaindole framework is particularly significant in the design of kinase inhibitors . Its structure allows it to mimic the adenine moiety of ATP, enabling key hydrogen bond interactions within the hinge region of kinase active sites . Researchers utilize this scaffold to develop potent and selective inhibitors for a range of kinases, including Anaplastic Lymphoma Kinase (ALK), Aurora kinases, and others implicated in oncology and other disease areas . The specific substitution pattern on this 7-azaindole derivative provides a strategic handle for further functionalization via cross-coupling reactions and nucleophilic substitutions, facilitating the exploration of structure-activity relationships (SAR) . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

7-hydroxy-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O3/c9-8(10,11)4-3-12-7-6(4)5(14(16)17)1-2-13(7)15/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBJCWHSRBFHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C2=C1[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the 7-azaindole core, a privileged structure, is a cornerstone in the design of kinase inhibitors and other therapeutic agents due to its unique ability to mimic purine bases and engage in critical hydrogen bonding interactions.[1][2] The introduction of specific substituents—such as a nitro group, a trifluoromethyl moiety, and an N-oxide—creates a highly functionalized and synthetically versatile intermediate.[3][4][5] This guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, a key building block in pharmaceutical research. Our approach is not merely a sequence of analytical steps but a logical, self-validating process designed to provide absolute confidence in the molecular architecture, a non-negotiable requirement in drug development.

The Hypothesis: From Synthesis to Proposed Structure

The structure of a novel compound is first hypothesized based on its synthetic origin. The functionalization of the 7-azaindole core, particularly at the 4-position of the pyridine ring, is often achieved by leveraging the directing effect of an N-oxide.[6][7][8] The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position. This established reactivity pattern forms the bedrock of our structural hypothesis.

A plausible synthetic pathway is as follows:

  • N-Oxidation: Treatment of a 3-(trifluoromethyl)-7-azaindole precursor with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding 7-oxide.[9]

  • Electrophilic Nitration: The resulting N-oxide is then subjected to nitrating conditions (e.g., HNO₃/H₂SO₄), directing the nitro group to the electron-rich C4 position.

This mechanistic rationale leads to the proposed structure:

Chemical Structure of this compound

The following sections detail the analytical methodologies employed to rigorously validate this hypothesis.

G cluster_synthesis Synthetic Pathway Rationale A 3-(Trifluoromethyl)-7-azaindole B 7-Azaindole-7-oxide Intermediate A->B  Oxidation (e.g., m-CPBA) Activates Pyridine Ring   C Target Molecule: 4-Nitro-3-(trifluoromethyl) -7-azaindole-7-oxide B->C  Electrophilic Nitration (HNO₃/H₂SO₄) N-Oxide directs to C4-position  

Caption: Proposed synthetic pathway leading to the target molecule.

Mass Spectrometry: Confirming Composition and Key Features

Mass spectrometry (MS) serves two primary functions in this elucidation: confirming the elemental composition via exact mass measurement and revealing characteristic structural motifs through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Expert Insight: HRMS is the gold standard for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can eliminate virtually all other possible elemental compositions.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument must be calibrated with a known standard immediately prior to analysis to ensure mass accuracy.

  • Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺.

Data Presentation: HRMS Validation

Parameter Expected Value
Molecular Formula C₈H₄F₃N₃O₃
Molecular Weight 247.13 g/mol [3][4][5]
Calculated Exact Mass [M+H]⁺ 248.0226

| Measured m/z [M+H]⁺ | Expected within 5 ppm of calculated |

A measured mass that aligns with the calculated value provides high confidence in the molecular formula C₈H₄F₃N₃O₃.

Tandem Mass Spectrometry (MS/MS)

Expert Insight: The fragmentation pattern in MS/MS provides a structural fingerprint. For N-oxides, a characteristic loss of an oxygen atom ([M-16]) is a powerful diagnostic marker that is not typically observed from nitro groups under standard collision-induced dissociation (CID) conditions.[10] This allows us to differentiate the N-oxide oxygen from the nitro group oxygens.

Experimental Protocol: Collision-Induced Dissociation (CID)

  • Isolation: In a tandem mass spectrometer (e.g., Q-TOF or ion trap), isolate the precursor ion ([M+H]⁺, m/z 248.02).

  • Activation: Subject the isolated ions to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies.

  • Detection: Record the m/z values of the resulting fragment ions.

Data Presentation: Predicted MS/MS Fragmentation

Precursor Ion [M+H]⁺ (m/z) Fragment Ion m/z of Fragment Interpretation
248.02 [M+H - O]⁺ 232.02 Key Fragment: Loss of N-oxide oxygen[10][11]
248.02 [M+H - NO₂]⁺ 202.02 Loss of nitro group

| 248.02 | [M+H - CF₃]⁺ | 179.03 | Loss of trifluoromethyl group |

G parent [M+H]⁺ m/z 248.02 frag1 [M+H - O]⁺ m/z 232.02 parent->frag1 -O (16 Da) (N-Oxide) frag2 [M+H - NO₂]⁺ m/z 202.02 parent->frag2 -NO₂ (46 Da) frag3 [M+H - CF₃]⁺ m/z 179.03 parent->frag3 -CF₃ (69 Da)

Caption: Key fragmentation pathways in MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the definitive map of the molecule's covalent framework. Through a combination of ¹H, ¹³C, and ¹⁹F NMR, we can confirm the precise placement of each substituent.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12][13]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Perform standard ¹H, ¹³C{¹H}, and ¹⁹F acquisitions. 2D experiments like COSY and HMBC can be used for further confirmation if needed.

¹H, ¹³C, and ¹⁹F NMR Data Interpretation

Expert Insight: The combination of powerful electron-withdrawing groups (EWG) and the N-oxide creates a highly polarized aromatic system. The CF₃ group at C3 will push the C2-H proton significantly downfield. The N-oxide and the C4-NO₂ group will strongly deshield the protons on the pyridine ring (C5-H and C6-H).

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity / Coupling Rationale
¹H NMR H2 8.5 - 8.8 s Adjacent to pyrrole N and deshielded by C3-CF₃.
H5 8.9 - 9.2 d, J ≈ 6 Hz Deshielded by adjacent N-oxide and C4-NO₂.
H6 7.8 - 8.1 d, J ≈ 6 Hz Coupled to H5.
N1-H 12.0 - 12.5 br s Acidic pyrrole proton, often broad.
¹³C NMR C2 ~125 d Coupled to H2.
C3 ~118 q, ¹JCF ≈ 270 Hz Directly attached to CF₃, shows strong C-F coupling.
C3a ~128 s Pyrrole-pyridine fusion carbon.
C4 ~145 s Attached to the electron-withdrawing NO₂ group.
C5 ~140 d Deshielded by N-oxide and NO₂.
C6 ~115 d
C7a ~150 s Pyridine-pyrrole fusion carbon, deshielded by N-oxide.
CF₃ ~122 q, ¹JCF ≈ 270 Hz Carbon of the trifluoromethyl group.

| ¹⁹F NMR | CF₃ | -60 to -65 | s | Single environment for the three fluorine atoms. |

The observation of a quartet in the ¹³C spectrum for the C3 carbon is irrefutable evidence for the attachment of the CF₃ group at this position. The downfield shifts of H5 and C5 are characteristic consequences of the adjacent N-oxide and nitro functionalities.

G cluster_nmr NMR Interpretation Workflow A Acquire ¹H, ¹³C, ¹⁹F Spectra B ¹⁹F NMR: Observe singlet at ~ -62 ppm A->B Confirms CF₃ group D ¹H NMR: Assign 3 aromatic signals + 1 NH Observe coupling between H5 & H6 A->D Confirms substitution pattern C ¹³C NMR: Identify two quartets (C3 & CF₃) Confirm C-CF₃ bond B->C Confirms C3 position E Correlate Data: Downfield shifts of H5/C5 confirm 4-NO₂ and 7-Oxide proximity C->E D->E F Final Structure Confirmed E->F

Caption: Logical workflow for NMR-based structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy provides rapid and definitive confirmation of the key functional groups hypothesized from the synthesis and MS data.

Expert Insight: The nitro group provides two of the most characteristic and intense absorptions in an IR spectrum, making it easy to identify.[14] The trifluoromethyl group also has very strong, distinctive C-F stretching bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum. A background spectrum of the clean, empty crystal should be taken first.

Data Presentation: Characteristic IR Absorptions

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Nitro (Ar-NO₂) Asymmetric Stretch 1550 - 1475 Strong[15][16][17]
Symmetric Stretch 1360 - 1290 Strong[15][16][17]
Trifluoromethyl (-CF₃) C-F Stretch 1350 - 1100 Very Strong
N-Oxide (Ar-N→O) N-O Stretch 1300 - 1200 Medium-Strong
Pyrrole N-H N-H Stretch 3400 - 3200 Medium, Broad
Aromatic C-H C-H Stretch 3100 - 3000 Medium

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |

The simultaneous observation of strong bands in the ~1530 cm⁻¹, ~1350 cm⁻¹, and ~1100-1300 cm⁻¹ regions provides a robust, self-validating confirmation of the nitro, trifluoromethyl, and N-oxide groups.

Conclusion: A Triad of Unambiguous Proof

The structural elucidation of this compound is a clear demonstration of a synergistic analytical strategy.

  • Mass Spectrometry confirmed the elemental formula and diagnostically identified the N-oxide moiety through its characteristic loss of oxygen.

  • Multinuclear NMR Spectroscopy provided the definitive atomic connectivity map, placing the trifluoromethyl group at C3 and confirming the 4-nitro substitution pattern through chemical shift and coupling analysis.

  • Infrared Spectroscopy offered rapid, orthogonal verification of all key functional groups.

Together, these techniques form a self-validating system that moves beyond simple data collection. They provide a layered, evidence-based narrative that confirms the molecular structure with the high degree of certainty required for advancing compounds in drug discovery and development pipelines.

References

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds has been a paradigm-shifting approach to modulate physicochemical and pharmacological properties. The 7-azaindole core, a bioisostere of indole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors.[1] This guide provides a comprehensive technical overview of a highly functionalized derivative, 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide , a compound poised for significant applications in contemporary drug discovery programs.

This document will delve into the probable synthetic pathways, predicted physicochemical characteristics, and anticipated spectroscopic signatures of this unique molecule. Furthermore, we will explore its potential applications, particularly as a versatile building block for kinase inhibitors and protein degraders, providing researchers and drug development professionals with a foundational understanding of its chemical attributes and strategic value.

Molecular Structure and Key Features

This compound is a complex heterocyclic molecule characterized by several key functional groups that contribute to its unique electronic and steric properties:

  • 7-Azaindole Scaffold: A bicyclic aromatic system consisting of a pyridine ring fused to a pyrrole ring. This core is a known pharmacophore in many kinase inhibitors.

  • N-Oxide: The N-oxide on the pyridine ring modulates the electronic properties of the aromatic system, influencing its reactivity and potential for hydrogen bonding. It can also improve solubility and metabolic stability.

  • Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

  • Nitro Group (-NO2): Another potent electron-withdrawing group that significantly impacts the electronic distribution of the aromatic ring system, making it a key feature for molecular interactions and a potential site for chemical modification.

These features combined suggest that this compound is a highly tailored building block for the synthesis of novel therapeutic agents.

Synthesis and Chemical Reactivity

A likely precursor would be 3-(trifluoromethyl)-7-azaindole. The synthesis would then proceed via two key transformations:

  • N-Oxidation: The pyridine nitrogen of the 7-azaindole core would be oxidized to the corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in an organic solvent.

  • Nitration: The resulting 3-(trifluoromethyl)-7-azaindole-7-oxide would then undergo electrophilic nitration. The N-oxide group directs nitration to the 4-position of the 7-azaindole ring system.

The following diagram illustrates this proposed synthetic workflow:

G cluster_0 Proposed Synthetic Pathway start 3-(Trifluoromethyl)-7-azaindole step1 N-Oxidation (e.g., H2O2, organic solvent) start->step1 intermediate 3-(Trifluoromethyl)-7-azaindole-7-oxide step1->intermediate step2 Electrophilic Nitration (e.g., HNO3/H2SO4) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

The reactivity of this compound is expected to be dictated by its electron-deficient aromatic system. The nitro group could be a handle for further functionalization, for instance, through reduction to an amine, which can then be used in a variety of coupling reactions to build more complex molecules.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of this compound are not widely published. However, we can infer some of these properties based on its structure and data from analogous compounds.

PropertyValue/PredictionBasis of Prediction
Molecular Formula C₈H₄F₃N₃O₃Confirmed by multiple chemical suppliers.[2][3]
Molecular Weight 247.13 g/mol Confirmed by multiple chemical suppliers.[2][3]
CAS Number 892414-49-2Confirmed by multiple chemical suppliers.[2][3]
Appearance Likely a solid at room temperatureBased on similar substituted nitroaromatic compounds.
Melting Point Predicted to be in the range of 150-200 °CInferred from the melting point of 4-nitro-3-(trifluoromethyl)aniline (125-129 °C) and the increased molecular complexity.[4]
Solubility Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF.The N-oxide may slightly improve aqueous solubility compared to the non-oxidized parent, but the trifluoromethyl and nitro groups, along with the planar aromatic system, suggest overall low water solubility.
pKa The pyrrolic N-H is expected to be weakly acidic. The N-oxide can be protonated under strongly acidic conditions.General knowledge of azaindole and N-oxide chemistry.

Spectroscopic Analysis (Anticipated)

The structural features of this compound will give rise to a unique spectroscopic fingerprint. Below are the anticipated features for its key analytical spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the N-oxide functionality. We would anticipate signals in the aromatic region (likely between 7.0 and 9.0 ppm). The pyrrolic N-H proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be characterized by a singlet corresponding to the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational bands include:

  • N-H stretch: A broad band around 3200-3400 cm⁻¹ for the pyrrolic N-H.

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • Asymmetric and Symmetric NO₂ stretch: Strong bands typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

  • C-F stretches: Strong absorptions in the range of 1000-1350 cm⁻¹.

  • N-O stretch: A band typically around 1200-1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₈H₄F₃N₃O₃. The fragmentation pattern will likely involve the loss of the nitro group and other characteristic fragments of the 7-azaindole core.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of this compound (Proposed)
  • N-Oxidation of 3-(Trifluoromethyl)-7-azaindole:

    • Dissolve 3-(trifluoromethyl)-7-azaindole in a suitable organic solvent (e.g., acetic acid or dichloromethane).

    • Add an oxidizing agent, such as 30% hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the excess oxidizing agent and work up the reaction to isolate the crude 3-(trifluoromethyl)-7-azaindole-7-oxide.

    • Purify the product by column chromatography or recrystallization.

  • Nitration of 3-(Trifluoromethyl)-7-azaindole-7-oxide:

    • Dissolve the purified 3-(trifluoromethyl)-7-azaindole-7-oxide in concentrated sulfuric acid at 0 °C.

    • Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.

    • Stir the reaction at low temperature for a few hours, monitoring by TLC or LC-MS.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Analytical Characterization

The following workflow outlines the standard procedures for confirming the identity and purity of the synthesized compound.

G cluster_1 Analytical Characterization Workflow sample Purified Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ir IR Spectroscopy sample->ir hplc HPLC Purity Analysis sample->hplc data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis hplc->data_analysis

Caption: A typical workflow for the analytical characterization of the title compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a highly valuable building block for the synthesis of novel drug candidates.

  • Kinase Inhibitors: The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 3 and 4-positions can be further elaborated to target specific pockets in the kinase active site, potentially leading to highly potent and selective inhibitors.

  • Protein Degraders: This compound has been listed as a "Protein Degrader Building Block," suggesting its utility in the design of Proteolysis-Targeting Chimeras (PROTACs).[3] The 7-azaindole core can serve as a warhead that binds to a target protein, and the nitro group could be a synthetic handle to attach a linker connected to an E3 ligase ligand.

  • Agrochemicals: The trifluoromethyl and nitro groups are common in modern agrochemicals due to their ability to enhance efficacy and metabolic stability. This compound could serve as a starting material for the development of new pesticides and herbicides.[5]

Conclusion

This compound is a strategically designed chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a proven pharmacophore (7-azaindole), an N-oxide for modulating physicochemical properties, and potent electron-withdrawing groups make it an attractive starting material for the synthesis of novel kinase inhibitors, protein degraders, and other biologically active molecules. While detailed experimental data on this specific compound are sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel and effective therapeutics continues to grow, the importance of such highly functionalized building blocks in accelerating drug discovery programs cannot be overstated.

References

An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[1] The strategic introduction of the nitro and trifluoromethyl groups, coupled with the N-oxide functionality, offers unique electronic and steric properties for molecular scaffolding in drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded pathway based on established chemical principles and literature precedents.

Introduction: The Significance of Substituted 7-Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole.[2] The presence of the pyridine nitrogen imparts distinct physicochemical properties, such as improved solubility and metabolic stability, which are highly desirable in drug candidates. Functionalization of the 7-azaindole core allows for the fine-tuning of its biological activity. The target molecule, this compound, incorporates three key functionalities:

  • A Trifluoromethyl Group at the 3-position: This group is known to enhance metabolic stability and binding affinity due to its lipophilicity and ability to participate in hydrogen bonding.

  • A Nitro Group at the 4-position: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the aromatic system and provide a handle for further chemical transformations.

  • An N-oxide at the 7-position: N-oxidation of the pyridine ring activates the nucleus for electrophilic substitution, facilitating the introduction of substituents at the 4-position. It also serves as a key functional group in various biologically active compounds.[3]

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis suggests a multi-step synthesis beginning with the construction of the 3-(trifluoromethyl)-7-azaindole core, followed by sequential N-oxidation and nitration.

retrosynthesis target 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide intermediate2 3-(Trifluoromethyl)- 7-azaindole-7-oxide target->intermediate2 Nitration intermediate1 3-(Trifluoromethyl)- 7-azaindole intermediate2->intermediate1 N-Oxidation start Starting Materials (e.g., 2-Fluoropyridine) intermediate1->start Ring Construction

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis pathway is therefore proposed as a three-step sequence:

  • Step 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole.

  • Step 2: N-Oxidation of 3-(Trifluoromethyl)-7-azaindole to yield 3-(Trifluoromethyl)-7-azaindole-7-oxide.

  • Step 3: Nitration of 3-(Trifluoromethyl)-7-azaindole-7-oxide to afford the final product, this compound.

The overall synthetic workflow is depicted below:

synthesis_workflow start 2-Fluoropyridine step1 Step 1: Ring Formation start->step1 intermediate1 3-(Trifluoromethyl)-7-azaindole step1->intermediate1 step2 Step 2: N-Oxidation intermediate1->step2 intermediate2 3-(Trifluoromethyl)-7-azaindole-7-oxide step2->intermediate2 step3 Step 3: Nitration intermediate2->step3 product This compound step3->product

Caption: Proposed three-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole

The synthesis of 3-substituted 7-azaindoles can be achieved through various methods. A robust and scalable approach commences from 2-fluoropyridine, which undergoes directed ortho-metalation followed by subsequent reactions to construct the pyrrole ring.[4]

Protocol: The synthesis of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has been reported, providing a key starting material for the subsequent steps.[4] For the purpose of this guide, it is assumed that this starting material is either commercially available or synthesized according to established literature procedures.

Step 2: N-Oxidation of 3-(Trifluoromethyl)-7-azaindole

The oxidation of the pyridine nitrogen is a critical step. Two well-established methods for the N-oxidation of 7-azaindole are presented below.[5] These protocols are expected to be applicable to the 3-(trifluoromethyl) substituted analogue, although optimization of reaction conditions may be necessary.

Method A: Using Hydrogen Peroxide

This method is advantageous due to the low cost of the oxidant and the generation of water as the only byproduct.

Materials:

  • 3-(Trifluoromethyl)-7-azaindole

  • Hydrogen Peroxide (50% aqueous solution)

  • Tetrahydrofuran (THF)

  • n-Hexane

  • Standard laboratory glassware, ice bath

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-(trifluoromethyl)-7-azaindole in THF.

  • Cool the solution to 5°C using an ice bath.

  • While stirring, slowly add 1.2 equivalents of 50% hydrogen peroxide to the reaction mixture.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture by rotary evaporation.

  • Add n-hexane to the concentrated solution to precipitate the product.

  • Collect the resulting solid by filtration, wash with n-hexane, and dry to obtain 3-(Trifluoromethyl)-7-azaindole-7-oxide.

Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidizing agent for the formation of N-oxides.

Materials:

  • 3-(Trifluoromethyl)-7-azaindole

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 3-(trifluoromethyl)-7-azaindole in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve 1.1-1.5 equivalents of m-CPBA in DCM.

  • Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to isolate 3-(Trifluoromethyl)-7-azaindole-7-oxide.

Step 3: Nitration of 3-(Trifluoromethyl)-7-azaindole-7-oxide

The N-oxide intermediate is now activated for electrophilic aromatic substitution, directing the nitration to the 4-position. A common method for the nitration of pyridine N-oxides involves the use of nitric acid in trifluoroacetic anhydride.[6][7]

Materials:

  • 3-(Trifluoromethyl)-7-azaindole-7-oxide

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (HNO₃)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, cool trifluoroacetic anhydride (approximately 10 mL per 17 mmol of substrate) in an ice bath.

  • Slowly add 1 equivalent of 3-(Trifluoromethyl)-7-azaindole-7-oxide to the chilled TFAA with stirring.

  • After stirring for 1 hour at low temperature, add concentrated nitric acid (approximately 2 equivalents) dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes the key reactants and expected products for each step of the synthesis. Note that yields for the substituted system may vary and require optimization.

StepStarting MaterialKey ReagentsProductReported Yield (Unsubstituted)
1 2-Fluoropyridine and other precursorsVaries based on route3-(Trifluoromethyl)-7-azaindoleN/A
2A 3-(Trifluoromethyl)-7-azaindoleH₂O₂ (50%), THF3-(Trifluoromethyl)-7-azaindole-7-oxide93.6%[5]
2B 3-(Trifluoromethyl)-7-azaindolem-CPBA, DCM3-(Trifluoromethyl)-7-azaindole-7-oxideNot explicitly reported[5]
3 3-(Trifluoromethyl)-7-azaindole-7-oxideHNO₃, TFAAThis compoundN/A

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound pathway for the synthesis of this compound. The proposed three-step synthesis is based on well-established and referenced chemical transformations. The protocols provided offer a solid foundation for researchers to produce this valuable intermediate. Further optimization of reaction conditions for the specific substituted substrate is recommended to maximize yields and purity. The availability of this synthetic route will undoubtedly facilitate the exploration of novel 7-azaindole derivatives as potential therapeutic agents.

References

Unraveling the Enigma: A Proposed Mechanistic Framework for 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a putative mechanism of action for the novel small molecule, 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. Synthesizing data from structurally related compounds and foundational principles of medicinal chemistry, we propose a multi-faceted mechanism centered on kinase inhibition, potentially augmented by nitroreductive bioactivation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and a detailed roadmap for experimental validation.

Introduction: Deconstructing a Molecule of Interest

This compound is a complex heterocyclic compound, the structure of which suggests significant potential for biological activity. While direct studies on this specific molecule are not yet prevalent in the public domain, its constituent moieties provide a strong basis for a hypothetical mechanism of action. The molecule can be dissected into four key functional components: the 7-azaindole scaffold, a trifluoromethyl group, a nitro group, and a 7-oxide functional group. Each of these is known to impart specific physicochemical and pharmacological properties. This guide will explore the likely contribution of each component to the overall mechanism of action.

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it an excellent starting point for designing potent and selective inhibitors.[1] The trifluoromethyl group is a common bioisostere for a methyl group, introduced to enhance metabolic stability and increase binding affinity through favorable electrostatic and hydrophobic interactions.[3][4][5] The nitroaromatic group is a known pharmacophore in several antimicrobial and anticancer agents, often acting as a prodrug that undergoes reductive activation in hypoxic environments to generate cytotoxic reactive nitrogen species.[6] The N-oxide functionality can modulate a compound's pharmacokinetic profile, influencing solubility and metabolic fate.[7]

A Dual-Pronged Putative Mechanism of Action

We propose a primary mechanism of action for this compound centered on the inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. A secondary, potentially synergistic, mechanism involving the reductive bioactivation of the nitro group is also hypothesized, particularly in hypoxic tumor microenvironments.

Primary Mechanism: Kinase Inhibition via ATP-Competitive Binding

The 7-azaindole scaffold is the cornerstone of this proposed mechanism. This bicyclic heterocycle mimics the purine core of ATP, enabling it to compete for the ATP-binding site on a wide range of protein kinases.[1][8] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole can act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond with the kinase hinge region.[1] This interaction is a hallmark of many clinically approved kinase inhibitors.[1]

The trifluoromethyl group at the 3-position is expected to enhance this inhibitory activity. Its strong electron-withdrawing nature can modulate the electronic properties of the azaindole ring, potentially increasing the acidity of the pyrrole N-H and strengthening its hydrogen bond donation to the kinase hinge. Furthermore, the lipophilicity of the CF3 group can promote hydrophobic interactions within the ATP-binding pocket, contributing to a higher binding affinity.[5]

The 4-nitro group, also a potent electron-withdrawing group, would further influence the electronic landscape of the azaindole core, potentially impacting binding affinity. The 7-oxide modification could enhance the compound's solubility and bioavailability, while also potentially influencing the orientation of the molecule within the binding pocket.

Kinase Inhibition Pathway cluster_0 Cellular Environment cluster_1 Inhibitory Action Kinase Dysregulated Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Aberrant Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Compound 4-Nitro-3-(trifluoromethyl) -7-azaindole-7-oxide Inhibited_Kinase Inhibited Kinase Compound->Inhibited_Kinase ATP-Competitive Binding Inhibited_Kinase->Downstream_Signaling Blockade of Signaling

Figure 1: Proposed kinase inhibition pathway.

Secondary Mechanism: Reductive Bioactivation and Oxidative Stress

The presence of a nitroaromatic group suggests a second, conditional mechanism of action. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group of the compound.[6] This reduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, and potentially the release of reactive nitrogen species (RNS) like nitric oxide (NO) and superoxide.[6]

These reactive species can induce cellular damage through multiple pathways, including DNA damage, lipid peroxidation, and protein modification, ultimately leading to apoptotic cell death. This mechanism would be particularly effective against cancer cells in the poorly vascularized regions of a tumor, which are often resistant to conventional therapies.

Reductive Bioactivation Pathway Compound 4-Nitro-3-(trifluoromethyl) -7-azaindole-7-oxide Nitroreductase Nitroreductase (Hypoxic Cells) Compound->Nitroreductase Enzymatic Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates RNS Reactive Nitrogen Species (e.g., NO) Reactive_Intermediates->RNS Cellular_Damage DNA Damage, Lipid Peroxidation, Protein Modification RNS->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Figure 2: Proposed reductive bioactivation pathway in hypoxic cells.

Experimental Validation Roadmap

A rigorous experimental plan is required to validate this dual-mechanism hypothesis. The following sections outline a series of proposed experiments, from initial screening to in-depth mechanistic studies.

Kinase Inhibition Profiling

Objective: To identify the primary kinase targets of this compound and determine its potency and selectivity.

Methodology:

  • Broad-Spectrum Kinase Panel Screen:

    • Protocol: Perform an in vitro kinase assay against a large, commercially available panel of kinases (e.g., >400 kinases). The compound should be tested at a fixed concentration (e.g., 1 or 10 µM) to identify initial hits. The assay typically measures the phosphorylation of a substrate by a given kinase in the presence and absence of the inhibitor.

    • Rationale: This initial screen will provide a broad overview of the compound's kinase selectivity profile and identify the most promising kinase families for further investigation.

  • IC50 Determination for Lead Kinase Targets:

    • Protocol: For the most promising kinase hits from the panel screen, determine the half-maximal inhibitory concentration (IC50) using a dose-response assay. This involves incubating the kinase with varying concentrations of the compound and measuring the resulting inhibition of kinase activity.

    • Rationale: IC50 values will provide a quantitative measure of the compound's potency against specific kinases, allowing for comparison with known inhibitors.

Table 1: Hypothetical Kinase Inhibition Data

Kinase TargetIC50 (nM) of Test CompoundIC50 (nM) of Control Inhibitor
Kinase A5025
Kinase B250100
Kinase C>10,00050
Kinase D7540
Cellular Assays for Antiproliferative Activity

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines and to correlate this activity with the identified kinase targets.

Methodology:

  • MTT/MTS Cell Viability Assay:

    • Protocol: Culture a panel of cancer cell lines, including those known to be dependent on the kinases identified in the in vitro screens. Treat the cells with a range of concentrations of the compound for 72 hours. Cell viability is then assessed using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity.

    • Rationale: This assay will determine the compound's general cytotoxicity and antiproliferative effects across different cancer types.

  • Target Engagement and Pathway Modulation (Western Blotting):

    • Protocol: Treat selected cancer cell lines with the compound at concentrations around its IC50 for cell viability. Lyse the cells and perform Western blotting to assess the phosphorylation status of the direct kinase target and key downstream effector proteins.

    • Rationale: This experiment will confirm that the compound is engaging its intended target within the cell and modulating the relevant signaling pathway.

Experimental Workflow Start Start Kinase_Screen Broad-Spectrum Kinase Panel Screen Start->Kinase_Screen IC50_Determination IC50 Determination for Lead Kinase Targets Kinase_Screen->IC50_Determination Cell_Viability MTT/MTS Cell Viability Assay IC50_Determination->Cell_Viability Target_Engagement Western Blot for Target Engagement Cell_Viability->Target_Engagement Hypoxia_Assay Hypoxia-Specific Cytotoxicity Assay Cell_Viability->Hypoxia_Assay End End Target_Engagement->End NO_Detection Nitric Oxide Detection Assay Hypoxia_Assay->NO_Detection NO_Detection->End

Figure 3: Proposed experimental workflow for mechanistic validation.

Investigating the Role of the Nitro Group

Objective: To determine if the nitro group contributes to the compound's activity through reductive bioactivation.

Methodology:

  • Hypoxia-Specific Cytotoxicity Assay:

    • Protocol: Compare the cytotoxicity of the compound in cancer cell lines cultured under normoxic (21% O2) and hypoxic (1% O2) conditions.

    • Rationale: A significant increase in cytotoxicity under hypoxic conditions would strongly suggest that the nitro group is being reductively activated.

  • Nitric Oxide Detection Assay:

    • Protocol: Treat cells with the compound under hypoxic conditions and measure the intracellular production of nitric oxide using a fluorescent probe such as DAF-FM diacetate.

    • Rationale: Direct detection of NO would provide strong evidence for the proposed reductive bioactivation pathway.

Conclusion and Future Directions

The proposed dual mechanism of action for this compound, centered on kinase inhibition and augmented by hypoxia-activated cytotoxicity, presents a compelling hypothesis for its potential as a novel therapeutic agent. The experimental roadmap outlined in this guide provides a clear path to validating this hypothesis and elucidating the compound's full therapeutic potential. Future studies should focus on identifying the specific kinase(s) targeted with high affinity, exploring the structure-activity relationships of the different functional groups, and ultimately, evaluating the compound's efficacy in in vivo models of cancer. The unique combination of a proven kinase inhibitor scaffold with a hypoxia-activated functional group could lead to the development of a new class of targeted therapies with enhanced efficacy in the challenging tumor microenvironment.

References

Literature review of 7-azaindole N-oxide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 7-Azaindole N-Oxide Derivatives

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials.[1] Its strategic functionalization is a cornerstone of modern medicinal and materials chemistry. This technical guide provides an in-depth review of 7-azaindole N-oxide derivatives, a class of versatile intermediates that unlock unique pathways for molecular elaboration. We will explore the causal mechanisms behind their synthesis, delve into their distinct reactivity profiles—particularly in metal-catalyzed cross-coupling reactions—and present detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 7-azaindole N-oxides for the design and synthesis of novel molecules.

The Strategic Importance of the 7-Azaindole Core

7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, has garnered significant interest in drug discovery due to its role as a bioisostere for indole.[2] This structural similarity allows it to interact with a wide range of biological targets. Consequently, 7-azaindole derivatives have been successfully developed as kinase inhibitors, cytotoxic agents for cancer therapy, and modulators of various receptors.[3][4][5] The development of elegant and efficient synthetic methods for the functionalization of the 7-azaindole template remains an active and critical area of research.[6]

The introduction of an N-oxide functionality on the pyridine nitrogen atom profoundly alters the electronic landscape of the molecule. This modification serves two primary purposes: it activates the pyridine ring for subsequent functionalization and provides a handle for unique, regioselective transformations that are often difficult to achieve with the parent heterocycle.

Synthesis of 7-Azaindole N-Oxide: A Comparative Protocol Analysis

The conversion of 7-azaindole to its N-oxide is the gateway to its specialized chemistry. The choice of oxidant and reaction conditions is critical for achieving high yields and purity. Here, we present two robust protocols for this transformation.

Causality of Reagent Choice:
  • Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally benign "green" oxidant. The reaction is typically straightforward, but control of temperature is crucial to prevent over-oxidation or decomposition. It is often preferred for larger-scale syntheses due to its low cost and the simple workup procedure.[6]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and highly effective oxidant for N-oxidation of heteroaromatics.[3] It often provides cleaner reactions and is less sensitive to reaction temperature than H₂O₂. However, it is more expensive, and the workup requires a quenching step to remove the m-chlorobenzoic acid byproduct.

Data Summary: N-Oxidation of 7-Azaindole
ParameterMethod 1: Hydrogen PeroxideMethod 2: m-CPBA
Oxidizing Agent Hydrogen Peroxide (50% aq.)meta-Chloroperoxybenzoic acid (m-CPBA)
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)
Molar Ratio (Substrate:Oxidant) 1 : 1.21 : 1.1–1.5
Temperature 5°C to Room Temperature0°C to Room Temperature
Reaction Time 3 hours2–4 hours
Reported Yield 93.6%[6]Method is widely applicable[6]
Experimental Protocol 1: N-Oxidation using Hydrogen Peroxide[6]
  • Materials:

    • 7-Azaindole

    • Hydrogen Peroxide (50% aqueous solution)

    • Tetrahydrofuran (THF)

    • n-Hexane

    • Standard laboratory glassware, ice bath

  • Procedure:

    • In a round-bottom flask, dissolve 7-azaindole (1.0 eq, e.g., 12.6 g, 0.102 mol) in THF (e.g., 120 mL).

    • Cool the solution to 5°C using an ice bath.

    • While stirring vigorously, slowly add 50% hydrogen peroxide (1.2 eq, e.g., 6.1 g, 0.122 mol) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 3 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture via rotary evaporation to a volume of approximately 30 mL.

    • Add n-hexane (e.g., 60 mL) to the concentrate to precipitate the product.

    • Collect the pale solid by vacuum filtration, washing the filter cake with fresh n-hexane.

    • Dry the solid to obtain 7-azaindole N-oxide.

Experimental Protocol 2: N-Oxidation using m-CPBA[6]
  • Materials:

    • 7-Azaindole

    • m-CPBA (70-77%)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve 7-azaindole (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • In a separate flask, dissolve m-CPBA (1.1–1.5 eq) in DCM.

    • Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ to quench excess peracid.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of methanol in dichloromethane) to isolate pure 7-azaindole N-oxide.

G cluster_synthesis Synthesis Workflow Start 7-Azaindole Oxidation N-Oxidation (H₂O₂ or m-CPBA) Start->Oxidation Product 7-Azaindole N-Oxide Oxidation->Product

Caption: General workflow for the synthesis of 7-azaindole N-oxide.

Product Characterization Data: 7-Azaindole N-oxide
AnalysisDataReference
Molecular Formula C₇H₆N₂O[7]
Molecular Weight 134.14 g/mol [7]
Appearance Pale solid[6]
Melting Point 102-118 °C (as hemihydrate)

The Unique Reactivity of 7-Azaindole N-Oxide

The N-oxide functionality acts as a powerful directing group and internal oxidant, enabling a range of transformations that are otherwise challenging. The lone pairs on the oxygen atom can coordinate to metal centers, while the electron-withdrawing nature of the N-O bond activates specific positions on the ring for nucleophilic attack or C-H functionalization.

N-Oxide as a Directing Group in Pd-Catalyzed C-H Arylation

A key application of 7-azaindole N-oxide is in directing palladium-catalyzed C-H functionalization. The N-oxide group can steer arylation to specific sites on the pyridine ring, a transformation that is difficult to control on the parent heterocycle.

Mechanistic Insight: In reactions such as the Heck arylation of N-vinyl-7-azaindole, the N-oxide (AINO) derivative induces a complete switch in regioselectivity from the α- to the β-position of the vinyl group.[4] This is rationalized by the formation of a stable, six-membered metallocyclic π-complex intermediate involving the palladium catalyst, the N-oxide oxygen, and the vinyl group. This contrasts with the five-membered intermediate formed in the absence of the N-oxide, which leads to α-arylation.[4] This demonstrates the profound ability of the N-oxide to control reaction pathways by stabilizing specific transition states.

G cluster_mech Mechanism of Regioselectivity Switch cluster_no_noxide Without N-Oxide (α-arylation) cluster_with_noxide With N-Oxide (β-arylation) AI N-Vinyl-7-Azaindole IntermediateA Five-membered π-complex AI->IntermediateA ProductA α-Arylated Product IntermediateA->ProductA AINO N-Vinyl-7-Azaindole N-Oxide (AINO) IntermediateB Six-membered π-complex AINO->IntermediateB ProductB β-Arylated Product IntermediateB->ProductB

Caption: N-Oxide activation switches the Heck reaction pathway.

Furthermore, direct arylation at the C6 position of the 7-azaindole ring system can be achieved using the N-oxide to direct the palladium catalyst.[8] This regioselectivity is a powerful tool for building molecular complexity.

Role as a Ligand and Promoter in Cu-Catalyzed N-Arylation

In Chan-Evans-Lam (CEL) type couplings, 7-azaindole N-oxide (7-AINO) serves a dual role. It not only acts as a substrate for N-arylation but also functions as a ligand that promotes the catalytic cycle.[9] Studies have shown that a Cu(II)-7-AINO complex is a key reaction intermediate.[9][10] This complex, in the presence of a fluoride source, forms the catalytically active species for the N-arylation of various nucleophiles.[10] This highlights the ability of the N-oxide to participate directly in the catalytic machinery, enhancing reaction efficiency.

Precursor for Pyridine Ring Functionalization

The N-oxide is a versatile precursor for introducing substituents onto the pyridine ring. For instance, treatment with phosphorus oxyhalides (POX₃) can introduce a halogen atom at the 4-position, which can then be displaced by various nucleophiles.[11]

G cluster_reactivity Reactivity Pathways Start 7-Azaindole N-Oxide PathA Pd-Catalyzed C-H Arylation Start->PathA PathB Reaction with POX₃ Start->PathB PathC Cu-Catalyzed N-Arylation Start->PathC ProductA C6-Arylated 7-Azaindole PathA->ProductA DeoxyA Deoxygenation ProductA->DeoxyA ProductB 4-Halo-7-Azaindole PathB->ProductB ProductC N-Aryl-7-Azaindole PathC->ProductC

References

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole core, a bioisosteric analog of indole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of kinase inhibition. Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its role in numerous approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted 7-azaindoles. We will delve into the initial syntheses of the parent heterocycle and trace the development of sophisticated synthetic strategies that have enabled the precise functionalization of this core. By examining the causality behind key experimental choices and highlighting landmark drug discoveries, this paper offers researchers, scientists, and drug development professionals a comprehensive understanding of this critical pharmacophore.

Introduction: The 7-Azaindole Scaffold - A Bioisostere of Strategic Importance

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocycle where a nitrogen atom replaces the C7 carbon of an indole ring. This seemingly minor structural alteration imparts significant changes in physicochemical properties, including polarity, hydrogen bonding capability, and metabolic stability, making it an attractive bioisostere for the indole nucleus.[1] The pyridine nitrogen introduces a hydrogen bond acceptor, while the pyrrolic N-H group acts as a hydrogen bond donor. This dual functionality is particularly crucial for its interaction with the hinge region of protein kinases, a feature that has been exploited in the design of numerous ATP-competitive inhibitors.[2][3]

The significance of the 7-azaindole scaffold is underscored by its presence in a growing number of therapeutic agents.[1][4] Perhaps the most notable example is Vemurafenib (Zelboraf®), a B-RAF kinase inhibitor approved for the treatment of melanoma.[2][5] The discovery of Vemurafenib is a landmark case of fragment-based drug discovery, where the simple 7-azaindole fragment was elaborated into a potent and selective therapeutic.[3] This success has spurred immense interest, leading to the registration of over 100,000 chemical structures containing the 7-azaindole framework in scientific databases.[3][6]

G cluster_indole Indole Core cluster_azaindole 7-Azaindole Core cluster_properties Modified Properties cluster_application Key Application indole Indole (Precursor Scaffold) azaindole 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) - N at position 7 - H-bond donor (N1-H) - H-bond acceptor (N7) indole->azaindole Bioisosteric Replacement properties Enhanced Solubility Improved Bioavailability Modulated pKa azaindole->properties Leads to kinase Kinase Inhibition (e.g., Vemurafenib) azaindole->kinase Enables

Early Discovery and Synthesis of the Parent Core

The journey of the 7-azaindole scaffold began decades before its therapeutic potential was fully realized. The first synthesis of the parent compound was reported in the mid-20th century. One of the early, notable methods was the Madelung cyclization of 2-formamido-3-picoline.[7] This classical indole synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative at high temperatures using a strong base. While effective for the parent system, the harsh reaction conditions limited its applicability for the synthesis of more complex, functionalized derivatives required for drug discovery programs.

Another foundational approach involved the Chichibabin reaction, exemplified by the condensation of 2-fluoro-3-picoline with benzonitrile mediated by lithium diisopropylamide (LDA) to form 2-phenyl-7-azaindole.[8] These early methods, while historically significant, often suffered from low yields, poor functional group tolerance, and a lack of regiocontrol, necessitating the development of more versatile and robust synthetic strategies.

The Evolution of Synthetic Strategies for Substitution

The true value of the 7-azaindole scaffold in drug development lies in the ability to strategically introduce a variety of substituents at different positions of the bicyclic core. This allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. The evolution of synthetic chemistry has provided a powerful toolkit for the regioselective functionalization of the 7-azaindole nucleus.

Building the Core: Modern Cyclization Strategies

Modern synthetic chemistry has focused on developing milder and more versatile methods for constructing the substituted 7-azaindole core from pyridine-based precursors.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: A highly efficient and widely adopted strategy involves a two-step sequence starting from readily available 2-amino-3-halopyridines. The first step is typically a Sonogashira coupling with a terminal alkyne to introduce the precursor for the pyrrole ring. The subsequent intramolecular cyclization, often promoted by a base like potassium tert-butoxide, furnishes the 2-substituted 7-azaindole.[9] This approach is highly modular, allowing for the introduction of a wide variety of substituents at the C2 position. The use of 18-crown-6 has been shown to facilitate the C-N cyclization step, improving yields and reaction efficiency.[9]

  • Domino Reactions: More recently, one-pot domino reactions have been developed to streamline the synthesis. For instance, a novel method utilizes the reaction between 2-fluoro-3-methylpyridine and various arylaldehydes. The choice of the alkali-amide base was found to be critical for selectivity, with KN(SiMe3)2 favoring the formation of 7-azaindoles and LiN(SiMe3)2 leading to the corresponding 7-azaindolines.[10]

Post-Functionalization of the Pre-formed Core

Direct functionalization of the pre-formed 7-azaindole ring is a powerful strategy for late-stage diversification, which is crucial in lead optimization.

  • Directed ortho-Metalation (DoM): DoM has emerged as a dominant methodology for achieving regioselectivity.[11] By installing a directed metalation group (DMG), such as a carbamoyl group, on one of the ring nitrogens, it is possible to direct a strong base (typically an organolithium reagent) to deprotonate an adjacent carbon, which can then be quenched with an electrophile. A sophisticated "directed metalation-group dance" strategy has been reported where a carbamoyl group is first used to direct functionalization at C6 (when attached to N7), and then catalytically "danced" to N1 to direct a subsequent functionalization at C2.[11][12] This allows for iterative and controlled functionalization of the scaffold.

  • C-H Functionalization: Direct C-H functionalization reactions represent an atom-economical and increasingly popular approach. Palladium-catalyzed direct arylation of the pyridine ring at the C6 position has been achieved using N-oxide derivatives of 7-azaindole.[13] Furthermore, iodine-catalyzed methods have been developed for the regioselective C-3 chalcogenation (sulfenylation, selenylation) of NH-free 7-azaindoles, providing access to a diverse range of derivatives.[14]

G cluster_dom Directed ortho-Metalation (DoM) cluster_ch Direct C-H Functionalization start 7-Azaindole Core dom 1. Install DMG (e.g., Carbamoyl) on N7 2. Metalation (e.g., LDA) 3. Electrophile Quench start->dom pd_cat Pd-Catalyzed Arylation (via N-oxide) start->pd_cat i2_cat Iodine-Catalyzed Chalcogenation start->i2_cat c6 C6-Substituted 7-Azaindole dom->c6 dance DMG 'Dance' to N1 c6->dance c2 C2-Substituted 7-Azaindole dance->c2 Iterative Functionalization c6_ch C6-Arylated 7-Azaindole pd_cat->c6_ch c3_ch C3-Chalcogenated 7-Azaindole i2_cat->c3_ch

Position Methodology Key Features References
C2 Pd-catalyzed coupling/cyclizationModular, versatile for 2-substitution
C3 Iodine-catalyzed chalcogenationDirect C-H functionalization, NH-free
C4 Nucleophilic aromatic substitutionRequires activated precursors (e.g., 4-chloro)[15]
C5 Halogenation followed by cross-couplingKey for synthesizing melatoninergic ligands[16]
C6 Directed ortho-metalation (DoM)High regioselectivity with DMG[11][12]
C6 Pd-catalyzed C-H arylationRequires N-oxide activation[13]

Table 1: Comparison of Methodologies for Regioselective Functionalization of 7-Azaindole.

Landmark Substituted 7-Azaindoles in Drug Development

The synthetic accessibility of substituted 7-azaindoles has led to their incorporation into a multitude of drug candidates targeting various diseases, most prominently cancer.[17][18][19][20][21][22]

  • Vemurafenib (PLX4032, Zelboraf®): As the archetypal 7-azaindole drug, Vemurafenib selectively inhibits the BRAF(V600E) mutant kinase.[5] Its 7-azaindole core forms two crucial hydrogen bonds with the kinase hinge region (Cys532 and Gln530), anchoring the molecule in the ATP-binding pocket.[23] The discovery originated from a fragment-based screen that identified the core 7-azaindole scaffold, which was then optimized through structure-based design to yield the final drug.[24]

  • SU5416 (Semaxanib): One of the earlier examples of a 7-azaindole derivative in clinical development was SU5416, an inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), specifically Flk-1/KDR.[25][26] Although its development was discontinued for certain indications, it demonstrated the potential of this scaffold in targeting angiogenesis and paved the way for future kinase inhibitors.[27][28]

  • Aurora Kinase Inhibitors (GSK1070916): The 7-azaindole scaffold has been successfully employed to develop potent and selective inhibitors of Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancers. GSK1070916 emerged as a potent, ATP-competitive inhibitor of Aurora B, demonstrating the versatility of the scaffold beyond BRAF.[29]

Detailed Experimental Protocol: A Representative Synthesis

To provide a practical context, the following section details a representative, two-step synthesis of a 2-substituted 7-azaindole, a common motif in kinase inhibitors. This protocol is based on the widely used Sonogashira coupling followed by base-mediated cyclization.

Synthesis of 2-Phenyl-7-azaindole

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene

  • Rationale: This step constructs the key C-C bond that will form the C2-C3 bond of the pyrrole ring. The Sonogashira reaction is a reliable and high-yielding cross-coupling reaction for this purpose. A copper(I) co-catalyst is typically used to facilitate the reaction.

  • Materials:

    • 2-Amino-3-iodopyridine (1.0 eq)

    • Phenylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA) (solvent and base)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a dry, nitrogen-flushed flask, add 2-amino-3-iodopyridine, Pd(PPh3)2Cl2, and CuI.

    • Add degassed triethylamine via syringe.

    • Add phenylacetylene dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and filter off the triethylammonium iodide salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.

Step 2: Base-Mediated Intramolecular Cyclization

  • Rationale: The 5-endo-dig cyclization is promoted by a strong, non-nucleophilic base. Potassium tert-butoxide is ideal as it is sufficiently basic to deprotonate the amino group, initiating the nucleophilic attack on the alkyne, without competing side reactions. Toluene is a suitable high-boiling, aprotic solvent.

  • Materials:

    • 2-Amino-3-(phenylethynyl)pyridine (1.0 eq)

    • Potassium tert-butoxide (KOtBu) (2.0 eq)

    • Toluene (anhydrous)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve 2-amino-3-(phenylethynyl)pyridine in anhydrous toluene in a dry, nitrogen-flushed flask.

    • Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS (typically 2-4 hours).

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford pure 2-phenyl-7-azaindole.

Conclusion and Future Outlook

The discovery and development of substituted 7-azaindoles represent a remarkable journey from a chemical curiosity to a cornerstone of modern medicinal chemistry. The scaffold's unique ability to mimic the indole core while offering distinct electronic and hydrogen-bonding properties has solidified its status as a privileged fragment, particularly in kinase inhibitor design. Early, harsh synthetic methods have given way to a sophisticated arsenal of regioselective, high-yielding reactions, including powerful cross-coupling, directed metalation, and C-H functionalization strategies. These advancements have not only facilitated the discovery of blockbuster drugs like Vemurafenib but have also enabled the systematic exploration of chemical space around the core, leading to inhibitors for a wide array of protein targets.[30]

Looking ahead, the field is likely to see continued innovation in synthetic methodology. The development of even more efficient, sustainable, and late-stage functionalization techniques will be paramount for rapidly generating diverse compound libraries. Furthermore, as our understanding of complex biological systems deepens, the 7-azaindole scaffold will undoubtedly be applied to new target classes beyond kinases, further expanding its therapeutic impact. Its proven track record and synthetic tractability ensure that the 7-azaindole core will remain a highly valuable and enduring scaffold in the ongoing quest for novel therapeutics.

References

Spectroscopic Data Analysis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (NMR, LCMS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its complex structure, featuring a trifluoromethyl group, a nitro group, and an N-oxide on the 7-azaindole core, presents a unique analytical challenge. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) data essential for the unambiguous structural confirmation and purity assessment of this compound. By integrating ¹H, ¹⁹F, and ¹³C NMR with high-resolution mass spectrometry, we present a self-validating analytical workflow, ensuring the highest degree of scientific integrity for researchers in drug development.

Introduction to the Analytical Challenge

The 7-Azaindole Scaffold: A Privileged Structure

The 7-azaindole scaffold, a structural isomer of indole, is a "privileged" motif in medicinal chemistry. Its ability to act as a versatile hydrogen bond donor and acceptor allows it to mimic the purine base adenine, enabling potent interactions with a multitude of biological targets, particularly protein kinases.[2][3] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Structural Features and Their Spectroscopic Implications

The title compound, this compound, is densely functionalized. Each group imparts distinct electronic effects that are directly observable through spectroscopic techniques:

  • 7-Azaindole Core: Forms the foundational aromatic proton and carbon framework.

  • Trifluoromethyl (-CF3) Group: A strong electron-withdrawing group and a unique NMR handle for ¹⁹F spectroscopy. It significantly influences the chemical shifts of adjacent nuclei.[4]

  • Nitro (-NO2) Group: Another powerful electron-withdrawing substituent that dramatically deshields ortho and para positions within the aromatic system.[4]

  • N-Oxide Moiety: Modulates the electronic character of the pyridine ring and provides a highly characteristic fragmentation signature in mass spectrometry.[5][6][7]

Objectives of This Guide

This document aims to:

  • Provide a detailed interpretation of the ¹H, ¹⁹F, and ¹³C NMR spectra.

  • Elucidate the characteristic LCMS fragmentation pattern, focusing on diagnostic ions.

  • Present standardized, field-proven protocols for data acquisition.

  • Demonstrate how these orthogonal techniques create a self-validating system for structural verification.

Molecular Structure and Physicochemical Properties

The unambiguous assignment of spectroscopic signals begins with a clear understanding of the molecular structure and its numbering convention.

Diagram 1: Molecular Structure and Numbering

Caption: Structure of this compound.

PropertyValueSource
CAS Number 892414-49-2[8][9]
Molecular Formula C₈H₄F₃N₃O₃[1][8]
Molecular Weight 247.13 g/mol [1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions. The potent electron-withdrawing effects of the -NO₂ and -CF₃ groups, combined with the influence of the N-oxide, result in a highly deshielded spectrum.

  • H5 Proton: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to resonate at the furthest downfield position. It appears as a doublet due to coupling with H6.

  • H6 Proton: This proton is deshielded by the adjacent N-oxide and experiences coupling with H5, resulting in a doublet.

  • H2 Proton: Located on the five-membered pyrrole ring, this proton is adjacent to the -CF₃ group and appears as a singlet, as it lacks vicinal proton neighbors.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1 (N-H)> 12.0Broad Singlet-Acidic pyrrole proton
H58.80 - 8.95Doublet (d)~6.0Ortho to -NO₂ group
H68.60 - 8.75Doublet (d)~6.0Influenced by N-oxide
H28.40 - 8.55Singlet (s)-Adjacent to -CF₃ group
¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10]

  • -CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp signal. In the absence of other fluorine atoms, this signal appears as a singlet. Its chemical shift is characteristic of a -CF₃ group attached to an aromatic system.[11]

Table 2: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, CFCl₃ ref)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
C3-CF₃-60 to -65Singlet (s)Typical range for an Ar-CF₃ group.[12]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a full count of the carbon environments and reveals crucial information through carbon-fluorine couplings.

  • Quaternary Carbons (C3, C3a, C4, C7a): These carbons will appear as signals with lower intensity. C3 and C4 will be significantly deshielded due to the attached electron-withdrawing groups.

  • Methine Carbons (C2, C5, C6): These signals will be more intense due to the Nuclear Overhauser Effect (NOE) from attached protons.

  • C-F Coupling: The most informative feature is the coupling between carbon and fluorine. The C3 signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The -CF₃ carbon itself will also be a prominent quartet with a large coupling constant (~270 Hz).

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (C-F Coupling)Rationale
C4~148sAttached to -NO₂ group
C6~142sAttached to N-oxide
C7a~140sBridgehead carbon
C5~128sAromatic CH
CF₃~123Quartet (¹JCF ≈ 272 Hz)Characteristic trifluoromethyl carbon
C2~120q (³JCF ≈ 3-5 Hz)Pyrrole CH, weak coupling to F
C3a~118sBridgehead carbon
C3~115Quartet (²JCF ≈ 32 Hz)Attached to -CF₃ group
Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

Diagram 2: NMR Experimental Workflow

cluster_workflow NMR Sample Preparation & Acquisition weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in Solvent (0.6 mL DMSO-d₆) weigh->dissolve transfer 3. Transfer to 5 mm NMR Tube dissolve->transfer acquire 4. Acquire Spectra (¹H, ¹⁹F, ¹³C, 2D) transfer->acquire process 5. Process Data (FT, Phasing, Baseline) acquire->process analyze 6. Analyze & Assign process->analyze

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a spectrometer (e.g., 500 MHz).

    • ¹H NMR: Standard single-pulse experiment; 16-32 scans.

    • ¹⁹F NMR: Proton-decoupled experiment; 64 scans.

    • ¹³C NMR: Proton-decoupled experiment (e.g., zgpg30); 1024-2048 scans.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (residual DMSO solvent peak at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Liquid Chromatography-Mass Spectrometry (LCMS) Analysis

Chromatographic Separation

A reverse-phase high-performance liquid chromatography (HPLC) method is ideal for this polar, aromatic compound. The separation allows for the detection of any potential impurities or degradation products.[13][14]

Table 4: Typical LC Method Parameters

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for reverse-phase separation of small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier improves peak shape and ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for elution.
Gradient 5% to 95% B over 5 minutesEnsures elution of the compound and separation from impurities.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
UV Detection 254 nm / 330 nmWavelengths where nitroaromatic systems typically absorb.
Mass Spectrometry: Ionization and Fragmentation

Electrospray ionization (ESI) in positive mode is typically used to generate the protonated molecular ion, [M+H]⁺. The subsequent fragmentation pattern (MS/MS) provides definitive structural information.

  • Molecular Ion: With a molecular formula of C₈H₄F₃N₃O₃, the expected exact mass of the [M+H]⁺ ion is 248.0227 m/z . Observation of this ion with high mass accuracy (<5 ppm error) confirms the elemental composition.[15]

  • Diagnostic Fragmentation: The most critical diagnostic fragmentation for aromatic N-oxides is the loss of a single oxygen atom.[5][7][16] This results in a prominent [M+H-16]⁺ ion. This fragmentation is a hallmark of the N-oxide functionality and is crucial for distinguishing it from a hydroxylated isomer, which would preferentially lose water ([M+H-18]⁺).[5]

Table 5: Predicted High-Resolution Mass Spectrometry Data

IonFormulaCalculated m/zRationale
[M+H]⁺ [C₈H₅F₃N₃O₃]⁺248.0227Protonated molecular ion. Confirms molecular weight.
[M+H-O]⁺ [C₈H₅F₃N₃O₂]⁺232.0278Key diagnostic ion. Loss of oxygen from the N-oxide.[7]
[M+H-NO₂]⁺ [C₈H₅F₃N₂O]⁺202.0376Potential loss of the nitro group.
Experimental Protocol: LCMS Data Acquisition

Diagram 3: LCMS Analytical Workflow

cluster_workflow LCMS Analysis Workflow prep 1. Prepare Sample (1 mg/mL in MeOH/H₂O) inject 2. Inject onto HPLC System prep->inject separate 3. Chromatographic Separation (C18) inject->separate ionize 4. Ionize (ESI+) separate->ionize ms1 5. Full Scan MS (Detect [M+H]⁺) ionize->ms1 ms2 6. MS/MS Scan (Fragment [M+H]⁺) ms1->ms2

Caption: A typical workflow for LCMS-based structural confirmation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of methanol and water. Dilute to a working concentration of 1-10 µg/mL.

  • Injection: Inject 1-5 µL of the sample onto the LC system.

  • Data Acquisition:

    • Run the LC gradient method as described in Table 4.

    • Acquire mass spectrometry data in positive ESI mode.

    • Set the instrument to perform a full scan (e.g., m/z 100-500) to detect the [M+H]⁺ ion.

    • Use data-dependent acquisition to trigger an MS/MS scan on the most intense ion in the full scan spectrum, which should correspond to the [M+H]⁺ of the target compound.

  • Analysis: Analyze the data to confirm the retention time, purity (by UV and MS), accurate mass of the parent ion, and the presence of the diagnostic [M+H-O]⁺ fragment.

Integrated Spectroscopic Analysis: A Self-Validating System

  • LCMS Confirms Mass: The high-resolution mass of 248.0227 m/z confirms the elemental formula C₈H₄F₃N₃O₃.

  • NMR Confirms Connectivity: The NMR data confirms the number and type of protons and carbons consistent with this formula. The splitting patterns in the ¹H NMR confirm the H5-H6 connectivity, while the C-F coupling in the ¹³C NMR confirms the position of the -CF₃ group.

  • MS/MS Confirms N-Oxide: The characteristic loss of 16 Da ([M+H-O]⁺) in the MS/MS spectrum provides definitive proof of the N-oxide functionality, a feature whose electronic influence is observed in the downfield shifts of nearby protons (especially H6) in the ¹H NMR.

  • ¹⁹F NMR Confirms Fluorine Environment: The single peak in the ¹⁹F NMR confirms the presence of one type of trifluoromethyl group, consistent with the overall structure.

This synergistic approach, where the molecular formula from MS is validated by the structural framework from NMR, and a key functional group is confirmed by both MS fragmentation and NMR chemical shifts, ensures the highest level of confidence in the compound's identity and purity.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analysis of NMR and LCMS data. The key spectroscopic signatures are: a three-proton aromatic system in ¹H NMR, a characteristic singlet in ¹⁹F NMR, informative C-F coupling patterns in ¹³C NMR, and a diagnostic [M+H-O]⁺ fragmentation in mass spectrometry. Adherence to the protocols and interpretive logic outlined in this guide enables researchers to confidently verify the structure and purity of this important chemical entity, ensuring the integrity of subsequent biological and pharmacological studies.

References

The Nitro-Azaindole Scaffold: A Technical Guide to Unlocking Potent Biological Activity through Bioreductive Activation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group to this framework presents a compelling strategy for the development of targeted therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of nitro-substituted azaindole compounds. We will delve into the fundamental mechanism of bioreductive activation, a key determinant of their selective cytotoxicity, and provide detailed, field-proven protocols for the evaluation of their anticancer and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of nitro-substituted azaindoles in their therapeutic discovery programs.

Introduction: The Strategic Advantage of the Nitro-Azaindole Moiety

Azaindoles, bioisosteres of indoles, offer a versatile template for drug design due to their ability to engage in various biological interactions.[1] The strategic incorporation of a nitroaromatic group introduces a critical element: a "trigger" for selective activation. The nitro group, an electron-withdrawing moiety, can be enzymatically reduced under specific physiological conditions, leading to the formation of highly reactive cytotoxic species.[2] This process, known as bioreductive activation, is particularly pronounced in hypoxic environments, a hallmark of solid tumors and certain microbial infections.[3][4] This inherent selectivity provides a significant therapeutic window, minimizing off-target toxicity to healthy, well-oxygenated tissues.[3]

This guide will focus on two primary areas where nitro-substituted azaindoles have shown considerable promise:

  • Anticancer Activity: Exploiting the hypoxic tumor microenvironment for targeted drug release.

  • Antimicrobial Activity: Targeting anaerobic or microaerophilic pathogens.

We will explore the underlying mechanisms, present key data, and provide detailed experimental workflows to empower researchers in this exciting field.

The Core Mechanism: Bioreductive Activation of Nitroaromatics

The biological activity of nitro-substituted azaindoles is intrinsically linked to the reduction of the nitro group. This process is not a simple chemical conversion but a sophisticated biological cascade that transforms a relatively inert prodrug into a potent therapeutic agent.

The Hypoxic Trigger

In normoxic (oxygen-rich) tissues, the single-electron reduction of the nitro group is a futile cycle. The resulting nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, generating superoxide radicals that are detoxified by cellular enzymes.[3] However, in hypoxic (oxygen-deficient) environments, the lifetime of the nitro radical anion is extended, allowing for further reduction to cytotoxic species such as nitroso, hydroxylamine, and amine metabolites.[2]

Enzymatic Machinery

This bioreductive process is catalyzed by a variety of one- and two-electron reductases, including NADPH:cytochrome P450 reductase, xanthine oxidase, and other flavoenzymes.[5] These enzymes, often overexpressed in tumor cells, facilitate the transfer of electrons to the nitroaromatic ring, initiating the activation cascade.

Cellular Consequences of Activation

The generated reactive intermediates are highly cytotoxic and can inflict cellular damage through multiple mechanisms:

  • DNA Damage: Covalent adduction to DNA, leading to strand breaks and inhibition of replication and transcription.

  • Protein Dysfunction: Modification of critical cellular proteins, disrupting their function.

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that overwhelm cellular antioxidant defenses.

The culmination of these events is the induction of cell cycle arrest and apoptosis in the target cells.[6]

Bioreductive_Activation cluster_normoxia Normoxic Conditions (Healthy Tissue) cluster_hypoxia Hypoxic Conditions (Tumor/Microbe) Nitro-Azaindole Nitro-Azaindole Nitro_Radical_Anion Nitro Radical Anion Nitro-Azaindole->Nitro_Radical_Anion One-Electron Reduction Nitro_Radical_Anion->Nitro-Azaindole Re-oxidation Nitro_Radical_Anion->Nitro-Azaindole Futile Cycle Oxygen O₂ Superoxide O₂⁻ Oxygen->Superoxide Electron Transfer Nitro-Azaindole_H Nitro-Azaindole Nitro_Radical_Anion_H Nitro Radical Anion Nitro-Azaindole_H->Nitro_Radical_Anion_H One-Electron Reduction Reactive_Intermediates Reactive Nitroso & Hydroxylamine Species Nitro_Radical_Anion_H->Reactive_Intermediates Further Reduction DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Dysfunction Protein Dysfunction Reactive_Intermediates->Protein_Dysfunction Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death Protein_Dysfunction->Cell_Death

Figure 1: Bioreductive activation of nitro-azaindoles.

Anticancer Activity of Nitro-Substituted Azaindoles

The hypoxic microenvironment of solid tumors makes them a prime target for nitro-azaindole-based therapies. These compounds can selectively eliminate cancer cells while sparing healthy tissues.

Targeting Hypoxic Tumor Cells

Several studies have demonstrated the potent anticancer activity of nitro-substituted indole and azaindole derivatives. For instance, 5-nitroindole derivatives have shown significant cytotoxicity against various cancer cell lines.[7] A notable example is 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone, which exhibited potent activity against non-small cell lung cancer and leukemia cell lines.[7] While specific data for a wide range of nitro-azaindoles is still emerging, the foundational principle of hypoxia-activated cytotoxicity is well-established for the broader class of nitroaromatic compounds.[4]

Modulation of Key Signaling Pathways

Beyond direct cytotoxicity, indole and azaindole derivatives are known to modulate critical cancer-related signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target.[8][9] Inhibition of this pathway by azaindole compounds can lead to cell cycle arrest and apoptosis.[10] It is plausible that nitro-substituted azaindoles exert a dual effect: direct killing of hypoxic cells and modulation of key survival pathways in the broader tumor cell population.

Anticancer_Mechanism cluster_tumor_microenvironment Tumor Microenvironment Nitro_Azaindole Nitro-Azaindole Prodrug Hypoxia Hypoxia (Low O₂) Nitro_Azaindole->Hypoxia Activated_Drug Activated Cytotoxic Metabolites Nitro_Azaindole->Activated_Drug Bioreductive Activation by Reductases PI3K_Akt_mTOR_Inhibition Inhibition of PI3K/Akt/mTOR Pathway Nitro_Azaindole->PI3K_Akt_mTOR_Inhibition Pathway Modulation Reductases Tumor Reductases Hypoxia->Reductases Upregulation DNA_Damage DNA Damage Activated_Drug->DNA_Damage ROS_Production ROS Production Activated_Drug->ROS_Production Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis ROS_Production->Apoptosis PI3K_Akt_mTOR_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Anticancer mechanism of nitro-azaindoles.

Quantitative Data Summary: Cytotoxicity

The following table summarizes representative cytotoxic activities of nitro-substituted indole derivatives. While specific IC50 values for a broad range of nitro-azaindoles are not extensively compiled in the public domain, these data for structurally related compounds provide a valuable benchmark.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
5-Nitroindole Derivative 5HeLaAlamar Blue5.08 ± 0.91[11]
5-Nitroindole Derivative 7HeLaAlamar Blue5.89 ± 0.73[11]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (NSCLC)SRB< 0.01 (log10GI50 < -8.00)[7]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHL-60 (Leukemia)SRB0.50 (log10GI50 -6.30)[7]
1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneMOLT-4 (Leukemia)SRB0.66 (log10GI50 -6.18)[7]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a robust and widely adopted method for determining the half-maximal inhibitory concentration (IC50) of a test compound against adherent cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]

Materials:

  • Adherent cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (nitro-substituted azaindole) dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet and perform a cell count.

    • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control.

    • Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.[1]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Antimicrobial Activity of Nitro-Substituted Azaindoles

The bioreductive activation of nitro-substituted azaindoles is also a powerful strategy for targeting anaerobic and microaerophilic bacteria and other microorganisms.

Mechanism of Antimicrobial Action

Similar to their anticancer effects, the antimicrobial activity of these compounds stems from the reduction of the nitro group within the microbial cell. This process, often facilitated by microbial nitroreductases, generates cytotoxic radicals that damage cellular macromolecules, leading to cell death.[14] This mechanism is particularly effective against organisms that thrive in low-oxygen environments.

Spectrum of Activity

Nitroaromatic compounds have demonstrated broad-spectrum antimicrobial activity.[15] While extensive data on nitro-substituted azaindoles is still being gathered, related nitro-heterocycles are effective against a range of Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.[14][16]

Quantitative Data Summary: Antimicrobial Activity

The following table presents representative Minimum Inhibitory Concentration (MIC) values for nitro-heterocyclic compounds against various microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Nitro-pyrrolomycinsPseudomonas aeruginosa< 100[16]
Volatile Metabolites of Marine Streptomyces sp.S2AKlebsiella pneumoniae31.25[17]
Volatile Metabolites of Marine Streptomyces sp.S2AStaphylococcus aureus15.62[17]
Volatile Metabolites of Marine Streptomyces sp.S2AEscherichia coli15.62[17]
Volatile Metabolites of Marine Streptomyces sp.S2AMicrococcus luteus7.8[17]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.[18]

Materials:

  • Microbial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compound (nitro-substituted azaindole) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours) on an appropriate agar plate, select several colonies and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in broth to achieve a range of concentrations. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Inoculation:

    • Add an equal volume of the standardized inoculum to each well (except the negative control), bringing the final volume to 100 µL or 200 µL.

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours under ambient atmospheric conditions.[18]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

    • A microplate reader can also be used to measure the optical density at 600 nm to determine the inhibition of growth.

Conclusion and Future Perspectives

Nitro-substituted azaindole compounds represent a promising class of therapeutic agents with significant potential in oncology and infectious diseases. Their unique mechanism of bioreductive activation provides a foundation for developing highly selective, targeted therapies. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these compounds.

Future research in this area should focus on:

  • Synthesis and screening of diverse libraries of nitro-substituted azaindoles to expand the structure-activity relationship knowledge base.

  • In-depth investigation of the specific nitroreductases involved in the activation of these compounds in different cancer types and microbial species.

  • Elucidation of the precise downstream signaling pathways modulated by activated nitro-azaindoles.

  • Development of advanced drug delivery systems to enhance the tumor- or microbe-specific delivery of these compounds.

By continuing to explore the rich chemical biology of nitro-substituted azaindoles, the scientific community can unlock new and effective treatments for some of the most challenging diseases.

References

Methodological & Application

The Strategic Application of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide in Modern Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Kinase Inhibition

In the landscape of contemporary drug discovery, particularly in the pursuit of novel kinase inhibitors, the 7-azaindole core has emerged as a "privileged scaffold."[1][2][3][4][5][6] Its remarkable ability to mimic the adenine moiety of ATP allows it to form critical bidentate hydrogen bonds with the hinge region of the kinase active site, a foundational interaction for potent inhibition.[1][3][7] This guide delves into the nuanced application of a highly functionalized and reactive starting material: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide . We will explore its strategic value, key chemical transformations, and provide detailed protocols for its utilization in the design and evaluation of next-generation kinase inhibitors.

The unique combination of substituents on this scaffold—the strongly electron-withdrawing nitro and trifluoromethyl groups, and the synthetically versatile N-oxide—provides medicinal chemists with a powerful tool to modulate the electronic, steric, and pharmacokinetic properties of derivative compounds.

Key Molecular Attributes and Their Significance in Drug Design:

  • 7-Azaindole Core: As established, this core is an excellent hinge-binding motif. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, effectively anchoring the inhibitor to the kinase.[1][3]

  • Trifluoromethyl (-CF3) Group: The introduction of a -CF3 group at the 3-position offers several advantages. It is known to enhance metabolic stability by blocking potential sites of oxidation.[7][8] Furthermore, its lipophilicity can improve membrane permeability, and its strong electron-withdrawing nature can modulate the pKa of the scaffold and influence binding affinity.[8][9][10][11]

  • Nitro (-NO2) Group: The 4-nitro group is a potent electron-withdrawing substituent that can significantly impact the electronic character of the aromatic system.[12][13] While historically viewed with caution due to potential toxicity, its role in modern medicinal chemistry is being re-evaluated, particularly as a synthetic handle for further diversification or as a feature in prodrug strategies.[14][15][16]

  • 7-Oxide (-N+-O-) Moiety: The N-oxide functionality is a key feature of this reagent. It serves a dual purpose: it can act as a versatile synthetic handle for introducing substituents at various positions of the pyridine ring, and it can also modulate the compound's physicochemical properties, such as solubility.[5] In some instances, the N-oxide itself can participate in interactions within the kinase binding pocket.

Design Principles and Synthetic Strategies

The strategic utility of this compound lies in its potential for controlled, stepwise chemical modification. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the scaffold for certain transformations, while the N-oxide provides a unique avenue for functionalization.

A primary synthetic strategy involves the sequential reduction of the nitro group and the N-oxide, coupled with cross-coupling reactions to introduce diversity elements.

Experimental Protocols

Protocol 1: Reductive Deoxygenation and Aromatic Nucleophilic Substitution (SNAr)

This protocol outlines a foundational pathway to convert the starting material into a versatile intermediate for further elaboration. The first step involves the selective reduction of the N-oxide, followed by the reduction of the nitro group to an amine. This amine can then be used in various coupling reactions.

Step 1: Selective Deoxygenation of the N-Oxide

Causality: The N-oxide is typically more labile to reduction than the nitro group under specific conditions. This selectivity is crucial for a stepwise synthetic approach.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a mixture of ethanol and ethyl acetate.

  • Reductant Addition: Add a reducing agent such as iron powder (3.0-5.0 eq) or sodium dithionite.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture to remove the iron salts. Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-3-(trifluoromethyl)-7-azaindole.

Step 2: Reduction of the Nitro Group

Causality: The resulting amino group is a key nucleophile for subsequent coupling reactions, allowing for the introduction of various side chains.

  • Dissolution: Dissolve the product from Step 1 in ethanol or methanol.

  • Catalyst Addition: Add a catalyst such as 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 4-amino-3-(trifluoromethyl)-7-azaindole.

Protocol 2: Biochemical Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a common method for determining the in vitro potency (IC50) of newly synthesized inhibitors against a target kinase.[17]

Principle: The assay measures the phosphorylation of a substrate by the kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a fluorescently labeled acceptor molecule. Excitation of the europium donor results in energy transfer to the acceptor, producing a specific fluorescent signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.

Materials:

  • Target kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • ATP

  • Assay buffer (containing MgCl2, DTT, and a detergent)

  • Test compounds (serially diluted)

  • 384-well, low-volume, black plates

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds in DMSO into the assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase/Substrate Addition: Prepare a solution of the kinase and biotinylated substrate in assay buffer. Add this solution to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection: Prepare a detection solution containing the europium-labeled antibody and streptavidin-conjugated acceptor in a quench buffer (containing EDTA to stop the kinase reaction). Add this solution to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Cell-Based Kinase Activity Assay (Cellular Phosphorylation Assay)

This protocol assesses the ability of a compound to inhibit the target kinase within a cellular context, providing a more physiologically relevant measure of potency.[18]

Principle: The assay measures the phosphorylation of a downstream substrate of the target kinase in cells. After cell lysis, the level of the phosphorylated substrate is quantified using an immunoassay format like ELISA or AlphaLISA.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • ELISA or AlphaLISA reagents for detecting the phosphorylated substrate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 2-24 hours).

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate on ice to ensure complete cell lysis.

  • Quantification of Phosphorylation:

    • ELISA: Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for the total substrate protein. After incubation and washing, add a detection antibody specific for the phosphorylated form of the substrate. A secondary HRP-conjugated antibody and a colorimetric substrate are then used for detection.

    • AlphaLISA: Use an AlphaLISA kit specific for the phosphorylated substrate. This typically involves adding a mixture of acceptor beads conjugated to one antibody and donor beads conjugated to another antibody to the cell lysate.[19]

  • Data Acquisition: Read the absorbance (ELISA) or the AlphaLISA signal on a compatible plate reader.

  • Data Analysis: Normalize the signal to the total protein concentration or a housekeeping gene. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.

Protocol 4: Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

It is crucial to assess the general toxicity of the synthesized compounds to ensure that the observed inhibition of cell proliferation is due to on-target kinase inhibition and not non-specific cytotoxicity.[20][21][22]

Principle (MTT Assay): This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Materials:

  • Cell line used in the cell-based kinase assay

  • MTT solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in the cell-based kinase assay (Protocol 3, steps 1 and 2).

  • MTT Addition: After the compound treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Data Presentation and Interpretation

The data generated from these protocols should be systematically organized to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro and Cellular Potency of Synthesized Inhibitors

Compound IDR-Group ModificationTarget Kinase IC50 (nM)Cellular IC50 (nM)Cytotoxicity CC50 (µM)
Lead-001 [Structure/Description]150800> 20
Lead-002 [Structure/Description]25150> 15
... ............

This table is a template. The R-Group Modification column would describe the specific chemical changes made to the 4-amino-3-(trifluoromethyl)-7-azaindole core.

Visualizations

Logical Workflow for Kinase Inhibitor Development

G cluster_0 Synthesis & Characterization cluster_1 Screening Cascade cluster_2 Lead Optimization Start 4-Nitro-3-(trifluoromethyl) -7-azaindole-7-oxide Intermediate 4-Amino-3-(trifluoromethyl) -7-azaindole Start->Intermediate Reduction Steps Library Library of Analogs (via coupling reactions) Intermediate->Library Diversification Biochemical Biochemical Assay (e.g., TR-FRET) Determine IC50 Library->Biochemical Cellular Cell-Based Assay (Phosphorylation) Determine Cellular IC50 Biochemical->Cellular Confirm Cellular Activity Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Cellular->Cytotoxicity Assess Specificity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Intermediate Iterative Design

Caption: Workflow for the development of kinase inhibitors.

Kinase Hinge-Binding Interaction

G cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Inhibitor Hinge_NH Backbone N-H Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-Bond (Acceptor) Hinge_CO Backbone C=O Pyrrole_NH Pyrrole N-H Pyrrole_NH->Hinge_CO H-Bond (Donor)

References

The Strategic Utility of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the 7-azaindole scaffold has emerged as a privileged structure, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has rendered it a cornerstone for the development of numerous therapeutic agents.[1][2][3] This application note delves into the utility of a highly functionalized and versatile starting material, 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide , as a strategic building block for the synthesis of advanced kinase inhibitors. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro and N-oxide functionalities serve as synthetic handles for facile elaboration into a versatile amino-azaindole intermediate. This guide provides detailed protocols for the transformation of this starting material and its subsequent application in the synthesis of a representative Salt Inducible Kinase 2 (SIK2) inhibitor, a promising target in immunology and oncology.

Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 892414-49-2Supplier Data
Molecular Formula C₈H₄F₃N₃O₃Supplier Data
Molecular Weight 247.13 g/mol Supplier Data
Appearance Pale solidSupplier Data
Storage Room temperatureSupplier Data

Core Application: A Versatile Intermediate for Kinase Inhibitor Synthesis

The primary utility of this compound in medicinal chemistry lies in its efficient conversion to 4-Amino-3-(trifluoromethyl)-7-azaindole . This transformation, involving the simultaneous reduction of the nitro group and deoxygenation of the N-oxide, unmasks a key amino functionality at the 4-position. This amino group is then perfectly poised for a variety of coupling reactions to introduce pharmacophoric elements that can interact with the solvent-exposed regions of the kinase ATP-binding pocket, leading to enhanced potency and selectivity.

workflow start 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide intermediate 4-Amino-3-(trifluoromethyl)- 7-azaindole start->intermediate Reduction & Deoxygenation final Target Kinase Inhibitor (e.g., SIK2 Inhibitor) intermediate->final Coupling Reactions (e.g., Amide, Urea, Suzuki)

Caption: Synthetic workflow from the starting material to a target kinase inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-(trifluoromethyl)-7-azaindole

This protocol details the critical transformation of the starting material into the versatile amino-azaindole intermediate. The choice of a catalytic hydrogenation approach is predicated on its efficiency and cleanliness, minimizing the need for extensive purification of the intermediate.

Causality behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and effective catalyst for the reduction of aromatic nitro groups. It is generally tolerant of a variety of functional groups.

  • Solvent: Ethanol is a common solvent for hydrogenations, as it readily dissolves many organic compounds and the hydrogen gas.

  • Hydrogen Source: A balloon filled with hydrogen gas provides a simple and effective means of maintaining a hydrogen atmosphere for the reaction. For larger scale reactions, a Parr hydrogenator would be employed for safety and pressure control.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Suspend the starting material in anhydrous ethanol.

  • Carefully add 10% Pd/C (0.1 eq by weight) to the suspension.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-3-(trifluoromethyl)-7-azaindole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the synthesized 4-Amino-3-(trifluoromethyl)-7-azaindole should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Representative SIK2 Inhibitor

This protocol illustrates the use of 4-Amino-3-(trifluoromethyl)-7-azaindole in the synthesis of a potent Salt Inducible Kinase 2 (SIK2) inhibitor, as described in patent US9260426B2. This example showcases the strategic importance of the amino functionality for introducing a substituted pyrimidine moiety, a common pharmacophore in kinase inhibitors.

Causality behind Experimental Choices:

  • Coupling Reaction: A nucleophilic aromatic substitution (SNAr) reaction is a standard and effective method for coupling an amine to an electron-deficient aromatic ring, such as a chloropyrimidine.

  • Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction without competing in the nucleophilic substitution.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) is suitable for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediates.

Materials:

  • 4-Amino-3-(trifluoromethyl)-7-azaindole

  • 4-Chloro-2-(methylthio)pyrimidine (or a similarly substituted pyrimidine)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 4-Amino-3-(trifluoromethyl)-7-azaindole (1.0 eq) in DMF.

  • Add 4-chloro-2-(methylthio)pyrimidine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for several hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired SIK2 inhibitor.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its purity assessed by High-Performance Liquid Chromatography (HPLC).

pathway cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 7-Azaindole Based Inhibitor hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) solvent_front Solvent Front azaindole 7-Azaindole Core azaindole->hinge H-Bonds substituent Substituent from 4-Amino Position substituent->solvent_front van der Waals Interactions trifluoromethyl Trifluoromethyl Group trifluoromethyl->gatekeeper Hydrophobic Interaction

Caption: Binding mode of a generic 7-azaindole inhibitor in a kinase ATP-binding site.

Conclusion

This compound is a strategically designed building block that provides a streamlined entry into the synthesis of highly functionalized 7-azaindole derivatives for medicinal chemistry research. The protocols outlined in this application note demonstrate its efficient conversion to a key amino intermediate and its subsequent elaboration into a potent SIK2 kinase inhibitor. The versatility of the 4-amino-7-azaindole core allows for the exploration of a wide range of chemical space, making the parent nitro N-oxide an invaluable tool for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 7-azaindole core is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds, including potent kinase inhibitors[1]. The targeted introduction of substituents allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide emerges as a highly versatile starting material for the generation of diverse compound libraries. The electron-withdrawing nature of the nitro and trifluoromethyl groups, combined with the activating effect of the N-oxide, opens up a rich landscape of chemical transformations. This guide provides detailed protocols and expert insights into the synthesis of novel derivatives from this advanced intermediate, empowering researchers in drug discovery and development.

Strategic Derivatization Pathways

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The following sections outline key strategic pathways for derivatization, providing detailed, step-by-step protocols for each transformation. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.

Pathway 1: Reduction of the Nitro Group - Gateway to Amine Functionality

The reduction of the 4-nitro group to a primary amine is a pivotal transformation, unlocking a plethora of subsequent functionalization reactions. The resulting 4-amino-3-(trifluoromethyl)-7-azaindole-7-oxide can serve as a nucleophile or be further modified, for instance, through diazotization. Given the presence of other potentially sensitive functional groups (N-oxide, trifluoromethyl), the choice of reducing agent is critical to ensure chemoselectivity.

This classical and robust method is particularly effective for the reduction of nitro groups in nitro-substituted azaindoles and their N-oxides[2][3]. The trifluoromethyl group is stable under these conditions[4].

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and acetic acid (a common ratio is 2:1 v/v), add iron powder (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-amino-3-(trifluoromethyl)-7-azaindole-7-oxide.

  • Purify the crude product by silica gel column chromatography to obtain the desired product.

For substrates that may be sensitive to the acidic conditions of the iron/acetic acid method, tin(II) chloride provides a milder alternative that is well-tolerated by many functional groups[5].

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Nitro Reduction Methods

ParameterProtocol 1.1: Fe/AcOHProtocol 1.2: SnCl₂·2H₂O
Reducing Agent Iron powderTin(II) chloride dihydrate
Solvent Ethanol/Acetic AcidEthanol or Ethyl Acetate
Temperature 80-100 °CRoom Temperature to 60 °C
Reaction Time 2-4 hours2-6 hours
Reported Yields (Analogous Systems) 70-90%[2][3]65-85%[5]
Key Advantages Cost-effective, robustMild conditions, good functional group tolerance

Workflow for Nitro Group Reduction

start 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide reductant Reducing Agent (Fe/AcOH or SnCl2) start->reductant product 4-Amino-3-(trifluoromethyl)- 7-azaindole-7-oxide reductant->product Reduction

Caption: General workflow for the reduction of the nitro group.

Pathway 2: Deoxygenation of the N-Oxide

The N-oxide functionality can be retained as a handle for further reactions or removed to yield the corresponding 7-azaindole. Deoxygenation can be performed on the starting material or after modification of the nitro group. The choice of deoxygenation agent should be made based on the functional groups present in the substrate.

Recent advances in photoredox catalysis offer mild and highly chemoselective methods for the deoxygenation of N-heterocyclic N-oxides, tolerating a wide range of functional groups, including nitro groups[6].

Experimental Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), a suitable photocatalyst (e.g., an iridium or ruthenium complex, as per literature recommendations), and a stoichiometric reductant such as a Hantzsch ester.

  • Dissolve the components in a degassed solvent (e.g., acetonitrile or DMF).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to isolate 4-Nitro-3-(trifluoromethyl)-7-azaindole.

This sustainable method utilizes iodide as a catalyst, which is regenerated by formic acid, for the efficient and selective deoxygenation of heterocyclic N-oxides[7].

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in formic acid.

  • Add a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the formic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers, filter, and concentrate to obtain the crude product for purification.

Pathway 3: Cross-Coupling Reactions via a Halogenated Intermediate

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of C-C and C-N bonds, respectively[1][8]. To employ these methods, a halogenated precursor is required. 4-Chloro-7-azaindole can be synthesized from 7-azaindole N-oxide, providing a key intermediate for these transformations[9]. A similar strategy can be envisioned starting from the appropriately substituted N-oxide.

This protocol is adapted from the synthesis of 4-chloro-7-azaindole from its N-oxide[9].

Experimental Protocol:

  • To a solution of 4-amino-3-(trifluoromethyl)-7-azaindole (after N-oxide deoxygenation if necessary), perform a Sandmeyer reaction by treatment with NaNO₂ in the presence of HCl to generate the diazonium salt, followed by reaction with CuCl.

  • Alternatively, starting from 4-amino-3-(trifluoromethyl)-7-azaindole-7-oxide, one could explore direct conversion to the 4-chloro derivative.

  • A more direct approach involves the chlorination of a suitable precursor. For instance, treatment of 3-(trifluoromethyl)-7-azaindole-7-oxide with a chlorinating agent like POCl₃ could potentially yield the 4-chloro derivative, although regioselectivity would need to be carefully controlled.

This protocol outlines the general procedure for the Suzuki-Miyaura coupling of a 4-chloro-7-azaindole derivative with a boronic acid[10][11].

Experimental Protocol:

  • In a reaction vessel, combine 4-chloro-3-(trifluoromethyl)-7-azaindole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

This protocol provides a general method for the palladium-catalyzed amination of 4-chloro-7-azaindole derivatives[12][13].

Experimental Protocol:

  • To an oven-dried reaction vessel, add 4-chloro-3-(trifluoromethyl)-7-azaindole (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., a RuPhos or XPhos-based precatalyst, 1-2 mol%), the corresponding biaryl phosphine ligand (1-2 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Stir the reaction mixture at elevated temperature (e.g., 100-110 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the product by column chromatography.

Synthetic Pathway for Cross-Coupling Reactions

start 4-Amino-3-(trifluoromethyl)- 7-azaindole chloro 4-Chloro-3-(trifluoromethyl)- 7-azaindole start->chloro Halogenation suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base chloro->suzuki_reagents buchwald_reagents R2NH Pd Catalyst, Ligand, Base chloro->buchwald_reagents suzuki_product 4-Aryl-3-(trifluoromethyl)- 7-azaindole suzuki_reagents->suzuki_product Suzuki-Miyaura Coupling buchwald_product 4-Amino-3-(trifluoromethyl)- 7-azaindole Derivative buchwald_reagents->buchwald_product Buchwald-Hartwig Amination

Caption: Derivatization via halogenation followed by cross-coupling.

Pathway 4: Direct C-H Functionalization

The N-oxide functionality can activate the azaindole ring for direct C-H functionalization, providing a more atom-economical approach to derivatization by avoiding the pre-installation of a halogen[5].

This protocol is based on the direct arylation of N-methyl-7-azaindole N-oxides[5].

Experimental Protocol:

  • Combine this compound (1.0 eq), an aryl bromide or iodide (1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a suitable phosphine ligand (e.g., DavePhos, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a reaction vessel.

  • Add a high-boiling point solvent such as DMA or DMF.

  • Degas the mixture and heat to a high temperature (e.g., 120-150 °C).

  • Monitor the reaction for the formation of the C-H arylated product. The regioselectivity of this reaction would need to be determined experimentally.

  • Work-up and purify as described for the cross-coupling reactions.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic functionalization in creating a versatile building block for medicinal chemistry. The protocols outlined in this guide provide a robust framework for the synthesis of a diverse array of novel derivatives. The interplay between the nitro, trifluoromethyl, and N-oxide functionalities allows for a range of selective transformations, including reduction, deoxygenation, cross-coupling, and direct C-H functionalization. By leveraging these synthetic pathways, researchers can efficiently generate libraries of complex molecules for screening in drug discovery programs, accelerating the development of new therapeutic agents. Further exploration into the reactivity of this scaffold, particularly in the realm of nucleophilic aromatic substitution and other C-H activation methodologies, will undoubtedly continue to expand its utility in the years to come.

References

The Strategic Utility of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Fragment Screening

In the landscape of fragment-based drug discovery (FBDD), the 7-azaindole scaffold stands out as a "privileged" fragment, particularly in the realm of kinase inhibition. Its structural mimicry of the adenine core of ATP has rendered it a highly successful starting point for developing potent therapeutics, including the FDA-approved BRAF inhibitor, Vemurafenib. However, the true potential of this scaffold extends beyond its use as a simple binding fragment. Strategic functionalization of the 7-azaindole core unlocks access to a vast chemical space, enabling the development of highly specific and potent inhibitors, including covalent modifiers and targeted protein degraders.

This guide focuses on a key reagent in this endeavor: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide . This molecule is not typically a primary screening fragment due to its reactive nature. Instead, it serves as a versatile and highly valuable synthetic intermediate, a "building block" for the construction of next-generation therapeutics. The electron-withdrawing nitro and trifluoromethyl groups, combined with the activating N-oxide, make the 4-position of the pyridine ring susceptible to nucleophilic substitution, providing a crucial handle for medicinal chemists to elaborate the core structure.

This document will provide a detailed exploration of the strategic applications of this compound, complete with detailed synthetic protocols and methodologies for the characterization of its derivatives in a drug discovery context.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₈H₄F₃N₃O₃[1]
Molecular Weight 247.13 g/mol [1]
CAS Number 892414-49-2[1]
Appearance Typically a solid-
Purity >97% (commercially available)[1]
Storage Room temperature[1]

Strategic Applications in Medicinal Chemistry

The primary utility of this compound lies in its capacity to serve as a precursor to a variety of functionalized 7-azaindole derivatives. The key transformations involve the modification of the nitro group and the N-oxide, and the subsequent substitution at the 4-position.

Synthesis of 4-Amino-7-azaindole Precursors for Covalent Inhibitors

The 4-amino-7-azaindole scaffold is a valuable precursor for the installation of "warheads" for covalent kinase inhibitors. These warheads are electrophilic groups that can form a covalent bond with a nucleophilic residue (typically cysteine) in the target protein's active site, leading to irreversible inhibition.

Protocol 1: Synthesis of 4-Amino-3-(trifluoromethyl)-7-azaindole

This two-step protocol describes the reduction of the N-oxide and the nitro group of this compound.

Step 1: Reduction of the 7-azaindole-7-oxide

  • Rationale: The N-oxide is first removed to prevent side reactions in the subsequent nitro reduction. Phosphorus trichloride (PCl₃) is an effective deoxygenating agent for N-oxides.

  • Procedure:

    • Suspend this compound (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or dichloromethane (DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add phosphorus trichloride (1.1 - 1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude 4-Nitro-3-(trifluoromethyl)-7-azaindole can be purified by silica gel chromatography.

Step 2: Reduction of the 4-Nitro Group

  • Rationale: The nitro group is reduced to the corresponding amine, which serves as a key attachment point for further functionalization. A variety of reducing agents can be employed, with iron powder in acetic acid being a common and effective method.

  • Procedure:

    • To a solution of 4-Nitro-3-(trifluoromethyl)-7-azaindole (1.0 eq) in a mixture of ethanol and acetic acid, add iron powder (excess, e.g., 5-10 eq).

    • Heat the mixture to reflux (typically 70-80 °C) for 2-6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-Amino-3-(trifluoromethyl)-7-azaindole.

    • Purify the product by silica gel chromatography.

Diagram 1: Synthetic Pathway to a Covalent Warhead Precursor

G start This compound intermediate 4-Nitro-3-(trifluoromethyl)-7-azaindole start->intermediate PCl₃, CHCl₃ product 4-Amino-3-(trifluoromethyl)-7-azaindole intermediate->product Fe, AcOH/EtOH warhead Covalent Warhead Conjugate product->warhead Acryloyl chloride or similar electrophile

Caption: Synthetic route from the starting material to a covalent inhibitor precursor.

Nucleophilic Aromatic Substitution (SNAr) for Fragment Elaboration

The activated 4-position of this compound can directly undergo nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. This is a powerful strategy for fragment growing or linking in FBDD.

Protocol 2: General Procedure for SNAr on this compound

  • Rationale: The electron-deficient pyridine ring, further activated by the nitro and trifluoromethyl groups and the N-oxide, readily reacts with various nucleophiles.

  • Procedure:

    • Dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add the desired nucleophile (e.g., an amine, thiol, or alcohol) (1.1 - 2.0 eq) and a suitable base if necessary (e.g., potassium carbonate or diisopropylethylamine).

    • Heat the reaction mixture to a temperature between 80-120 °C, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour into water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by silica gel chromatography or preparative HPLC.

Biophysical Characterization of Derived Compounds

Once novel 7-azaindole derivatives have been synthesized, a cascade of biophysical techniques is employed to characterize their interaction with the target protein. This orthogonal validation is a cornerstone of modern drug discovery.

Diagram 2: Biophysical Screening and Validation Workflow

G cluster_0 Primary Screening cluster_1 Hit Validation & Characterization cluster_2 Structural Biology DSF Differential Scanning Fluorimetry (DSF) NMR NMR Spectroscopy (e.g., STD, WaterLOGSY) DSF->NMR SPR Surface Plasmon Resonance (SPR) SPR->NMR ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Xray X-ray Crystallography ITC->Xray

Caption: A typical workflow for the biophysical characterization of synthesized compounds.

Experimental Protocols for Biophysical Assays

Protocol 3: Differential Scanning Fluorimetry (DSF) for Initial Hit Identification

  • Principle: DSF, also known as Thermal Shift Assay, measures the change in the melting temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the ligand stabilizes the protein.

  • Procedure:

    • Prepare a solution of the target protein in a suitable buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.

    • Dispense the protein-dye mixture into a 96- or 384-well PCR plate.

    • Add the synthesized 7-azaindole derivatives to the wells at a desired concentration.

    • Seal the plate and place it in a real-time PCR instrument.

    • Run a temperature gradient and monitor the fluorescence.

    • The melting temperature is determined from the inflection point of the fluorescence curve. An increase in Tm in the presence of a compound suggests binding.

Protocol 4: NMR Spectroscopy for Binding Validation and Epitope Mapping

  • Principle: NMR spectroscopy is a powerful tool to confirm binding and to identify the binding site of a fragment on the protein. Ligand-observed methods like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for detecting weak interactions.

  • Procedure (STD NMR):

    • Prepare a sample containing the target protein and the synthesized 7-azaindole derivative in a deuterated buffer.

    • Acquire a reference 1D ¹H NMR spectrum.

    • Selectively saturate a region of the protein's proton spectrum.

    • Acquire a second 1D ¹H NMR spectrum with protein saturation.

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Signals in the STD spectrum correspond to the protons of the ligand that are in close proximity to the protein, thus confirming binding.

Protocol 5: X-ray Crystallography for High-Resolution Structural Information

  • Principle: X-ray crystallography provides a high-resolution 3D structure of the protein-ligand complex, revealing the precise binding mode and key interactions.

  • Procedure:

    • Crystallize the target protein.

    • Soak the protein crystals in a solution containing the synthesized 7-azaindole derivative.

    • Mount the soaked crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure.

    • Analyze the electron density map to determine the binding pose of the ligand in the protein's active site.

Conclusion

This compound is a testament to the evolution of FBDD from a simple screening paradigm to a sophisticated, synthesis-driven approach for crafting highly specific and potent drug candidates. Its value lies not as a primary hit, but as a versatile chemical scaffold that empowers medicinal chemists to explore novel binding modes and mechanisms of action. By leveraging the reactivity of this intermediate, researchers can efficiently generate libraries of functionalized 7-azaindoles for the development of covalent inhibitors, molecular glues, and other advanced therapeutic modalities. The integration of robust synthetic protocols with a suite of biophysical characterization techniques, as outlined in this guide, provides a powerful framework for unlocking the full potential of this privileged scaffold in modern drug discovery.

References

Application Notes & Protocols: Utilizing 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the solubilization and application of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-49-2), a key building block in contemporary drug discovery, for in vitro experimental setups.[1][2][3] Given the inherent challenges associated with the aqueous solubility of complex heterocyclic compounds, this guide details a systematic approach to determine empirical solubility, prepare stable high-concentration stock solutions, and execute robust cell-based assays. The protocols herein are designed to ensure experimental reproducibility and data integrity for researchers in pharmacology, oncology, and medicinal chemistry.

Introduction: The Scientific Context of 7-Azaindole Derivatives

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core and act as an excellent hinge-binding motif for a variety of protein kinases.[4][5][6] Derivatives of 7-azaindole have been successfully developed as potent inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[7][8][][10][11][12][13] The specific compound, this compound, incorporates a trifluoromethyl group to potentially enhance metabolic stability and an electron-withdrawing nitro group, which can be crucial for molecular interactions within enzyme active sites.[3]

However, the aromatic and substituted nature of this compound suggests poor aqueous solubility, a common hurdle in preclinical drug development that can lead to compound precipitation in cell culture media, thereby compromising assay results.[14] This guide provides the necessary protocols to mitigate these challenges.

Compound Specifications
PropertyValueSource
IUPAC Name 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxideN/A
CAS Number 892414-49-2[1][2]
Molecular Formula C₈H₄F₃N₃O₃[1][2][3]
Molecular Weight 247.13 g/mol [1][2][3]
Purity ≥97% (typical)[1]
Storage Room temperature (as solid)[1][3]

Foundational Protocol: Empirical Determination of Solubility

Prior to initiating any biological assays, it is imperative to experimentally determine the maximum solubility of the compound in both the primary organic solvent (DMSO) and the final aqueous cell culture medium. This step is critical for preparing accurate stock solutions and avoiding artifactual data due to compound precipitation.[15][16]

Protocol 2.1: Determining Maximum Solubility in DMSO

Objective: To find the saturation point of this compound in 100% anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO (cell culture grade)

  • Calibrated analytical balance

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop microcentrifuge (capable of >10,000 x g)

  • Micropipettes

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2.0 mL microcentrifuge tube.[15]

    • Add a small, precise volume of DMSO (e.g., 100 µL) to begin.[15]

    • Vortex vigorously for 2-3 minutes.[15]

    • If the compound dissolves completely, add small, pre-weighed increments (e.g., 2-5 mg) of the compound, vortexing thoroughly after each addition until a visible precipitate remains.

  • Equilibration:

    • Incubate the supersaturated mixture at room temperature for at least 24 hours to ensure it reaches equilibrium. Gently agitate periodically.[15]

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved material.[15]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • The concentration of this saturated solution can be determined by a suitable analytical method, such as HPLC-UV or by gravimetric analysis after solvent evaporation. For a practical estimate, if the initial amounts are carefully tracked, the concentration can be calculated based on the dissolved amount.

Protocol 2.2: Assessing Aqueous Solubility Limit in Cell Culture Medium

Objective: To determine the concentration at which the compound precipitates when a DMSO stock solution is diluted into the final cell culture medium.

Materials:

  • Saturated or high-concentration DMSO stock of the compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C[14]

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance/turbidity (e.g., at 600 nm)

Procedure:

  • Prepare a series of 2-fold serial dilutions of your DMSO stock solution in 100% DMSO.[16]

  • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to multiple wells.

  • Add 2 µL of each DMSO dilution to the medium-containing wells. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix gently by pipetting.

  • Visually inspect for any immediate cloudiness or precipitate formation.[14]

  • Measure the turbidity of each well using a plate reader at a wavelength of 500 nm or higher to avoid absorbance from the compound itself.[16]

  • The highest concentration that does not show a significant increase in turbidity compared to the vehicle control (medium + 1% DMSO) is considered the kinetic solubility limit under these conditions.

Core Application Workflow: Preparation for In Vitro Assays

This section outlines the standard operating procedure for preparing stock and working solutions for a hypothetical cell-based assay investigating the effect of this compound on the PI3K/AKT signaling pathway.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Working Solution Preparation A Weigh Compound B Add Anhydrous DMSO A->B C Vortex / Sonicate (Gentle warming if needed) B->C D 10-50 mM Stock Solution (e.g., 200x of final conc.) C->D E Aliquot & Store at -80°C D->E F Thaw one aliquot of High-Conc. Stock G Prepare Serial Dilutions in 100% DMSO F->G H Creates a concentration range in pure DMSO G->H J Add DMSO-diluted compound dropwise to warm medium with gentle vortexing G->J I Pre-warm Cell Culture Medium (37°C) I->J K Final Working Solution (DMSO < 0.5%) J->K L Add to Cells K->L

Caption: Workflow for preparing compound solutions for cell-based assays.

Protocol 3.1: Preparation of a High-Concentration Stock Solution

Causality: A high-concentration stock in 100% DMSO is essential for minimizing the final solvent volume added to the aqueous cell culture medium, thereby reducing solvent-induced cytotoxicity.[4][17]

Procedure:

  • Based on the compound's molecular weight (247.13 g/mol ) and the desired stock concentration (e.g., 25 mM), calculate the required mass.

    • Calculation: 0.025 mol/L * 247.13 g/mol = 6.18 mg/mL

  • Accurately weigh the calculated mass of this compound into a sterile, conical tube.

  • Add the corresponding volume of anhydrous DMSO.

  • Vortex the solution vigorously until the compound is completely dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can be employed, but thermal stability should be considered.[18]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[18]

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3.2: Preparation of Final Working Solutions

Causality: Diluting the DMSO stock directly into a large volume of aqueous medium can cause the compound to "crash out" or precipitate due to rapid solvent exchange.[14] A stepwise dilution into pre-warmed medium minimizes this risk.

Procedure:

  • Thaw a single aliquot of the high-concentration DMSO stock solution.

  • Perform any intermediate serial dilutions in 100% DMSO to achieve the desired range of concentrations for your dose-response experiment. This ensures the final volume of DMSO added to the cells is constant across all concentrations.

  • Pre-warm the complete cell culture medium to 37°C.[14]

  • To prepare the final working solution, add the DMSO-diluted compound to the pre-warmed medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of the DMSO stock to 999 µL of medium.

  • Crucial Step: Add the compound dropwise to the medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion, preventing localized high concentrations that lead to precipitation.[14]

  • Immediately add the final working solution to the cells in the culture plate.

Application Example: PI3K/AKT Pathway Inhibition Assay

The 7-azaindole scaffold is a known inhibitor of various kinases, including those in the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[7][13] A common method to assess pathway inhibition is to measure the phosphorylation status of key downstream proteins like AKT.

PI3K_AKT_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAKT p-AKT (S473) (Active) PIP3->pAKT Recruitment & Activation AKT AKT (Inactive) AKT->pAKT Downstream Downstream Effectors (Cell Survival, Proliferation) pAKT->Downstream Compound 4-Nitro-3-(trifluoromethyl) -7-azaindole-7-oxide Compound->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Protocol 4.1: Cellular Assay for p-AKT Inhibition

Objective: To determine the IC₅₀ of the compound by measuring the reduction in AKT phosphorylation at Ser473 in a relevant cancer cell line (e.g., MCF-7, U87).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • Compound Treatment: After 24 hours, treat the cells with a range of final concentrations of this compound (prepared as in Protocol 3.2). Include a "vehicle control" group treated with medium containing the same final concentration of DMSO (e.g., 0.1%) but no compound.[18]

  • Incubation: Incubate for the desired treatment period (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • Detection: Measure the levels of phosphorylated AKT (p-AKT Ser473) and total AKT using a suitable method like Western Blotting, In-Cell Western, or a specific ELISA kit.

  • Analysis: Normalize the p-AKT signal to the total AKT signal for each sample. Plot the normalized p-AKT levels against the log of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Self-Validating Systems: Essential Controls & Troubleshooting

To ensure the trustworthiness of the experimental data, a robust set of controls is non-negotiable.

Control TypePurposeExpected Outcome
Vehicle Control To assess the effect of the solvent (DMSO) on the cells.No significant change in cell viability or pathway activity compared to untreated cells.[18]
Untreated Control Baseline measurement of cell health and pathway activity.Normal cell morphology and basal levels of p-AKT.
Positive Control To confirm the assay is working correctly.A known PI3K inhibitor (e.g., LY294002) should show a dose-dependent decrease in p-AKT.
Cytotoxicity Control To ensure observed pathway inhibition is not due to cell death.Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo®) with the same compound concentrations.[17]
Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Precipitate forms in media upon adding compound Final concentration exceeds aqueous solubility limit; rapid dilution.Decrease final working concentration. Perform serial dilutions in pre-warmed media and add the compound dropwise while vortexing.[14]
High variability between replicates Inconsistent dissolution; compound precipitation.Ensure the stock solution is fully dissolved before use. Visually inspect working solutions for any signs of precipitation before adding to cells.
No dose-response observed Compound is inactive; compound precipitated; incorrect concentration.Verify compound identity and purity. Re-evaluate solubility and prepare fresh solutions. Confirm assay is working with a positive control.
High cytotoxicity at all concentrations High final DMSO concentration; compound is highly toxic.Ensure the final DMSO concentration is below 0.5%, ideally ≤0.1%.[4] Lower the starting concentration of the compound.

References

Application Notes and Protocols for the Safe Handling and Storage of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS Number: 892414-49-2). As a key intermediate in the synthesis of biologically active compounds, particularly in pharmaceutical research, its unique trifluoromethyl, nitro, and N-oxide functionalities necessitate a thorough understanding of its potential hazards.[1] Lacking a specific Safety Data Sheet (SDS) in publicly available databases, this guide synthesizes data from structurally related compounds to establish best practices for laboratory use. These protocols are designed for researchers, scientists, and drug development professionals to minimize risk and ensure a safe working environment.

Introduction: A Profile of a Potent Intermediate

This compound is a heterocyclic building block with significant potential in medicinal chemistry.[1] The 7-azaindole scaffold is a prevalent motif in numerous biologically active molecules.[2] The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the nitro group and N-oxide functionality provide avenues for further chemical modification.[3][4] However, this combination of functional groups also suggests a heightened hazard profile that demands stringent safety protocols. Nitroaromatic compounds are a class of chemicals known for their potential toxicity, mutagenicity, and, in some cases, carcinogenicity.[5][6][7] The N-oxide functionality, while a versatile synthetic handle, can also impart reactivity.[4] Therefore, a cautious and well-informed approach to handling this compound is paramount.

Hazard Assessment: An Evidence-Based Inference

In the absence of a specific Safety Data Sheet (SDS) for this compound, a hazard assessment has been compiled based on data from structurally analogous compounds. This approach allows for an informed, albeit conservative, estimation of the potential risks.

Hazard Category Inferred Hazard from Analogous Compounds Rationale and Supporting Compounds
Acute Toxicity (Oral) Category 3: Toxic if swallowed. Based on 4-Nitropyridine N-oxide (LD50 = 107 mg/kg, rat).[8] The presence of the nitro and N-oxide groups suggests significant oral toxicity.
Skin Corrosion/Irritation Category 2: Causes skin irritation. Based on 4-Nitropyridine N-oxide and 2,3-dimethyl-4-nitropyridine 1-oxide.[8][9] Aromatic nitro compounds and heterocycles can be irritating to the skin.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation. Based on 4-Nitropyridine N-oxide and 2,3-dimethyl-4-nitropyridine 1-oxide.[8][9] Fine chemical dusts and vapors can be highly irritating to the eyes.
Respiratory Irritation May cause respiratory irritation. Based on 4-(Trifluoromethyl)pyridine-3-carboxylic acid.[10] Inhalation of the dust should be avoided.
Germ Cell Mutagenicity Suspected of causing genetic defects. Based on 2,3-Dimethyl-4-nitropyridine N-Oxide.[11] Nitroaromatic compounds are a class known for potential mutagenicity.[7]
Carcinogenicity Potential Carcinogen. Based on the known carcinogenicity of some nitroaromatic compounds, such as 4-Nitroquinoline N-oxide.[12]
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and acid chlorides. May be sensitive to moisture. Based on 4-Nitropyridine N-oxide.[8] The nitro group imparts oxidizing properties, and the N-oxide can be reactive.
Thermal Decomposition Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF). Inferred from the decomposition products of nitro-N-oxides and fluorinated compounds.[8] Thermal decomposition of N-oxides can be complex.[13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the immediate work area.[14]

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles for additional protection against splashes.[14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[14] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

  • Protective Clothing: A flame-resistant lab coat, fully buttoned, is required. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls should be considered.[14]

  • Footwear: Closed-toe shoes are mandatory. For added protection, chemical-resistant shoe covers may be appropriate.[5]

  • Respiratory Protection: For routine handling in a fume hood, respiratory protection is not typically required. However, in the event of a spill or if there is a potential for aerosol generation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.[15]

PPE_Workflow cluster_Preparation Preparation cluster_PPE_Selection PPE Selection cluster_Handling Handling Start Start: Prepare to Handle Compound Assess_Task Assess Task and Potential for Exposure Start->Assess_Task Lab_Coat Don Flame-Resistant Lab Coat Assess_Task->Lab_Coat Respirator Consider Respirator (if spill/aerosol risk) Assess_Task->Respirator High Risk Gloves Wear Chemical-Resistant Gloves Lab_Coat->Gloves Goggles Wear Chemical Safety Goggles Gloves->Goggles Face_Shield Add Face Shield (if splash risk) Goggles->Face_Shield Fume_Hood Work in a Certified Fume Hood Face_Shield->Fume_Hood Respirator->Fume_Hood End End: Complete Task Safely Fume_Hood->End

Caption: Workflow for selecting and using appropriate PPE.

Safe Handling and Storage Protocols

General Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and acid chlorides.[8]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources. A dedicated cabinet for toxic or reactive chemicals is recommended.

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and acids.

  • Inventory: Maintain an accurate inventory of the compound, including the date of receipt and the date the container was first opened.

Emergency Procedures

Spills

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, but do not open windows if it would spread the contaminant to other areas.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or any spill outside of a fume hood, evacuate the laboratory and contact emergency services.

  • PPE: For small spills within a fume hood, don the appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.

  • Clean-up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable research chemical with a hazard profile that necessitates careful and informed handling. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with this compound and maintain a safe laboratory environment. The principles of substitution (using a less hazardous alternative if possible), engineering controls, administrative controls, and personal protective equipment should always be applied.

References

Application Notes and Protocols: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide as a Pivotal Intermediate in Heterocyclic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 7-Azaindole Scaffold and its Activated N-Oxide Intermediate

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] Its structural resemblance to purine and indole allows it to function as a bioisostere, effectively interacting with a wide range of biological targets, most notably protein kinases.[3] The strategic incorporation of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities and often imparts favorable physicochemical properties, such as improved solubility, when compared to corresponding indole analogues.[4] Consequently, 7-azaindole derivatives are integral to numerous FDA-approved drugs and clinical candidates for treating diseases ranging from cancer to inflammatory disorders.[5][6]

Functionalization of the 7-azaindole core is key to modulating its pharmacological profile. A powerful strategy for activating the pyridine ring towards nucleophilic substitution is through the formation of an N-oxide.[7] This modification significantly alters the electronic properties of the ring system, facilitating the introduction of various substituents. The subject of this guide, 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (1) , is a highly activated and versatile synthetic intermediate. The presence of both a nitro group and a trifluoromethyl group, potent electron-withdrawing moieties, further enhances its reactivity and provides a handle for diverse chemical transformations. This document provides a detailed technical guide on the synthesis and synthetic applications of this key intermediate, offering field-proven insights and step-by-step protocols for its use in the construction of complex heterocyclic systems relevant to drug discovery.

Synthesis of the Key Intermediate: this compound (1)

The preparation of compound 1 involves a multi-step sequence starting from a suitable 7-azaindole precursor. A plausible and efficient synthetic pathway involves the initial synthesis of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, followed by a regioselective nitration and subsequent N-oxidation.

Protocol 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

This protocol is based on established methods for the trifluoromethylation of azaindoles.

Step-by-Step Methodology:

  • To a solution of 7-azaindole (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a trifluoromethylating agent like sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) or trifluoromethyltrimethylsilane (TMSCF₃) in the presence of an appropriate initiator or catalyst at room temperature.

  • The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 2: Synthesis of 4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

The nitration of the 3-(trifluoromethyl)-7-azaindole is a critical step requiring careful control of reaction conditions to achieve the desired regioselectivity.

Step-by-Step Methodology:

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C in an ice-salt bath.

  • Slowly add 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to the cooled nitrating mixture portion-wise, ensuring the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to obtain 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.

Protocol 3: Synthesis of this compound (1)

The final N-oxidation step yields the target intermediate.

Step-by-Step Methodology:

  • Dissolve 4-nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or silica gel column chromatography to afford This compound (1) as a solid.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₈H₄F₃N₃O₃247.13892414-49-2

Application in Heterocyclic Synthesis: A Gateway to Fused Ring Systems

The strategic arrangement of functional groups in This compound (1) makes it a powerful precursor for the synthesis of various fused heterocyclic systems, particularly those of interest in kinase inhibitor design. The primary modes of reactivity involve nucleophilic aromatic substitution (SNAr) of the 4-nitro group and subsequent cyclization reactions.

Application 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-4-amine Derivatives

This class of compounds is of significant interest in medicinal chemistry. The synthesis leverages the activated nitro group for displacement by a hydrazine, followed by an intramolecular cyclization.

Reaction Workflow:

G cluster_0 Synthesis of Pyrazolo[4,3-b]pyridine Core Start 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide (1) Step1 Reduction of N-oxide (e.g., PCl₃ or H₂/Pd-C) Start->Step1 Deoxygenation Intermediate_A 4-Nitro-3-(trifluoromethyl)- 7-azaindole (2) Step1->Intermediate_A Step2 Nucleophilic Aromatic Substitution (Hydrazine hydrate, heat) Intermediate_A->Step2 SNAr Intermediate_B 4-Hydrazinyl-3-(trifluoromethyl)- 7-azaindole (3) Step2->Intermediate_B Step3 Intramolecular Cyclization (Acid or base catalysis) Intermediate_B->Step3 Annulation Product 3-(Trifluoromethyl)-1H- pyrazolo[4,3-b]pyridine (4) Step3->Product G cluster_1 SNAr on the N-Oxide Intermediate Start_2 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide (1) Step_2a Nucleophilic Aromatic Substitution (R¹R²NH, base, solvent) Start_2->Step_2a Direct SNAr Product_2 4-(N,N-disubstituted-amino)- 3-(trifluoromethyl)-7-azaindole-7-oxide (5) Step_2a->Product_2 Step_2b Reduction of N-oxide (e.g., PCl₃ or H₂/Pd-C) Product_2->Step_2b Deoxygenation Final_Product_2 4-(N,N-disubstituted-amino)- 3-(trifluoromethyl)-7-azaindole (6) Step_2b->Final_Product_2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic yield. This molecule is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors for pharmaceutical research.[1]

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues you may encounter during the synthesis. We will explore the root causes of these problems and provide validated, step-by-step protocols to resolve them.

Issue 1: Low Yield of 7-Azaindole N-Oxide Intermediate

A crucial step in the synthesis is the N-oxidation of the 7-azaindole precursor. Low yields at this stage can significantly impact the overall efficiency of your synthesis.

Question: I am experiencing a low yield during the N-oxidation of my 3-(trifluoromethyl)-7-azaindole starting material. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-oxidation of 7-azaindoles are often attributed to incomplete reaction, side reactions, or product degradation. The electron-withdrawing nature of the trifluoromethyl group can deactivate the pyridine ring, making the N-oxidation more challenging compared to the parent 7-azaindole. Here’s a breakdown of potential causes and solutions:

Causality Analysis:

  • Insufficient Oxidizing Agent: An inadequate amount of the oxidizing agent may lead to an incomplete reaction.

  • Suboptimal Reaction Temperature: The reaction temperature is critical. Low temperatures can lead to slow reaction rates, while excessively high temperatures can cause degradation of the starting material or the N-oxide product.

  • Choice of Oxidizing Agent and Solvent: The combination of the oxidizing agent and solvent plays a significant role in the reaction's success. Common choices include meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) or hydrogen peroxide in tetrahydrofuran (THF).[2] The reactivity can vary depending on the specific substrate.

  • Presence of Water: Moisture can interfere with certain oxidizing agents and should be minimized, especially when using m-CPBA.

Troubleshooting Workflow:

Caption: Troubleshooting logic for low N-oxide yield.

Recommended Protocols:

Here are two validated protocols for the N-oxidation of 7-azaindole derivatives. We recommend starting with the m-CPBA method and using the hydrogen peroxide method as an alternative if yields are still suboptimal.

Protocol 1: N-Oxidation using m-CPBA [2]

ParameterValue
Oxidizing Agent meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
Solvent Dichloromethane (DCM), anhydrous
Molar Ratio (Azaindole:m-CPBA) 1 : 1.1-1.5
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • Dissolve 3-(trifluoromethyl)-7-azaindole (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM.

  • Slowly add the m-CPBA solution to the cooled azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired N-oxide.

Protocol 2: N-Oxidation using Hydrogen Peroxide [2]

ParameterValue
Oxidizing Agent Hydrogen Peroxide (50% aq.)
Solvent Tetrahydrofuran (THF)
**Molar Ratio (Azaindole:H₂O₂) **1 : 1.2
Temperature 5°C to Room Temperature
Reaction Time 3 hours

Step-by-Step Methodology:

  • Dissolve 3-(trifluoromethyl)-7-azaindole (1.0 equivalent) in THF in a round-bottom flask.

  • Cool the solution to 5°C.

  • Carefully add 50% aqueous hydrogen peroxide (1.2 equivalents) dropwise to the solution, maintaining the temperature below 15°C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture by rotary evaporation to approximately one-third of the original volume.

  • Add n-hexane to the concentrated solution to precipitate the product.

  • Collect the solid product by filtration, wash with n-hexane, and dry to obtain the 7-azaindole N-oxide.

Issue 2: Poor Regioselectivity during Nitration

The subsequent nitration of the 3-(trifluoromethyl)-7-azaindole-7-oxide is a critical step to introduce the nitro group at the C4 position. Poor regioselectivity can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

Question: I am observing the formation of multiple nitrated isomers during the nitration of my 3-(trifluoromethyl)-7-azaindole-7-oxide. How can I improve the regioselectivity to favor the 4-nitro product?

Answer:

The directing effect of the N-oxide group and the trifluoromethyl substituent governs the regioselectivity of the nitration reaction. The N-oxide activates the C4 and C6 positions towards electrophilic attack, while the electron-withdrawing trifluoromethyl group at C3 primarily influences the electronic distribution of the pyrrole ring. Achieving high regioselectivity for the C4 position requires careful control of reaction conditions.

Causality Analysis:

  • Nitrating Agent: The choice of nitrating agent (e.g., nitric acid/sulfuric acid, nitronium tetrafluoroborate) can influence the regioselectivity. Harsher conditions can lead to over-nitration or the formation of undesired isomers.

  • Reaction Temperature: Temperature control is crucial. Elevated temperatures can decrease selectivity and promote side reactions.

  • Solvent: The solvent can affect the solubility of the starting material and the reactivity of the nitrating agent.

Troubleshooting Workflow:

Caption: Troubleshooting logic for poor nitration regioselectivity.

Recommended Protocol: Regioselective Nitration

This protocol is designed to favor the formation of the 4-nitro isomer.

ParameterValue
Nitrating Agent Fuming Nitric Acid / Sulfuric Acid
Solvent Sulfuric Acid
Molar Ratio (N-Oxide:HNO₃) 1 : 1.1
Temperature 0°C to 10°C
Reaction Time 1-2 hours

Step-by-Step Methodology:

  • In a round-bottom flask, carefully add 3-(trifluoromethyl)-7-azaindole-7-oxide (1.0 equivalent) to concentrated sulfuric acid at 0°C with stirring.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C in a separate flask.

  • Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the reaction temperature between 0°C and 10°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) while keeping the temperature low.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Issue 3: Difficulties in Product Purification

The final product, this compound, may be challenging to purify due to the presence of unreacted starting materials, isomeric byproducts, or degradation products.

Question: I am struggling to purify the final product. What are the recommended purification techniques?

Answer:

Effective purification is essential to obtain the desired product with high purity. A combination of techniques is often necessary.

Causality Analysis:

  • Incomplete Reactions: Residual starting materials can co-elute with the product during chromatography.

  • Isomeric Impurities: As discussed in the nitration section, other nitro-isomers can be difficult to separate.

  • Product Instability: The N-oxide functionality can be sensitive to certain conditions, potentially leading to degradation during purification.

Recommended Purification Strategy:

  • Initial Work-up: A thorough aqueous work-up after the nitration step is crucial to remove the bulk of acidic and water-soluble impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane) to find the optimal conditions for crystallization.

  • Silica Gel Column Chromatography: If recrystallization is insufficient, column chromatography can be employed.

    • Stationary Phase: Use standard silica gel (60-120 mesh or 230-400 mesh).

    • Mobile Phase: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol. The exact solvent system will need to be determined by TLC analysis.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be used. This is generally a more expensive and lower-throughput method but can provide excellent separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the N-oxide in this synthesis?

The N-oxide functionality serves two primary purposes. First, it activates the pyridine ring for electrophilic aromatic substitution, specifically at the C4 and C6 positions.[3] Second, it can act as a protecting group for the pyridine nitrogen, preventing undesired reactions at this site. The N-oxide can be removed in a subsequent step if the parent 7-azaindole is the desired final product.

Q2: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Handling of m-CPBA: m-CPBA is a potentially explosive solid, especially when dry. It should be handled with care and not subjected to shock or friction. Always use it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitration Reaction: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric and sulfuric acid). It should be performed in a fume hood with careful temperature control. Always add the acid slowly and ensure the reaction vessel is adequately cooled.

  • General Handling: As with all chemical syntheses, wear appropriate PPE and work in a well-ventilated area.

Q3: Can I use a different oxidizing agent for the N-oxidation step?

While m-CPBA and hydrogen peroxide are the most commonly reported and reliable oxidizing agents for this transformation, other reagents like peracetic acid or Caro's acid (peroxymonosulfuric acid) could potentially be used. However, their effectiveness and selectivity for this specific substrate would need to be experimentally determined. It is recommended to start with the established protocols using m-CPBA or hydrogen peroxide.[2]

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both the N-oxidation and nitration reactions. Use a suitable solvent system to achieve good separation between the starting material, product, and any byproducts. Visualizing the spots under a UV lamp will show the consumption of the starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q5: What are the typical storage conditions for this compound?

The product should be stored in a cool, dry place, away from light and moisture.[4] It is typically stable at room temperature.[4] Ensure the container is tightly sealed to prevent degradation.

III. References

  • Enamine. A convenient approach to 3-trifluoromethyl-6-azaindoles. Available from: --INVALID-LINK--.

  • Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available from: --INVALID-LINK--.

  • National Institutes of Health. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Available from: --INVALID-LINK--.

  • BenchChem. Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole. Available from: --INVALID-LINK--.

  • ResearchGate. Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. Available from: --INVALID-LINK--.

  • Thieme. A Convenient Approach to 3-Trifluoromethyl-6-azaindoles. Available from: --INVALID-LINK--.

  • Royal Society of Chemistry. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Available from: --INVALID-LINK--.

  • ACS Publications. Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available from: --INVALID-LINK--.

  • PubMed. CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies. Available from: --INVALID-LINK--.

  • MySkinRecipes. This compound. Available from: --INVALID-LINK--.

  • MDPI. Optimization and Scaling up of the Azaindole Derivatives Synthesis. Available from: --INVALID-LINK--.

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: --INVALID-LINK--.

  • Sinfoo Biotech. This compound. Available from: --INVALID-LINK--.

  • ChemRxiv. Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. Available from: --INVALID-LINK--.

  • Google Patents. CN102746295A - Preparation method for 4-substituted-7-azaindole. Available from: --INVALID-LINK--.

  • Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available from: --INVALID-LINK--.

  • Glentham. This compound, min 97%, 500 mg. Available from: --INVALID-LINK--.

  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: --INVALID-LINK--.

  • Sigma-Aldrich. 7-Azaindole N-oxide 97 1202864-61-6. Available from: --INVALID-LINK--.

  • Chem-Impex. 7-Azaindole n-oxide. Available from: --INVALID-LINK--.

  • Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available from: --INVALID-LINK--.

  • PubMed Central. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available from: --INVALID-LINK--.

  • Royal Society of Chemistry. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Available from: --INVALID-LINK--.

  • catalyzed 7-azaindole synthesis. Available from: --INVALID-LINK--.

  • Ambeed.com. Directly From The Hive ( Building Blocks, Catalysts, Inhibitors). Available from: --INVALID-LINK--.

  • ElectronicsAndBooks. Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Available from: --INVALID-LINK--.

References

Technical Support Center: Reactions of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification of side products in reactions involving this versatile building block. As scientists and drug development professionals, understanding and controlling impurity profiles is critical for reproducible results and regulatory compliance. This resource synthesizes established chemical principles with practical, field-proven insights to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in reactions with this compound?

A1: Based on the reactivity of the functional groups present in this compound, the most probable side products fall into three main categories:

  • Deoxygenation Products: The N-oxide is susceptible to reduction, leading to the formation of 4-Nitro-3-(trifluoromethyl)-7-azaindole.

  • Hydrolysis Products: Under certain conditions (e.g., strong acid or base), the trifluoromethyl group can undergo hydrolysis to form 4-Nitro-7-azaindole-7-oxide-3-carboxylic acid.

  • Over-nitration Products: Although the ring is already nitrated, harsh nitrating conditions in subsequent reaction steps could potentially lead to the introduction of a second nitro group, forming a dinitro-3-(trifluoromethyl)-7-azaindole-7-oxide.

Q2: What causes the deoxygenation of the 7-azaindole-7-oxide?

A2: Deoxygenation of N-heterocyclic N-oxides is a common transformation that can be initiated by various reagents and conditions.[1][2][3] Reducing agents, certain metal catalysts (e.g., Palladium), or even elevated temperatures in the presence of a suitable oxygen acceptor can facilitate the removal of the N-oxide oxygen. It is crucial to carefully select reagents and control reaction conditions to minimize this side reaction if the N-oxide functionality is desired for subsequent steps.

Q3: Under what conditions should I be concerned about the hydrolysis of the trifluoromethyl group?

A3: The trifluoromethyl group is generally robust; however, it is not inert to all conditions.[4][5][6] Strong acidic or basic conditions, particularly at elevated temperatures, can promote its hydrolysis to a carboxylic acid.[6][7][8] This transformation proceeds through a series of intermediates and can be a significant pathway for impurity formation if pH and temperature are not carefully controlled.

Q4: Is over-nitration a significant concern with this starting material?

A4: While the azaindole ring is already deactivated by the presence of a nitro and a trifluoromethyl group, the possibility of further nitration cannot be entirely dismissed, especially under forcing reaction conditions. The introduction of a second nitro group would likely occur on the benzene portion of the bicyclic system. The regiochemistry of such a reaction would be influenced by the directing effects of the existing substituents.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section provides a structured approach to identifying and addressing the formation of common side products.

Issue 1: An unexpected peak with a mass of 231.04 g/mol is observed in the LC-MS analysis.

Potential Cause: This mass corresponds to the deoxygenated product, 4-Nitro-3-(trifluoromethyl)-7-azaindole .

dot

Caption: Deoxygenation of the starting material.

Identification Strategy:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the mass of the deoxygenated product. The fragmentation pattern will likely show the loss of NO2 and subsequent fragmentation of the azaindole core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon chemical shifts of the pyridine ring portion of the azaindole will be significantly different in the deoxygenated product compared to the N-oxide. Specifically, the protons on the pyridine ring will likely shift upfield upon deoxygenation.

Mitigation Strategies:

  • Reagent Selection: Avoid strong reducing agents if the N-oxide is to be retained.

  • Catalyst Choice: Be mindful of the potential for deoxygenation when using transition metal catalysts, particularly palladium.

  • Temperature Control: Run reactions at the lowest effective temperature to minimize thermally induced deoxygenation.

Issue 2: A more polar impurity with a mass of 249.02 g/mol is detected.

Potential Cause: This mass is consistent with the hydrolysis of the trifluoromethyl group to a carboxylic acid, forming 4-Nitro-7-azaindole-7-oxide-3-carboxylic acid .

dot

Caption: Hydrolysis of the trifluoromethyl group.

Identification Strategy:

  • Chromatography: The carboxylic acid will be significantly more polar than the starting material and will have a shorter retention time on a reverse-phase HPLC column.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion corresponding to the carboxylic acid.

  • NMR Spectroscopy: The 19F NMR spectrum will show the disappearance of the signal for the CF3 group. In the 1H NMR, the proton on the pyrrole nitrogen may be exchangeable, and in the 13C NMR, a new signal corresponding to the carboxylic acid carbon will appear downfield (typically >160 ppm).

Mitigation Strategies:

  • pH Control: Maintain a neutral or mildly acidic/basic pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases.

  • Temperature Management: Perform reactions at lower temperatures to reduce the rate of hydrolysis.

  • Protecting Groups: If harsh conditions are unavoidable, consider protecting sensitive functional groups, although this adds synthetic steps.

Issue 3: A product with a mass of 292.12 g/mol is observed, particularly in nitration reactions.

Potential Cause: This mass suggests the formation of a dinitro-3-(trifluoromethyl)-7-azaindole-7-oxide .

dot

Caption: Potential over-nitration side reaction.

Identification Strategy:

  • Mass Spectrometry (MS): The molecular ion peak will be 45 mass units higher than the starting material. The fragmentation pattern will likely show the loss of two nitro groups.

  • NMR Spectroscopy: The 1H NMR spectrum will show a change in the aromatic region, with the disappearance of one of the aromatic proton signals and a potential change in the coupling constants of the remaining protons. 2D NMR techniques (COSY, HMBC) will be crucial to determine the position of the second nitro group.

Mitigation Strategies:

  • Stoichiometry Control: Use a controlled amount of the nitrating agent.

  • Milder Reagents: Employ milder nitrating agents if possible.

  • Temperature Control: Keep the reaction temperature low to improve selectivity for the desired reaction over further nitration.

Summary of Potential Side Products and their Analytical Signatures

Side ProductMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+Key Analytical Features
4-Nitro-3-(trifluoromethyl)-7-azaindole C8H4F3N3O2231.13232.04Deoxygenated product. Upfield shift of pyridine ring protons in 1H NMR.
4-Nitro-7-azaindole-7-oxide-3-carboxylic acid C8H4N3O5238.13239.03Increased polarity in HPLC. Disappearance of CF3 signal in 19F NMR. Appearance of a carboxyl peak in 13C NMR.
Dinitro-3-(trifluoromethyl)-7-azaindole-7-oxide C8H3F3N4O5292.13293.03Mass increase of 45 amu. Altered aromatic proton signals and coupling in 1H NMR.

Experimental Protocols

Protocol 1: General LC-MS Method for Impurity Profiling

This protocol is a starting point and may require optimization for your specific application.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (electrospray ionization in positive and negative modes).

Protocol 2: NMR Sample Preparation for Side Product Identification

  • Isolate the Impurity: If possible, isolate the impurity of interest using preparative HPLC or column chromatography.

  • Dissolve the Sample: Dissolve 1-5 mg of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or acetonitrile-d3).

  • Acquire Spectra: Acquire 1H, 13C, 19F, and 2D NMR (COSY, HSQC, HMBC) spectra to enable full structural elucidation.

References

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide stability in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the stability and successful application of this compound in your experiments.

I. Compound Overview & Key Considerations

This compound is a complex heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and protein degraders.[1][2][3] Its structure, featuring an N-oxide, a nitro group, and a trifluoromethyl group, confers specific chemical properties that can influence its stability.[4] The electron-withdrawing nature of the nitro and trifluoromethyl groups can impact the electron density of the azaindole ring system, potentially affecting its reactivity and metabolic stability.[4] The N-oxide functional group can also be susceptible to reduction. Therefore, careful handling and storage are paramount to ensure experimental reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid compound is generally stable at room temperature for short periods.[1] However, for long-term storage, it is recommended to keep it in a tightly sealed container at 4°C or -20°C, protected from light and moisture.

Q2: What is the recommended solvent for creating stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common solvent for creating high-concentration stock solutions of this and similar organic compounds.

Q3: How should I store my DMSO stock solution?

A3: For optimal stability, store DMSO stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[5][6][7] While many compounds are stable to a limited number of freeze-thaw cycles, it is a best practice to avoid them.[5][6][7] If you plan to use the solution frequently, you can store a working aliquot at 4°C for a short period, but it is advisable to perform a stability check if storing for more than a few days.

Q4: Can I store my compound in aqueous buffers?

A4: It is not recommended to store this compound in aqueous buffers for extended periods without first performing a stability study. The stability of azaindole derivatives can be pH-dependent, and the presence of water can facilitate degradation, especially for compounds with reactive functional groups.[6][7][8] Always prepare fresh dilutions in aqueous buffers from your DMSO stock solution immediately before your experiment.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: I am observing a decrease in the expected activity of my compound over time from my DMSO stock. What could be the cause?

A: A gradual loss of activity can be indicative of compound degradation in your DMSO stock. Several factors could be at play:

  • Water Contamination in DMSO: DMSO is hygroscopic and can absorb moisture from the atmosphere. Water can hydrolyze certain functional groups or facilitate other degradation pathways. Studies have shown that water is a more significant contributor to compound loss in DMSO than oxygen.[5][6][7]

  • Improper Storage: Storing the DMSO stock at room temperature for extended periods can lead to degradation.[9] The probability of observing the intact compound can decrease significantly over several months at room temperature.[9]

  • Repeated Freeze-Thaw Cycles: While some studies suggest minimal impact from a few cycles, repeated freezing and thawing can introduce moisture and potentially lead to the precipitation of less soluble compounds.[5][6][7]

  • Light Exposure: Although not specifically documented for this compound, many complex organic molecules are light-sensitive.

Troubleshooting Workflow:

DegradationPathway Parent 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide Reduced_Nitro 4-Amino-3-(trifluoromethyl)- 7-azaindole-7-oxide Parent->Reduced_Nitro Reduction of Nitro Group (e.g., cellular metabolism, reducing agents) Reduced_N_Oxide 4-Nitro-3-(trifluoromethyl)- 7-azaindole Parent->Reduced_N_Oxide Deoxygenation of N-Oxide (e.g., certain buffer components, light)

References

Technical Support Center: Conjugation Reactions with 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of conjugation reactions with this highly functionalized heterocyclic compound. Our aim is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction to this compound in Conjugation Chemistry

This compound (CAS 892414-49-2) is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for oncology research[1]. Its chemical architecture, featuring potent electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups on the 7-azaindole N-oxide scaffold, renders the aromatic system highly electron-deficient. This electronic characteristic is the cornerstone of its reactivity, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.

The primary conjugation strategy for this molecule involves the displacement of the 4-nitro group by a suitable nucleophile. The strong electron-withdrawing nature of the substituents, particularly those ortho and para to the nitro group, stabilizes the intermediate Meisenheimer complex, facilitating the substitution[2].

This guide will address common challenges encountered during these SNAr reactions, offering logical, evidence-based solutions to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield in SNAr Reactions

Question: I am attempting a conjugation reaction with a thiol/amine nucleophile and this compound, but I am observing very low to no formation of my desired product. What are the likely causes and how can I improve my yield?

Answer: Low or no product yield in this SNAr reaction is a common hurdle and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

1. Insufficient Nucleophilicity:

  • Causality: While the azaindole ring is highly activated, a weak nucleophile may still not be potent enough to initiate the attack at the 4-position. The pKa of the conjugate acid of the nucleophile is a good indicator of its strength.

  • Solution:

    • Choice of Base: Ensure you are using a base that is strong enough to deprotonate your nucleophile, thereby increasing its nucleophilicity. For thiols and amines, non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed. The choice of base can be critical, and screening a few options is advisable.

    • Solvent Effects: The reaction should be conducted in a polar aprotic solvent like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are effective at solvating the cationic counter-ion of the nucleophile salt, leaving the anionic nucleophile more reactive.

2. Degradation of Starting Material or Product:

  • Causality: The highly electron-deficient nature of this compound can make it susceptible to decomposition under harsh basic conditions or elevated temperatures. Similarly, the product may not be stable under the reaction conditions.

  • Solution:

    • Temperature Control: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., 50-80 °C) can be applied. Avoid excessively high temperatures.

    • Reaction Time: Monitor the reaction closely. Prolonged reaction times can lead to the formation of side products and degradation.

    • Controlled Addition: Add the base slowly to the reaction mixture containing the substrate and the nucleophile to avoid localized high concentrations of base.

3. Competing Side Reactions:

  • Causality: Several side reactions can compete with the desired SNAr conjugation, leading to a complex reaction mixture and low yield of the intended product.

  • Solution:

    • Reduction of the Nitro Group: The nitro group can be reduced to an amine or other intermediates, especially in the presence of certain nucleophiles like thiols or under conditions that can generate reducing species[3][4]. Ensure your reagents are free of any reducing contaminants. If you suspect nitro group reduction, you can analyze your crude reaction mixture by LC-MS for the presence of the corresponding amino derivative.

    • Deoxygenation of the N-oxide: The N-oxide functionality can be removed under certain conditions[5]. This would deactivate the ring towards SNAr. This is less common under standard SNAr conditions but can occur with specific reagents.

    • Reaction with Solvent: In some cases, the nucleophile may react with the solvent, or the solvent itself (like DMF at high temperatures) can decompose to generate nucleophilic species that react with the substrate.

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction is proceeding, but I am observing multiple spots on my TLC plate, making purification difficult and lowering the isolated yield. What are these byproducts and how can I minimize their formation?

Answer: The formation of multiple byproducts is often linked to the high reactivity of the starting material and the potential for various reaction pathways.

1. Positional Isomers:

  • Causality: While the 4-position is the most activated site for nucleophilic attack due to stabilization from both the nitro and trifluoromethyl groups and the N-oxide, attack at other positions on the pyridine ring, though less favorable, might occur under certain conditions, leading to isomeric products.

  • Solution:

    • Optimize Reaction Temperature: Lowering the reaction temperature can often increase the regioselectivity of the reaction, favoring the thermodynamically more stable product.

2. Products of Nitro Group Reduction:

  • Causality: As mentioned previously, the nitro group is susceptible to reduction. Partial reduction can lead to nitroso and hydroxylamine intermediates, which are themselves reactive and can lead to a cascade of byproducts.

  • Solution:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate side reactions involving atmospheric oxygen, which can participate in redox cycling with nitroaromatics.

3. Dimerization or Polymerization:

  • Causality: Highly reactive intermediates or the product itself might undergo self-condensation or polymerization, especially at higher concentrations.

  • Solution:

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.

Experimental Protocols

General Protocol for SNAr Conjugation with a Thiol Nucleophile

This protocol provides a starting point for the conjugation of this compound with a generic thiol. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

Materials:

  • This compound

  • Thiol nucleophile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add the thiol nucleophile (1.1 - 1.5 eq) to the flask.

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add anhydrous potassium carbonate (2.0 - 3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature under an inert atmosphere (e.g., Nitrogen).

  • Monitor the progress of the reaction by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired S-conjugated product.

Data Presentation

ParameterRecommended Starting ConditionTroubleshooting Action
Nucleophile Stoichiometry 1.1 - 1.5 equivalentsIncrease to 2.0 equivalents if reaction is incomplete.
Base K₂CO₃ (2.0 - 3.0 eq)Screen other bases like DIPEA or Cs₂CO₃.
Solvent Anhydrous DMF or DMSOEnsure solvent is anhydrous.
Temperature Room TemperatureIncrease to 50-80 °C if reaction is sluggish. Lower temperature if side products are observed.
Concentration 0.1 - 0.5 MDilute if dimerization/polymerization is suspected.

Visualizing the Reaction and Troubleshooting Workflow

SNAr Reaction Mechanism

SNAr_Mechanism Substrate 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product 4-Nu-3-(trifluoromethyl)- 7-azaindole-7-oxide Meisenheimer->Product Loss of Leaving Group Leaving_Group NO₂⁻

Caption: Generalized mechanism of the SNAr reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield Check_Nucleophile Assess Nucleophile Strength and Base Choice Start->Check_Nucleophile Check_Conditions Evaluate Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Purity Verify Starting Material Purity and Integrity Start->Check_Purity Analyze_Byproducts Analyze Crude Mixture by LC-MS for Side Products Start->Analyze_Byproducts Action_Base Use Stronger Base or Different Nucleophile Check_Nucleophile->Action_Base Weak Nucleophile Action_Temp Lower Temperature, Reduce Reaction Time Check_Conditions->Action_Temp Harsh Conditions Action_Purify Repurify Starting Material Check_Purity->Action_Purify Impure Starting Material Action_Inert Use Inert Atmosphere, Screen Reagents Analyze_Byproducts->Action_Inert Reduction/Deoxygenation Products Detected

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Palladium Coupling Conditions for 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-azaindole scaffolds. As a privileged structure in medicinal chemistry, the functionalization of 7-azaindole is critical for drug discovery programs.[1] However, its unique electronic properties present distinct challenges compared to traditional indole or simple pyridine systems. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to navigate these challenges successfully.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the palladium-catalyzed functionalization of 7-azaindoles. Each entry explains the underlying chemical principles and provides actionable solutions.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I fix it?

A1: This is the most frequent issue and typically points to catalyst inhibition or suboptimal reaction conditions. The 7-azaindole scaffold is notoriously challenging due to the pyridine nitrogen (N7), which can act as a chelating ligand and poison the palladium catalyst, effectively halting the catalytic cycle.[2][3]

Causality & Solutions:

  • Catalyst Poisoning by N7: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, leading to inactive off-cycle species.

    • Solution: Employ bulky, electron-rich ligands. These ligands form stable, monoligated palladium complexes that are highly active and sterically shield the metal center, discouraging N7 coordination.[4] Modern biaryl phosphine ligands (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) are designed for this purpose.[5][6] Using well-defined palladium precatalysts (e.g., G2, G3, G4 precatalysts) can also ensure the formation of the active monoligated Pd(0) species and improve reaction outcomes.[7][8]

  • Inadequate Ligand Choice: The ligand is arguably the most critical variable. A ligand that is not electron-rich enough may not promote the oxidative addition step, especially with electron-deficient 7-azaindoles. A ligand that is not bulky enough will not prevent catalyst poisoning or promote the final reductive elimination step.

    • Solution: Screen a panel of modern ligands. For Suzuki-Miyaura couplings, SPhos and RuPhos are excellent starting points.[9] For Buchwald-Hartwig aminations, ligands like XPhos or BrettPhos are often superior.[7][10]

  • Incorrect Base or Solvent: The base plays a crucial role in activating the coupling partner and regenerating the catalyst. Its strength and solubility can dramatically impact the reaction.

    • Solution: The choice of base is reaction-dependent. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and mild.[9][11] For C-N couplings, stronger bases like LiHMDS or NaOt-Bu are typically required to deprotonate the amine.[8][12] Ensure your solvent can dissolve the base and substrates adequately; common choices include dioxane, toluene, or DMF.

Data Summary: Recommended Starting Conditions for Halo-7-Azaindoles

Coupling TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2.5) or Pd(OAc)₂ (5)SPhos (5-10)K₃PO₄ (2-3)Toluene/H₂O or Dioxane/H₂O80-110
Buchwald-Hartwig Pd₂(dba)₃ (2.5) or (RuPhos Pd G3) (5)RuPhos (5-10)LiHMDS or NaOt-Bu (1.5-2)Dioxane or Toluene80-110
Sonogashira PdCl₂(PPh₃)₂ (2-5)(PPh₃)Et₃N (2-3)DMF or THF25-60
Heck Pd(OAc)₂ (5)XPhos (10)K₂CO₃ (2)DMF or Dioxane100-120
Q2: I'm observing significant dehalogenation of my 7-azaindole starting material. Why is this happening?

A2: Dehalogenation is a common side reaction where the halide on the 7-azaindole is replaced by a hydrogen atom. This typically occurs via two main pathways: (1) proto-dehalogenation from trace water or protic sources after oxidative addition, or (2) a competing reduction pathway involving a palladium-hydride species.

Causality & Solutions:

  • Presence of Protic Impurities: Trace amounts of water in the solvent or base can protonate the Ar-Pd(II)-X intermediate, leading to the dehalogenated product.

    • Solution: Use rigorously dried solvents and reagents. Drying solvents over molecular sieves or using a solvent purification system is recommended. Ensure bases are anhydrous.

  • Formation of Pd-H Species: These can form from the reaction of the palladium catalyst with certain reagents (e.g., amines, boronic acids in the presence of base) or from β-hydride elimination if an alkyl-containing coupling partner is used. These Pd-H species can then reductively eliminate with the halo-azaindole.

    • Solution: Choose your base carefully. Weaker bases like K₂CO₃ or Cs₂CO₃ may be less prone to generating Pd-H species than strong alkoxides. Additionally, ensuring the rate of the desired cross-coupling is much faster than the competing reduction pathway is key. This can often be achieved by using a more active ligand that accelerates the transmetalation and reductive elimination steps.

Q3: My main side-product is the homo-coupling of my boronic acid (Suzuki) or amine (Buchwald-Hartwig). How can I minimize this?

A3: Homo-coupling arises from the reaction of two molecules of the coupling partner (e.g., two boronic acids forming a biaryl). This is often promoted by the presence of oxygen and can compete with the desired cross-coupling reaction.

Causality & Solutions:

  • Oxygen in the Reaction Atmosphere: Oxygen can facilitate the oxidative homo-coupling of boronic acids.

    • Solution: Rigorously degas the reaction mixture. This is critical. Use a "freeze-pump-thaw" cycle (3x) for best results, or at a minimum, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Reaction Stoichiometry/Kinetics: If the rate of transmetalation is slow relative to homo-coupling, the side reaction can dominate.

    • Solution: Use a slight excess (1.05-1.1 equiv) of the halo-7-azaindole relative to the coupling partner. Alternatively, for very precious coupling partners, add the boronic acid or amine slowly via syringe pump over the course of the reaction to keep its instantaneous concentration low.

Section 2: Frequently Asked Questions (FAQs)

Q1: What makes the 7-azaindole scaffold so challenging for palladium-catalyzed cross-coupling reactions?

A1: The difficulty stems from a combination of electronic and structural factors:

  • Catalyst Inhibition: As detailed in the troubleshooting section, the N7 pyridine nitrogen is a potent Lewis base that can coordinate to the palladium catalyst, forming stable, inactive complexes and effectively poisoning the reaction.[2] This is the primary challenge.

  • Electron-Deficient Ring System: The pyridine ring is electron-deficient, which can make the initial, often rate-limiting, oxidative addition of the palladium(0) catalyst to the C-X bond more difficult compared to more electron-rich systems.[13]

  • Acidic N-H Proton: The pyrrole N-H proton is acidic (pKa ≈ 16-17) and can be deprotonated by the strong bases used in many coupling reactions. The resulting azaindole anion can act as a ligand itself or participate in side reactions.[8][14] While modern catalysts often tolerate the free N-H, protection is sometimes necessary to avoid complications.[8][15]

Q2: To protect or not to protect? How does N-H protection affect the reaction, and which protecting group should I choose?

A2: This is a critical strategic decision. While many modern catalyst systems can successfully couple unprotected 7-azaindoles,[7][8][11] N-protection is often employed to enhance solubility, prevent N-arylation side reactions, and block the N-H from interfering with the catalyst or base.

Decision Framework:

  • When to Protect:

    • When using very strong bases (e.g., n-BuLi for lithiation).

    • If you observe N-arylation or other side reactions at the pyrrole nitrogen.

    • To improve the solubility of the starting material.

  • When to Try Unprotected:

    • For routine Suzuki, Heck, or Sonogashira reactions using modern phosphine ligands.

    • To shorten the synthetic route (avoiding protection/deprotection adds to step-economy).[16][17]

Common Protecting Groups:

Protecting GroupIntroductionCleavage ConditionsKey Feature
Boc (tert-Butoxycarbonyl)Boc₂O, DMAPTFA, HClElectron-withdrawing, easily removed with acid.[18]
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, NaHTBAF, or strong acid (HCl)Can act as a dual protecting-activating group; robust.[19]
Sulfonyl (e.g., -SO₂Ph)PhSO₂Cl, NaHMg/MeOH, or TBAFStrongly electron-withdrawing, very robust.[1]
Q3: What is the mechanistic role of the base in these coupling reactions?

A3: The base is not a passive component; it actively participates in the catalytic cycle and its choice can define the success of a reaction. Its primary roles include:

  • Activation of the Coupling Partner:

    • In Suzuki-Miyaura reactions, the base facilitates the formation of a more nucleophilic boronate species ([Ar-B(OH)₃]⁻) from the boronic acid, which is necessary for efficient transmetalation to the palladium center.

    • In Buchwald-Hartwig aminations, the base deprotonates the amine (or the N-H of the azaindole), generating the active nucleophile.

  • Regeneration of the Pd(0) Catalyst: In the final step of the cycle, the base assists in the reductive elimination of the product and regeneration of the active Pd(0) catalyst, often by neutralizing the halide anion that is bound to the palladium complex.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Ligand/Base Screening in a Suzuki-Miyaura Coupling

This protocol uses 24-well plate format for efficient parallel screening.

  • Array Preparation: To an array of 24 vials, add halo-7-azaindole (1.0 equiv, e.g., 0.1 mmol, 20.8 mg of 4-chloro-7-azaindole) and the desired arylboronic acid (1.5 equiv).

  • Dispense Base: Add the selected base (2.0 equiv) to each designated vial. Use a different base for each row (e.g., Row A: K₃PO₄, Row B: Cs₂CO₃, Row C: K₂CO₃).

  • Dispense Catalyst/Ligand Stock Solution: Prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃) and various ligands (e.g., SPhos, XPhos, RuPhos, cataCXium A) in the reaction solvent (e.g., dioxane). Dispense the appropriate Pd/Ligand solution to each column.

  • Reaction Execution: Cap the vials, place the plate on a shaker hot plate, and heat to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • Analysis: After cooling, quench the reactions with water, extract with a suitable organic solvent (e.g., EtOAc), and analyze the crude reaction mixtures by LC-MS to determine conversion and identify major products and side-products. This allows for rapid identification of the optimal conditions.

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) PdII Ar-Pd(II)-X(L_n) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_Ar Ar-Pd(II)-Ar'(L_n) PdII->PdII_Ar [Ar'B(OH)₃]⁻ Transmetal Transmetalation PdII_Ar->Pd0 Product Ar-Ar' (Product) PdII_Ar->Product RedElim Reductive Elimination Boronic Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic->Boronate + OH⁻ Base Base (e.g., K₃PO₄) Base->Boronic Boronate->PdII Halide Ar-X (7-Azaindole) Halide->Pd0 OxAdd_label OxAdd_label Transmetal_label Transmetal_label RedElim_label RedElim_label

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low-Yield Reactions

Troubleshooting_Workflow Start Low or No Yield Observed CheckSM Analyze Crude Reaction (LC-MS / TLC) Start->CheckSM SM_Consumed Starting Material Consumed? CheckSM->SM_Consumed Yes SM_Remains Starting Material Remains? CheckSM->SM_Remains No SideProducts Side Products Observed (Dehalogenation, Homo-coupling) SM_Consumed->SideProducts CatalystProblem Catalyst Inhibition or Decomposition Suspected SM_Remains->CatalystProblem Solution_SideProducts Optimize! - Rigorously degas - Use anhydrous solvent/base - Screen milder base SideProducts->Solution_SideProducts Solution_Catalyst Optimize! - Screen bulkier, e-rich ligands - Use Pd precatalyst - Re-evaluate base/solvent CatalystProblem->Solution_Catalyst

Caption: Decision tree for troubleshooting low-yield palladium coupling reactions.

Diagram 3: Potential Catalyst Poisoning by 7-Azaindole

Catalyst_Poisoning cluster_catalyst Active Catalyst cluster_azaindole 7-Azaindole Substrate cluster_inactive Inactive Off-Cycle Complex Pd Pd L1 Bulky Ligand Pd->L1 L2 Bulky Ligand Pd->L2 Aza N7 Lone Pair (Lewis Base) Pd_inactive Pd Aza->Pd_inactive Catalyst Poisoning PyrroleNH Pyrrole N-H N7_bound N7 Pd_inactive->N7_bound Coordination NH_bound N-H Pd_inactive->NH_bound Chelation

Caption: Illustration of how the 7-azaindole N7 can chelate palladium, forming an inactive complex.

References

Technical Support Center: Strategies for Overcoming Solubility Challenges with 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide and encountering challenges related to its poor aqueous solubility. As a key building block in medicinal chemistry, particularly for developing novel kinase inhibitors, ensuring its proper solubilization is paramount for generating accurate and reproducible data.[1] This document provides in-depth, practical solutions and the scientific rationale behind them to help you navigate these common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Solubility Challenge

This section addresses the fundamental questions regarding the solubility of this compound.

Q1: Why is this compound so poorly soluble in aqueous buffers?

The poor aqueous solubility of this compound is a direct result of its molecular structure. Several key features contribute to its hydrophobicity:

  • Trifluoromethyl (-CF₃) Group: This is a highly lipophilic (fat-loving) moiety that strongly repels water, significantly decreasing aqueous solubility.[2][3]

  • Aromatic Azaindole Core: The fused heterocyclic ring system is largely nonpolar.

  • Nitro (-NO₂) Group: This electron-withdrawing group contributes to a rigid crystal lattice structure, which can be difficult to break apart with solvent molecules. This property is often seen in what are termed 'brick-dust' molecules.[4]

The combination of these characteristics results in a molecule that prefers to remain in a solid state or dissolve in organic solvents rather than in the aqueous environment of most biological assays.

Q2: What are the consequences of poor solubility in my assay?

Ignoring solubility issues can severely compromise your experimental results. The primary consequences include:

  • Compound Precipitation: The compound may "crash out" of solution, forming solid particles in your assay wells. This is often the most obvious sign of a problem.[5]

  • Inaccurate Potency Measurement: Since only the dissolved compound is active, any precipitation leads to an actual test concentration that is much lower than the intended nominal concentration. This results in an underestimation of the compound's true potency (e.g., an artificially high IC₅₀ value).[6]

  • Poor Data Reproducibility: The amount of compound that precipitates can vary between wells, plates, and experiments, leading to high variability and unreliable data.[6]

  • Assay Interference: Undissolved particles can interfere with assay readouts, particularly those using light-based detection (e.g., scattering light in absorbance or fluorescence assays), leading to false positives or negatives.[7] This phenomenon is a common type of assay interference.[5]

Q3: I use 100% DMSO for my stock solution. Why do I still see precipitation when I add it to my assay buffer?

This is a very common issue that stems from the difference between a compound's solubility in a pure organic solvent and its solubility in a mixed aqueous system. While the compound may be highly soluble in 100% DMSO, its solubility limit in the final assay buffer (which might contain only 0.1% - 1% DMSO) is dramatically lower.

When you dilute the DMSO stock into the aqueous buffer, you are performing a solvent shift that can create a supersaturated solution. This state is often unstable, and the compound will precipitate out over time until it reaches its maximum stable concentration, a value known as its thermodynamic solubility . The initial, higher-concentration state is referred to as its kinetic solubility .[8][9] Many high-throughput screening assays operate under these kinetic conditions, making them prone to this issue.

Q4: What is the maximum concentration of DMSO my assay can tolerate?

There is no universal answer, as tolerance is highly dependent on the specific assay system (e.g., purified enzyme vs. cell line). However, here are some expert-backed guidelines:

  • Biochemical Assays (e.g., purified enzymes): Many robust enzymes can tolerate DMSO up to 5%, but a final concentration of <1% is a standard best practice to minimize the risk of altering enzyme kinetics or stability.[6][10]

  • Cell-Based Assays: Cells are generally much more sensitive to DMSO. Concentrations as low as 0.1% can induce physiological changes, and concentrations at or above 0.5% can cause significant toxicity and cell death.[11][12] For sensitive cell lines or long-term incubation assays, it is crucial to keep the final DMSO concentration below 0.1% .[12]

Crucially, you must empirically determine the DMSO tolerance for your specific assay. A simple dose-response experiment with DMSO alone (no test compound) should be performed to identify the highest concentration that does not affect the assay signal.[10]

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a structured approach to solving solubility-related problems, complete with step-by-step protocols.

Issue 1: Visible Precipitation in Assay Plates

If you observe cloudiness, crystals, or a film at the bottom of your wells, immediate troubleshooting is required.

The following diagram outlines a logical workflow for diagnosing and solving precipitation issues.

G start Precipitation Observed in Assay Wells check_dmso Is Final DMSO Concentration >1% (Biochemical) or >0.1% (Cellular)? start->check_dmso lower_dmso SOLUTION: Lower Final DMSO Concentration. (See Protocol A) check_dmso->lower_dmso Yes check_conc Is Compound Concentration Near Expected Solubility Limit? check_dmso->check_conc No end Problem Solved lower_dmso->end lower_conc SOLUTION: Reduce Highest Test Concentration check_conc->lower_conc Yes solubility_assay ACTION: Perform Kinetic Solubility Test (See Protocol D) check_conc->solubility_assay No / Unsure lower_conc->end try_cosolvent SOLUTION: Introduce a Co-solvent. (See Protocol B) try_cosolvent->end solubility_assay->try_cosolvent

Caption: Troubleshooting decision tree for compound precipitation.

Protocol A: Determining Assay DMSO Tolerance

Objective: To find the maximum DMSO concentration that does not interfere with your assay's performance.

Methodology:

  • Prepare a DMSO Dilution Series: In your assay buffer, prepare a series of DMSO concentrations, typically from 10% down to 0% (e.g., 10%, 5%, 2%, 1%, 0.5%, 0.25%, 0.1%, 0%).

  • Set Up Assay Plate: Add these DMSO solutions to your assay plate in place of the compound. Ensure you include your standard positive and negative controls (which should be run at the DMSO concentration you typically use, e.g., 0.5%).

  • Run Assay: Add all other assay components (enzyme, substrate, cells, detection reagents) and run the assay according to your standard protocol.

  • Analyze Data: Plot the assay signal against the final DMSO concentration. The highest concentration that does not cause a significant deviation from the 0% DMSO control is your assay's tolerance limit.

Protocol B: Systematic Co-Solvent Screening

Objective: To improve compound solubility in the final assay buffer by introducing a water-miscible organic solvent.

Causality: Co-solvents work by reducing the polarity of the bulk aqueous solvent, effectively making the environment more "hospitable" to hydrophobic compounds and reducing the interfacial tension between the compound and the solvent.[13][14]

Methodology:

  • Select Co-solvents: Choose a small panel of biocompatible co-solvents. See the table below for suggestions.

  • Prepare Intermediate Stock: Prepare an intermediate stock of your compound in 100% of the chosen co-solvent (e.g., a 1 mM stock in Propylene Glycol).

  • Test Co-solvent Tolerance: First, determine your assay's tolerance to the co-solvent using the same method described in Protocol A. Most assays tolerate co-solvents at final concentrations of 1-5%.

  • Test Compound Solubility: Prepare a serial dilution of your compound starting from the co-solvent stock directly into the assay buffer.

  • Observe and Analyze: Visually inspect the wells for precipitation immediately and after the standard assay incubation time. Compare the highest soluble concentration achieved with each co-solvent.

Co-SolventTypical Final Conc.ProsCons
Ethanol 1-5%Readily available, effective for many compounds.Can be toxic to cells at >1%; can denature some proteins.
Propylene Glycol (PG) 1-10%Low toxicity, good solubilizer.[15]Can be viscous, may affect some enzyme kinetics.
Polyethylene Glycol 400 (PEG-400) 1-10%Excellent solubilizer for very hydrophobic compounds, low toxicity.[15]High viscosity; can interfere with some detection methods.
Glycerol 1-10%Very low toxicity, often used to stabilize proteins.[15]High viscosity; may be less effective for highly crystalline compounds.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Even without visible precipitation, poor solubility can manifest as data variability. This is often due to the formation of micro-precipitates or compound aggregates.[6]

Protocol C: Best Practices for Stock Solution Preparation and Handling

Objective: To ensure the integrity and solubility of your compound stock solution, which is the foundation of reliable results.

Methodology:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can decrease the solubility of hydrophobic compounds in the stock.[5] Use fresh, unopened bottles when possible.

  • Weigh Compound Accurately: Use a calibrated analytical balance. Do not rely on assumed volumes from suppliers.

  • Ensure Complete Dissolution: After adding DMSO, vortex the solution vigorously. Then, place the vial in a bath sonicator for 5-10 minutes to break up any small crystalline aggregates.

  • Avoid Repeated Freeze-Thaw Cycles: Prepare small-volume aliquots of your high-concentration stock solution to minimize freeze-thaw cycles, which can introduce water and promote degradation.[5]

  • Store Properly: Store DMSO stocks at -20°C or -80°C in tightly sealed vials to prevent water absorption.

Protocol D: Rapid Kinetic Solubility Assessment

Objective: To quickly estimate the maximum soluble concentration of your compound in your specific assay buffer.

Methodology:

  • Prepare Compound Dilution: Prepare a 10 mM stock of your compound in 100% DMSO.

  • Create Dilution Plate: In a clear 96-well plate, add 98 µL of your final assay buffer to each well.

  • Add Compound Stock: In the first well, add 2 µL of your 10 mM DMSO stock to create a 200 µM solution (with 2% DMSO). Mix well by pipetting.

  • Serial Dilute: Perform a 1:2 serial dilution across the plate by transferring 50 µL from one well to the next.

  • Incubate and Read: Let the plate sit at room temperature for 1-2 hours (approximating your assay incubation time). Read the plate on a plate reader capable of nephelometry (light scattering) or inspect it visually against a dark background. The highest concentration well that shows no light scattering or visible precipitate is your approximate kinetic solubility limit.[8]

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Assay Dilution weigh Weigh Solid Compound add_dmso Add Anhydrous DMSO to create 10-20 mM Stock weigh->add_dmso sonicate Vortex & Sonicate for 10 min add_dmso->sonicate aliquot Aliquot & Store at -80°C sonicate->aliquot thaw Thaw One Stock Aliquot aliquot->thaw intermediate Dilute in 100% DMSO to create Intermediate Plate (e.g., 1 mM) thaw->intermediate transfer Transfer small volume (e.g., 1 µL) from Intermediate Plate to Assay Plate containing Buffer intermediate->transfer mix Mix Thoroughly transfer->mix run Add Reagents & Run Assay mix->run

Caption: Recommended workflow for preparing compound assay plates.

Section 3: Advanced Solubilization Strategies

While the strategies above will solve most in vitro assay issues, it is useful to be aware of more advanced formulation techniques used in later-stage drug development. These are generally not required for routine screening but can be employed for challenging compounds in critical assays.[16]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug in a water-soluble shell.[17][18]

  • Solid Dispersions: The drug is dispersed in a solid polymer matrix, which can improve its dissolution rate and solubility.[4]

  • Nanomilling: The particle size of the compound is mechanically reduced to the nanometer scale, which dramatically increases the surface area available for dissolution.[19][20]

By systematically applying the protocols and understanding the principles outlined in this guide, you can successfully overcome the solubility challenges posed by this compound, leading to more reliable, reproducible, and accurate experimental outcomes.

References

Technical Support Center: Interpreting Unexpected NMR Shifts in 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support portal for researchers working with 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide and its analogs. This guide is designed to help you navigate the complex and often counterintuitive NMR spectra produced by this unique class of compounds. My goal is to provide you with not just troubleshooting steps, but a deeper understanding of the underlying chemical principles that give rise to these spectral challenges.

Troubleshooting Guide: A Step-by-Step Diagnostic Approach

You've synthesized a novel analog, purified it, and the mass spectrometry data looks perfect. But when you acquire the ¹H NMR spectrum, the shifts are not where you predicted they would be. Protons that should be downfield are upfield, or vice-versa. This is a common scenario with this scaffold. Let's diagnose it logically.

Question 1: Have I Critically Evaluated the Electronic Environment?

Before suspecting an error in your synthesis or the spectrometer, let's reconsider the molecule's electronic structure. The this compound system is an intricate electronic puzzle. The interplay of three powerful and electronically complex substituents on the azaindole core is the primary reason for unexpected shifts.

  • -NO₂ Group (C4): This is a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[1][2] It strongly deshields protons on the pyridine ring, particularly H5.

  • -CF₃ Group (C3): As another strong EWG, its influence is primarily inductive.[3] This group will significantly deshield the H2 proton on the pyrrole ring.

  • N-oxide (N7): This is the most complex player. The N-oxide group is inductively electron-withdrawing but can be electron-donating through resonance.[4] Its presence dramatically perturbs the chemical shifts of the pyridine ring protons (H5 and H6), often causing significant downfield shifts for adjacent protons.[4][5]

The combination of these effects creates a unique push-pull system that defies simple additive prediction models for chemical shifts.

Diagram 1: Electronic Influence Map

This diagram illustrates the dominant electronic forces at play within the molecule, which are the root cause of the complex NMR shifts.

G cluster_0 7-Azaindole Core H2 H2 H5 H5 H6 H6 Core N1(H)-C2-C3-C3a-C4-C5-C6-C7-N7 CF3 CF₃ at C3 CF3->H2 Strong Deshielding (Inductive Effect) NO2 NO₂ at C4 NO2->H5 Strong Deshielding (Resonance & Inductive) Noxide N-Oxide at N7 Noxide->H5 Deshielding Noxide->H6 Strong Deshielding (Anisotropic/Inductive)

Caption: Electronic influences on key protons.

Question 2: Could My Choice of NMR Solvent Be the Culprit?

Yes, absolutely. The polarity and hydrogen-bonding capability of your NMR solvent can dramatically alter the observed chemical shifts, especially for a polar molecule with hydrogen bond acceptors like the N-oxide and nitro groups.[6][7][8]

  • Aprotic Solvents (CDCl₃, Acetone-d₆): In less interactive solvents, you observe shifts primarily based on the molecule's intrinsic electronics.

  • Protic/Hydrogen-Bonding Solvents (DMSO-d₆, MeOD-d₄): In these solvents, hydrogen bonding to the N-oxide and nitro-group oxygens can occur. This interaction alters the electron density around the molecule, leading to significant chemical shift changes.[4][6] It is not uncommon for the relative positions of H5 and H6 to invert when switching from CDCl₃ to DMSO-d₆.[6]

ProtonTypical Shift in CDCl₃ (ppm)Typical Shift in DMSO-d₆ (ppm)Primary Reason for Shift Change
H2 8.0 - 8.58.2 - 8.7Minor solvent effect, primarily deshielded by CF₃
H5 8.8 - 9.38.6 - 9.1Significant interaction with DMSO, shielding effect
H6 8.5 - 9.08.9 - 9.4Strong deshielding due to DMSO hydrogen bonding to N-oxide
N1-H Broad, 11-13Broad, 12-14Stronger H-bonding with DMSO

Actionable Insight: If your spectrum is confusing, run the sample in a solvent of different polarity (e.g., switch from CDCl₃ to DMSO-d₆). The way the shifts change can provide powerful diagnostic information.

Question 3: How Can I Unambiguously Assign My Proton Signals?

When 1D ¹H NMR is ambiguous, 2D NMR is your most powerful tool. For this specific molecular scaffold, the following experiments are indispensable.[9][10][11][12]

  • COSY (Correlation Spectroscopy): This is the first step. It identifies which protons are coupled (i.e., are on adjacent carbons). You should expect to see a correlation between H5 and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It's a fantastic way to spread out the information and confirm assignments if you have an idea of the ¹³C shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key to solving the puzzle. HMBC shows correlations between protons and carbons that are 2 or 3 bonds away.[11][12] This allows you to "walk" across the molecule to build definitive connectivity. For example:

    • The H2 proton should show a correlation to the C3 carbon (bearing the CF₃ group).

    • The H5 proton should show correlations to C4 (bearing the NO₂ group) and C3a.

    • The H6 proton should show a correlation to C4a and C7a.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds.[13] This can be useful for confirming assignments. For instance, the H5 proton may show a through-space interaction with the nitro group's oxygen atoms, which can sometimes be detected.

Diagram 2: Troubleshooting Workflow

Follow this workflow to systematically diagnose and resolve unexpected NMR shifts.

G A Start: Unexpected ¹H NMR Shifts B Step 1: Re-evaluate Electronics -NO₂, -CF₃, N-Oxide Effects A->B C Do shifts align with strong EWG & N-Oxide effects? B->C D Step 2: Solvent Study Run NMR in a solvent of different polarity (e.g., DMSO-d₆) C->D No H Problem Solved: Structure Confirmed C->H Yes E Did shifts change predictably? (e.g., H5/H6 inversion) D->E F Step 3: 2D NMR Analysis Run COSY, HSQC, HMBC E->F No E->H Yes G Can all protons be unambiguously assigned? F->G G->H Yes I Advanced Analysis: Consider ¹⁹F NMR, NOESY, or re-check synthesis/purity G->I No

Caption: A logical workflow for NMR troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Why is the H5 proton so far downfield, sometimes beyond 9.0 ppm? This is due to the combined deshielding effects of the C4-nitro group and the N7-oxide. The nitro group's resonance-withdrawing effect pulls electron density from the C5 position, while the anisotropic effect of the N-oxide further deshields it.

Q2: I see complex splitting for my aromatic protons. Is this normal? Yes. While you might expect simple doublets for H5 and H6, long-range couplings can occur in these rigid heterocyclic systems. For example, a small ⁴J coupling (four bonds) might exist between H2 and H6, or between H5 and the N1-H proton, leading to more complex patterns like doublet of doublets.

Q3: Should I run a ¹⁹F NMR? What will it tell me? Absolutely. ¹⁹F NMR is a powerful complementary technique. You should see a singlet for the -CF₃ group. Its chemical shift is highly sensitive to the local electronic environment.[14][15] Comparing the ¹⁹F shift across a series of analogs can provide valuable information on how subtle structural changes impact the electronics at the C3 position. Furthermore, you can look for long-range ¹H-¹⁹F couplings (e.g., between the CF₃ fluorines and the H2 proton), which can further confirm assignments.[16][17]

Q4: My N1-H proton is extremely broad and barely visible. What can I do? This is common, especially in solvents like CDCl₃. The N1-H is acidic and can undergo chemical exchange with trace amounts of water, leading to signal broadening.

  • Solution 1: Ensure your solvent is as dry as possible.

  • Solution 2: Run the spectrum in DMSO-d₆. DMSO is a strong hydrogen bond acceptor, which slows down the exchange rate and typically results in a sharper, more easily identifiable N-H peak.[18]

  • Solution 3: A D₂O shake can confirm the peak. Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The acidic N1-H will exchange with deuterium and the peak will disappear.

Key Experimental Protocols

Protocol 1: Definitive Assignment using HMBC
  • Sample Prep: Prepare your sample as you would for a standard ¹H NMR (~5-10 mg in 0.6 mL of deuterated solvent).

  • Acquisition: Use a standard HMBC pulse sequence on your spectrometer. A key parameter is the long-range coupling delay (often called d6 or similar), which is optimized for a specific J-coupling value. For aromatic systems, a value optimized for 8-10 Hz is a good starting point.

  • Processing: Process the 2D data using your software (e.g., Mnova, TopSpin).

  • Analysis:

    • Locate the signal for your most easily identified proton (e.g., H2, which is usually a clean singlet).

    • Trace a vertical line from this proton signal on the F2 (proton) axis.

    • Identify the "cross-peaks" where this line intersects with signals on the F1 (carbon) axis. These are the carbons that are 2-3 bonds away.

    • Repeat for all other proton signals to build a complete connectivity map of your molecule.

Protocol 2: Solvent Titration Study

This experiment can reveal subtle interactions and help confirm assignments by observing how shifts change upon gradual addition of a more interactive solvent.

  • Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your compound in a non-polar solvent (e.g., CDCl₃).

  • Titration: Add a small, precise aliquot (e.g., 10 µL) of a polar, hydrogen-bonding solvent (e.g., DMSO-d₆) directly to the NMR tube.

  • Acquire & Repeat: Gently mix and acquire a new spectrum. Repeat this process several times, recording a spectrum after each addition.

  • Analysis: Plot the chemical shift (δ) of each proton signal versus the volume percentage of the added polar solvent. Protons near sites of strong solvent interaction (like H6 near the N-oxide) will show the most dramatic change in their chemical shift during the titration.

References

Preventing degradation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide during experiments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Preventing Degradation During Experimental Use

Welcome to the technical support center for 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-49-2). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth insights into maintaining the integrity of this valuable research compound. This molecule is a key intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors for pharmaceutical research.[1] The electron-withdrawing properties of its nitro and trifluoromethyl groups enhance its utility but also present specific stability challenges.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to anticipate and prevent degradation in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on supplier recommendations and the general stability of aromatic N-oxides, the compound should be stored at room temperature.[1][2] It is advisable to keep it in a tightly sealed container, protected from light and moisture. Aromatic N-oxides are often hygroscopic and can be stabilized by polar protic environments, but uncontrolled moisture can introduce contaminants.[2]

Q2: Which solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are generally good choices for reactions involving 7-azaindole derivatives.[3] For purification, solvent systems like ethyl acetate/hexanes and methanol/DCM are commonly used.[3] Given the polar N-oxide group, the compound is expected to have good solubility in polar solvents. Always use high-purity, dry solvents to prevent contaminant-induced degradation.

Q3: How do pH, light, and temperature affect the stability of this compound?

A3:

  • pH: The N-oxide group is weakly basic, and the 7-azaindole core can be sensitive to strong acids and bases.[2] Acidic conditions may lead to protonation of the N-oxide, which could alter its reactivity. Strongly basic conditions may promote nucleophilic attack or other degradation pathways. It is best to work in buffered or neutral conditions unless the reaction specifically requires an acidic or basic environment.

  • Light: Aromatic N-oxides can be susceptible to photodegradation.[4] While specific data for this compound is unavailable, it is a best practice to protect solutions from direct light by using amber vials or covering glassware with aluminum foil, especially during long reactions or storage.

  • Temperature: Aromatic N-oxides are generally stable at room temperature but can decompose at elevated temperatures (typically above 150°C).[2] Avoid unnecessarily high reaction temperatures to minimize the risk of thermal decomposition.

Q4: What are the most likely degradation pathways for this molecule?

  • Reduction of the N-oxide: The N-oxide moiety can be reduced back to the parent 7-azaindole. This is a common reaction for N-oxides and can be initiated by various reducing agents, certain metals, or even by disproportionation under harsh conditions.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can proceed through nitroso and hydroxylamine intermediates to form an amino group. This is a very common transformation for nitroaromatic compounds.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of the 7-azaindole N-oxide is electron-deficient, and this is further enhanced by the nitro and trifluoromethyl groups. This makes the ring susceptible to attack by strong nucleophiles.

Troubleshooting Guide: Experimental Issues and Solutions

This guide provides a structured approach to troubleshooting common problems encountered during experiments with this compound.

Issue 1: My reaction mixture shows unexpected color changes (e.g., turning dark brown or black).
  • Possible Cause: This often indicates decomposition. The formation of highly conjugated, polymeric side products or the generation of radical species can lead to dark coloration. The nitroaromatic structure itself can be a source of color, but a significant change from the initial appearance is a red flag.

  • Causality: High temperatures, the presence of catalytic amounts of transition metals, or strong acidic/basic conditions can initiate decomposition cascades. For instance, trace metals can catalyze the oxidation of N-oxides, leading to reactive radical species.[6]

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: Determine if the reaction can proceed efficiently at a lower temperature.

    • Use High-Purity Reagents and Solvents: Ensure that all reagents and solvents are free from metal contaminants. Consider using solvents from a freshly opened bottle.

    • Ensure Glassware is Scrupulously Clean: Trace impurities on glassware can catalyze degradation. Wash with a suitable cleaning agent and rinse thoroughly with high-purity water and the reaction solvent.

    • Work Under an Inert Atmosphere: If your reaction is sensitive to oxygen, perform it under nitrogen or argon to prevent oxidative degradation pathways.

Issue 2: My analytical data (LC-MS, NMR) shows a significant peak corresponding to the deoxygenated parent azaindole.
  • Possible Cause: The N-oxide group is being reduced back to the tertiary amine.

  • Causality: This can be caused by reagents in your reaction that can act as reducing agents, even if not intended for that purpose (e.g., certain phosphines, thiols, or metal catalysts). It can also occur during workup if quenching agents like sodium bisulfite are used.

  • Troubleshooting Protocol:

    • Review All Reagents: Carefully examine every component of your reaction mixture for known reducing capabilities. If a reducing agent is necessary for another part of your molecule, consider using a protecting group strategy or a milder reducing agent that is selective.

    • Modify the Workup Procedure: If you suspect reduction is occurring during workup, analyze a sample of the crude reaction mixture before quenching. If the N-oxide is intact at that stage, choose a non-reducing quenching method.

    • Avoid Certain Metal Catalysts: If using transition metal catalysis (e.g., Palladium), be aware that some conditions can lead to deoxygenation. It may be necessary to screen different ligands or metals.

Diagram: Potential Reductive Degradation Pathways

parent 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide deoxygenated 4-Nitro-3-(trifluoromethyl)- 7-azaindole parent->deoxygenated [Reducing Agent] (e.g., PPh3, Na2S2O3) N-O bond cleavage amino_oxide 4-Amino-3-(trifluoromethyl)- 7-azaindole-7-oxide parent->amino_oxide [Reducing Agent] (e.g., H2, Pd/C; SnCl2) NO2 reduction

Caption: Potential reductive degradation pathways for the target molecule.

Issue 3: I am observing the formation of a product where a nucleophile has displaced a group on the pyridine ring.
  • Possible Cause: The electron-deficient nature of the azaindole N-oxide ring system makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Causality: The N-oxide, nitro, and trifluoromethyl groups are all strongly electron-withdrawing, activating the pyridine ring for attack by nucleophiles. The nitro group at the 4-position is particularly susceptible to displacement by strong nucleophiles.

  • Troubleshooting Protocol:

    • Control Nucleophile Concentration and Strength: If your reaction involves a nucleophile, consider if its concentration can be lowered or if a weaker, less reactive nucleophile could be used.

    • Protect the Azaindole Core: In some cases, it may be necessary to protect the azaindole nitrogen. However, this can be complex and may require significant route redesign.

    • Modify Reaction Conditions: Lowering the temperature can often reduce the rate of unwanted side reactions like SNAr.

Issue 4: My reaction yields are low and inconsistent, with multiple spots on the TLC plate.
  • Possible Cause: A combination of the above degradation pathways may be occurring, or the compound may be unstable under the specific reaction or workup conditions.

  • Causality: Complex reaction mixtures with multiple reagents, prolonged reaction times, or harsh workup conditions (e.g., extraction with strong acid or base) can lead to a variety of degradation products.

  • Troubleshooting Protocol:

    • Stability Test: Before running the full reaction, perform a stability test. Dissolve a small amount of the this compound in the reaction solvent with all reagents except the key starting material. Stir under the planned reaction conditions for the intended duration. Analyze the mixture by TLC or LC-MS to see if the compound has degraded.

    • Systematic Reaction Monitoring: Run the reaction and take small aliquots at regular intervals. Analyze these by TLC or LC-MS to determine when the desired product is maximized and when degradation products begin to appear. This can help you optimize the reaction time.

    • Gentle Workup: Avoid harsh pH changes during workup. Use saturated sodium bicarbonate instead of strong bases and dilute acids instead of concentrated ones. Ensure your product is not water-soluble and being lost in the aqueous layer during extraction.

Diagram: Recommended Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification High-Purity\nSolvents & Reagents High-Purity Solvents & Reagents Inert Atmosphere\n(N2 or Ar) Inert Atmosphere (N2 or Ar) High-Purity\nSolvents & Reagents->Inert Atmosphere\n(N2 or Ar) Controlled Temp.\n(Avoid excess heat) Controlled Temp. (Avoid excess heat) Inert Atmosphere\n(N2 or Ar)->Controlled Temp.\n(Avoid excess heat) Monitor Progress\n(TLC / LC-MS) Monitor Progress (TLC / LC-MS) Controlled Temp.\n(Avoid excess heat)->Monitor Progress\n(TLC / LC-MS) Gentle Quench\n(Avoid strong acid/base) Gentle Quench (Avoid strong acid/base) Monitor Progress\n(TLC / LC-MS)->Gentle Quench\n(Avoid strong acid/base) Purification\n(e.g., Chromatography) Purification (e.g., Chromatography) Gentle Quench\n(Avoid strong acid/base)->Purification\n(e.g., Chromatography) Characterization Characterization Purification\n(e.g., Chromatography)->Characterization

Caption: A workflow designed to minimize compound degradation.

By understanding the inherent reactivity of the this compound scaffold and by systematically troubleshooting unexpected results, you can significantly improve the reliability and success of your experiments.

References

Technical Support Center: Selective Reduction of the Nitro Group on the 7-Azaindole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the selective reduction of the nitro group on the 7-azaindole scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for this critical transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this reaction.

The 7-azaindole core is a privileged scaffold in medicinal chemistry, and the conversion of a nitro group to an amine is a pivotal step in the synthesis of many biologically active molecules.[1][2] However, the presence of the pyridine nitrogen in the azaindole ring introduces unique challenges, including potential catalyst inhibition and competing side reactions. This guide will equip you with the knowledge to overcome these obstacles and achieve clean, efficient, and selective reductions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the selective reduction of a nitro-substituted 7-azaindole.

Question 1: My reduction is incomplete or stalls, leaving significant amounts of starting material. What's going wrong?

Answer:

Incomplete conversion is one of the most common issues. The root cause often lies with the catalyst, the reagents, or the reaction conditions.

Probable Causes & Step-by-Step Solutions:

  • Catalyst Inactivity or Poisoning: The pyridine nitrogen of the 7-azaindole ring or impurities (e.g., sulfur or halide compounds) can poison heterogeneous catalysts like Palladium on Carbon (Pd/C).[3]

    • Solution A (Catalyst Choice): Switch to a catalyst less prone to poisoning. Raney Nickel is often a good alternative to Pd/C when dehalogenation is a concern.[4] For substrates sensitive to acidic conditions, reagents like sodium dithionite (Na₂S₂O₄) offer a metal-free alternative.[5][6]

    • Solution B (Catalyst Loading & Quality): Increase the catalyst loading (e.g., from 5 mol% to 10 mol% for Pd/C). Always use a fresh, high-quality catalyst. Older catalysts can lose activity due to oxidation or improper storage.[3]

    • Solution C (Pre-treatment): If impurities are suspected in your starting material, purify it thoroughly before the reduction step.

  • Insufficient Reducing Agent: In transfer hydrogenation or stoichiometric reductions, the amount of the hydrogen donor or reducing metal is critical.

    • Solution: For transfer hydrogenation with ammonium formate, ensure you are using a sufficient excess (typically 3-5 equivalents).[7] For metal-based reductions (e.g., Fe, Zn, SnCl₂), use a significant molar excess of the metal powder.[4][8]

  • Poor Solubility: The nitro-7-azaindole starting material may have poor solubility in the chosen solvent, limiting its contact with the catalyst or reagent.

    • Solution: Add a co-solvent to improve solubility. For catalytic hydrogenations, adding a protic co-solvent like ethanol or acetic acid to a solvent like THF or ethyl acetate can be beneficial.[9] For dithionite reductions, an ethanol-water or THF-water mixture is often effective.[6]

Question 2: I'm observing byproducts from the reduction of other functional groups on my molecule. How can I improve chemoselectivity?

Answer:

Achieving chemoselectivity is paramount, especially in complex molecule synthesis. The choice of reducing system is the most critical factor.

Probable Causes & Step-by-Step Solutions:

  • Overly Harsh Reducing Conditions: Catalytic hydrogenation with Pd/C is highly efficient but can also reduce other functionalities like alkenes, alkynes, nitriles, or cause dehalogenation.[4]

    • Solution A (Milder Reagents): For molecules with sensitive groups, switch to milder, more chemoselective reagents.

      • For Halogens (Cl, Br, I): Use Raney Nickel with H₂ instead of Pd/C to avoid dehalogenation.[4] Iron powder with ammonium chloride (Fe/NH₄Cl) is also an excellent choice for preserving halogen substituents.[10][11]

      • For Carbonyls (Ketones, Aldehydes): Tin(II) chloride (SnCl₂·2H₂O) is highly selective for nitro groups over carbonyls.[7]

      • For Esters/Amides: Sodium dithionite (Na₂S₂O₄) generally does not affect these groups.[5]

  • Incorrect pH: The pH of the reaction can influence the reactivity of both the substrate and the reducing agent.

    • Solution: For metal-based reductions, using a neutral or slightly acidic medium (e.g., Fe/NH₄Cl in EtOH/H₂O) is often milder than strongly acidic conditions (e.g., Fe/HCl).[10]

Below is a decision-making workflow to aid in selecting an appropriate reducing agent.

G start Identify other reducible functional groups on the 7-azaindole ring halogen Halogen (Cl, Br, I) present? start->halogen carbonyl Ketone/Aldehyde present? halogen->carbonyl No sol_halogen Use Fe/NH4Cl or Raney Nickel (H2) halogen->sol_halogen Yes ester_amide Ester/Amide present? carbonyl->ester_amide No sol_carbonyl Use SnCl2·2H2O carbonyl->sol_carbonyl Yes alkene Alkene/Alkyne present? ester_amide->alkene No sol_ester_amide Use Na2S2O4 or Fe/AcOH ester_amide->sol_ester_amide Yes sol_alkene Use Fe/NH4Cl or Na2S2O4 alkene->sol_alkene Yes sol_default Catalytic Hydrogenation (Pd/C, H2) or Transfer Hydrogenation (Pd/C, HCOONH4) alkene->sol_default No

A decision workflow for selecting a chemoselective reducing agent.

Question 3: My reaction is complete, but I'm struggling with the workup and isolation of the 7-aminoazaindole product.

Answer:

Workup procedures can be challenging, especially with metal-based reductions which can form fine precipitates and emulsions.

Probable Causes & Step-by-Step Solutions:

  • Formation of Metal Sludge (Fe, Zn, Sn): Reactions using metal powders often result in a fine, dark sludge of metal oxides/hydroxides that can complicate filtration and extraction.

    • Solution A (Filtration Aid): After the reaction, filter the mixture through a pad of Celite® or diatomaceous earth. This helps to trap the fine metal particles. Wash the filter cake thoroughly with the reaction solvent or a more polar solvent like ethyl acetate or methanol to recover all the product.

    • Solution B (Basification & Extraction): For reductions run under acidic conditions (e.g., Fe/AcOH), carefully basify the filtrate with an aqueous base (e.g., NaHCO₃, Na₂CO₃, or NaOH) to a pH of 8-10.[11] This will precipitate more metal hydroxides and bring your amine product into the organic phase during extraction. Be cautious, as this can sometimes lead to emulsions.

    • Solution C (Aqueous Workup with Dithionite): For sodium dithionite reductions, the workup is typically simpler. The product is extracted with an organic solvent like ethyl acetate from the aqueous reaction mixture.[5]

  • Product Adsorption: The resulting 7-aminoazaindole is a basic compound and can adsorb onto acidic surfaces, including silica gel during chromatography.

    • Solution: When performing column chromatography, consider pre-treating your silica gel with a small amount of triethylamine (e.g., 1-2% in the eluent) to prevent streaking and improve recovery of your amine product.

Frequently Asked Questions (FAQs)

Q1: What is the best "all-around" method for reducing a nitro group on a 7-azaindole for initial screening?

A1: For general screening, catalytic transfer hydrogenation using 10% Pd/C with ammonium formate as the hydrogen donor is an excellent starting point.[7][12] It avoids the need for high-pressure hydrogenation equipment, conditions are generally mild, and the workup is cleaner than with many stoichiometric metals.[12]

Q2: How can I monitor the progress of my reduction reaction?

A2: Thin Layer Chromatography (TLC) is the most common method. The resulting 7-aminoazaindole product is typically more polar than the starting nitro compound and will have a lower Rf value. Staining with potassium permanganate (KMnO₄) can be effective for visualizing the amine, which will often appear as a yellow/brown spot. Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive confirmation of the conversion of starting material to the product mass. You can also monitor the reaction using UV-Vis spectroscopy, as the disappearance of the nitro group's absorbance can be tracked.[13]

Q3: Are there any safety concerns I should be aware of?

A3: Yes.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure your system is properly purged with an inert gas (N₂ or Ar) before and after the reaction. Pd/C can be pyrophoric, especially when dry and exposed to air after use; handle it wet.

  • Sodium Dithionite: Dithionite is unstable and its decomposition can be accelerated in contact with organic solvents.[6] It can also release toxic sulfur dioxide gas if acidified.[6]

  • Raney Nickel: It is highly pyrophoric and must be handled as a slurry in water or ethanol at all times. Never allow it to dry.

Q4: What is the mechanism of reduction with sodium dithionite?

A4: The reduction with sodium dithionite is believed to occur via a single-electron transfer (SET) mechanism. In an aqueous medium, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons stepwise to the nitro group, proceeding through nitroso and hydroxylamine intermediates before forming the final amine product.[5]

G cluster_0 Sodium Dithionite Equilibrium cluster_1 Stepwise Nitro Reduction Na2S2O4 Na2S2O4 2 •SO2- 2 •SO2- Na2S2O4->2 •SO2- In H2O Ar-NO2 Ar-NO2 2 •SO2-->Ar-NO2 Single Electron Transfer (SET) Ar-NO Ar-NO Ar-NO2->Ar-NO + 2e-, +2H+ Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH + 2e-, +2H+ Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2 + 2e-, +2H+

Simplified mechanism of nitro reduction by sodium dithionite.

Methodologies & Protocols

Here are detailed protocols for three reliable methods for the reduction of a nitro-7-azaindole.

Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate

This method is highly efficient and avoids the use of pressurized hydrogen gas.[12]

Materials:

  • Nitro-7-azaindole derivative

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve the nitro-7-azaindole (1.0 eq) in methanol (approx. 0.1 M concentration).

  • To this solution, add ammonium formate (4.0 eq).

  • Carefully add 10% Pd/C catalyst (0.1 eq by weight of the starting material).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (typically 65-80°C).

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Once complete, cool the reaction to room temperature.

  • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution to remove any remaining salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the 7-aminoazaindole product.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This is a classic, robust, and cost-effective method that is particularly good for substrates containing sensitive halogen atoms.[11][14]

Materials:

  • Nitro-7-azaindole derivative

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol and Water

Procedure:

  • To a round-bottom flask, add the nitro-7-azaindole (1.0 eq), ethanol, and water (typically in a 4:1 to 5:1 ratio).

  • Add ammonium chloride (5.0 eq) and iron powder (5.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • The reaction progress can be monitored by TLC or LC-MS and is usually complete in 2-6 hours.

  • After completion, cool the reaction to room temperature.

  • Filter the hot suspension through a pad of Celite®. Wash the filter cake extensively with hot ethanol or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the product.

Protocol 3: Reduction with Sodium Dithionite

A mild, metal-free option suitable for substrates with reducible functional groups like aldehydes or ketones.[5][15]

Materials:

  • Nitro-7-azaindole derivative

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (or THF) and Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the nitro-7-azaindole (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 ratio) in a round-bottom flask.

  • Add sodium dithionite (3.0-4.0 eq) portion-wise to the stirring solution at room temperature. The reaction can be mildly exothermic.

  • Stir the reaction at room temperature or gently heat to 40-50°C to drive to completion. Monitor by TLC.

  • Once the starting material is consumed (typically 2-8 hours), cool the mixture to room temperature.

  • Add saturated aqueous NaHCO₃ solution to basify the mixture.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.[5]

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the desired amine.

Comparative Data Summary

MethodReducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C or Raney NiRT to 50°C, 1-50 atm H₂High efficiency, clean byproducts (H₂O)Requires special equipment, can reduce other groups (alkenes, halogens)[4]
Transfer Hydrogenation HCOONH₄, Pd/CReflux in MeOH/EtOHNo H₂ gas needed, mild conditions, good for scale-up[12]Catalyst can be poisoned, may not be suitable for all functional groups[3]
Iron Reduction Fe, NH₄Cl or AcOHReflux in EtOH/H₂OInexpensive, excellent for preserving halogens[4][11]Stoichiometric, workup can be difficult due to iron sludge
Zinc Reduction Zn, AcOH or NH₄ClRT to 60°CMild conditions, good functional group tolerance[4][16]Can form emulsions during workup, less common than iron
Tin(II) Chloride Reduction SnCl₂·2H₂OReflux in EtOH/EtOAcHighly chemoselective for nitro over carbonyls[7]Stoichiometric tin waste, workup can be cumbersome
Sodium Dithionite Na₂S₂O₄RT to 50°C in aq. solventMetal-free, mild, good chemoselectivity[5][6]Requires aqueous conditions, reagent stability can be an issue[6]

References

Technical Support Center: Scale-Up Synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. This guide is designed for researchers, chemists, and process development professionals who are looking to scale this synthesis from the bench to pilot or manufacturing scales. We will delve into the critical process parameters, troubleshooting common issues, and providing actionable solutions grounded in established chemical principles.

The target molecule, with CAS Number 892414-49-2, is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors and protein degraders.[1][2] Its synthesis involves a multi-step pathway that requires careful control over reaction conditions to ensure safety, yield, and purity.

Overall Synthetic Workflow

The synthesis is best approached as a two-step sequence starting from the commercially available 3-(Trifluoromethyl)-7-azaindole. The core logic is to first activate the pyridine ring towards electrophilic substitution via N-oxidation, and then introduce the nitro group at the C4 position.

G cluster_0 Process Flow A Start: 3-(Trifluoromethyl)-7-azaindole B Intermediate: 3-(Trifluoromethyl)-7-azaindole-7-oxide A->B Step 1: N-Oxidation (e.g., m-CPBA or H₂O₂) C Final Product: this compound B->C Step 2: Nitration (e.g., HNO₃/H₂SO₄)

Caption: High-level synthetic pathway to the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind the N-oxidation step? Why not nitrate the starting material directly?

A1: This is a crucial question of regioselectivity. The 7-azaindole system has two rings: a pyridine ring and a pyrrole ring. Direct electrophilic substitution (like nitration) on the parent 7-azaindole preferentially occurs on the electron-rich pyrrole ring, primarily at the 3-position. To achieve substitution on the pyridine ring at the desired 4-position, we must first modify the electronic properties of the molecule.

The N-oxidation of the pyridine nitrogen (N7) serves two purposes:

  • Deactivation of the Pyridine Ring (Inductive Effect): The N-oxide group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack.

  • Directing Group (Resonance Effect): More importantly, the N-oxide can donate lone-pair electron density into the ring, specifically directing incoming electrophiles to the C4 position.[3][4]

Attempting to nitrate 3-(Trifluoromethyl)-7-azaindole directly would likely result in a mixture of products, with substitution on the pyrrole ring being a significant competing pathway, complicating purification and reducing the yield of the desired isomer.

Q2: What are the primary safety concerns during scale-up?

A2: Both steps of this synthesis carry significant safety risks that are magnified at a larger scale.

  • N-Oxidation: When using oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, be aware of their potential for thermal decomposition. m-CPBA is a solid that can be shock-sensitive, and concentrated hydrogen peroxide can form explosive mixtures with organic solvents. Reactions should be conducted with strict temperature control, and additions should be done portion-wise or via a syringe pump to manage the exotherm.

  • Nitration: This is the most hazardous step. The use of fuming nitric acid and concentrated sulfuric acid creates a highly corrosive and exothermic environment. A runaway reaction is a serious risk. Scale-up requires a jacketed reactor with excellent cooling capacity and emergency quenching plans. The addition of the nitrating agent must be slow and controlled, with continuous monitoring of the internal reaction temperature.

Q3: How should I monitor the progress of each reaction?

A3:

  • Thin Layer Chromatography (TLC): This is the most common and rapid method. For the N-oxidation step, the product N-oxide will be significantly more polar than the starting azaindole, resulting in a much lower Rf value. For the nitration step, the nitrated product will be less polar than the N-oxide intermediate but likely more polar than the initial azaindole.

  • High-Performance Liquid Chromatography (HPLC): For more accurate, quantitative monitoring during process development, HPLC is recommended. It can effectively separate starting materials, intermediates, products, and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used on aliquots to confirm the disappearance of starting material signals and the appearance of product signals.

Troubleshooting Guide

Step 1: N-Oxidation of 3-(Trifluoromethyl)-7-azaindole

Problem: The reaction is sluggish or incomplete, even after several hours.

  • Probable Cause 1: Oxidant Quality. Peroxy acids like m-CPBA degrade over time, losing their oxidative potency. Commercial m-CPBA is often supplied at ~70-77% purity, with the remainder being the corresponding benzoic acid and water. Similarly, hydrogen peroxide solutions can decrease in concentration.

  • Solution 1: Always use a fresh bottle of the oxidizing agent or titrate an older batch to determine its active oxygen content before use. For m-CPBA, a common molar ratio is 1.1-1.5 equivalents relative to the azaindole.[5] You may need to increase this stoichiometry if your oxidant has degraded.

  • Probable Cause 2: Insufficient Temperature. While the initial addition of the oxidant should be done at low temperatures (0-5 °C) to control the exotherm, the reaction may require warming to room temperature to proceed to completion.[5]

  • Solution 2: After the initial exothermic phase subsides, allow the reaction to warm to room temperature and stir for the recommended time (typically 2-4 hours), monitoring by TLC until the starting material is fully consumed.[5]

Problem: The final product after workup is difficult to purify, showing multiple spots on TLC.

  • Probable Cause: Over-oxidation or Side Reactions. If the reaction temperature is too high or excess oxidant is used for a prolonged period, side reactions can occur.

  • Solution:

    • Strict Temperature Control: Maintain the temperature at 0-5 °C during the addition of the oxidant.

    • Quenching: Upon completion, quench the excess oxidant. For m-CPBA, this is typically done by washing the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.[5]

    • Purification: The product, 3-(Trifluoromethyl)-7-azaindole-7-oxide, is often a solid that can be precipitated from the reaction mixture by adding an anti-solvent like n-hexane after concentrating the initial solution.[5] If impurities co-precipitate, column chromatography may be necessary.

Step 2: Nitration of 3-(Trifluoromethyl)-7-azaindole-7-oxide

Problem: The yield is very low, and analysis shows a mixture of nitrated isomers.

  • Probable Cause: Incorrect Nitrating Conditions. The directing ability of the N-oxide is sensitive to the reaction medium. In highly acidic conditions, the N-oxide oxygen can be protonated. This protonated species may not direct as effectively to the 4-position, leading to competitive nitration at other sites, such as the pyrrole ring.[3]

  • Solution: The most reliable method for achieving 4-nitro substitution on 7-azaindole N-oxides is using a mixture of nitric acid in concentrated sulfuric acid at a controlled low temperature (e.g., 0 °C).[3][4] It is critical to add the N-oxide intermediate to the pre-cooled acid mixture, not the other way around, to maintain control.

G cluster_1 Troubleshooting: Low Yield in Nitration Start Low Yield Observed Check1 Check Reaction Temperature Profile Start->Check1 Check2 Analyze Byproduct Profile (LCMS/NMR) Start->Check2 Cause1 Cause: Runaway Exotherm (Degradation) Check1->Cause1 Too High Cause3 Cause: Incomplete Reaction Check1->Cause3 Too Low Cause2 Cause: Incorrect Isomer (Wrong Directing Effect) Check2->Cause2 Multiple Isomers Sol1 Solution: Improve Cooling & Slow Addition Rate Cause1->Sol1 Sol2 Solution: Confirm N-Oxide Protonation State. Adjust Acid. Cause2->Sol2 Sol3 Solution: Increase Reaction Time or Temperature (Carefully!) Cause3->Sol3

Caption: Decision workflow for troubleshooting low nitration yields.

Problem: The reaction mixture turns dark brown or black upon adding the nitrating agent.

  • Probable Cause: Decomposition. This is a clear sign of an uncontrolled exotherm leading to the decomposition of the starting material and/or product. This is extremely dangerous on a larger scale.

  • Solution:

    • Immediate Action (Lab Scale): If safe to do so, carefully quench the reaction by pouring it over a large amount of crushed ice.

    • Process Re-evaluation: Before re-running the reaction, you must improve your process controls. Ensure your cooling system is adequate for the scale. Pre-cool the reactor and the acid mixture to 0 °C or below before any addition.

    • Controlled Addition: The substrate (3-(Trifluoromethyl)-7-azaindole-7-oxide) should be added portion-wise as a solid or as a solution in a co-solvent (like sulfuric acid) to the nitrating mixture at a rate that does not allow the internal temperature to rise above a set point (e.g., 5-10 °C).

Key Process Parameters & Protocols

The following table summarizes typical conditions. These should be optimized for your specific equipment and scale.

ParameterStep 1: N-OxidationStep 2: Nitration
Starting Material 3-(Trifluoromethyl)-7-azaindole3-(Trifluoromethyl)-7-azaindole-7-oxide
Key Reagents m-CPBA (1.1-1.5 eq.)Fuming HNO₃ (1.1 eq.) / Conc. H₂SO₄
Solvent Dichloromethane (DCM) or THFConcentrated Sulfuric Acid
Temperature 0 °C to Room Temp0 °C to 5 °C
Reaction Time 2-4 hours1-2 hours
Workup NaHCO₃ wash, precipitationQuench on ice, basify, extract
Expected Yield >90% (based on 7-azaindole)[5]60-80% (estimated)
Protocol 1: N-Oxidation (Adapted from[5])
  • Under an inert atmosphere, dissolve 3-(Trifluoromethyl)-7-azaindole (1.0 eq.) in anhydrous DCM in a reactor equipped with overhead stirring and a temperature probe.

  • Cool the solution to 0-5 °C using an ice bath or chiller.

  • In a separate vessel, dissolve m-CPBA (~75%, 1.2 eq.) in DCM.

  • Slowly add the m-CPBA solution to the reactor over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 10% MeOH/DCM) until the starting material is consumed.

  • Upon completion, cool the mixture again and wash sequentially with saturated aqueous sodium bicarbonate solution (to quench excess m-CPBA) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 3-(Trifluoromethyl)-7-azaindole-7-oxide[6]. This may be used directly or purified by precipitation/crystallization.

Protocol 2: Nitration (Conceptual Protocol)

CAUTION: This reaction is highly exothermic and hazardous. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a jacketed reactor pre-cooled to 0 °C, add concentrated sulfuric acid.

  • While maintaining the temperature at 0-5 °C, slowly add fuming nitric acid (1.1 eq.) to the sulfuric acid with vigorous stirring.

  • Once the nitrating mixture is prepared and stable at 0 °C, slowly add the 3-(Trifluoromethyl)-7-azaindole-7-oxide (1.0 eq.) in small portions, ensuring the internal temperature never exceeds 10 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.

  • Slowly basify the cold aqueous solution with a strong base (e.g., 50% NaOH or NH₄OH) to pH 8-9, keeping the temperature low. The product should precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

References

Validation & Comparative

A Comparative Guide to Protein Degrader Building Blocks: Profiling 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide and its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: --INVALID-LINK--

Abstract

The advent of targeted protein degradation (TPD) has ushered in a new epoch in therapeutic intervention, moving beyond mere inhibition to the complete removal of disease-causing proteins. At the heart of this technology are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cellular ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its constituent building blocks, particularly the ligand that engages an E3 ubiquitin ligase. This guide provides an in-depth comparative analysis of prominent E3 ligase ligands, with a special focus on the emerging class of azaindole-based ligands, represented here by 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. We will objectively evaluate its potential performance characteristics against established ligands for von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse Double Minute 2 Homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs), supported by experimental data from literature and detailed protocols for comparative evaluation.

Introduction: The PROTAC Revolution and the Central Role of E3 Ligase Ligands

Targeted protein degradation utilizing PROTACs represents a paradigm shift in drug discovery. Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs catalytically induce the degradation of a target protein of interest (POI).[1] This is achieved by simultaneously binding to the POI and an E3 ubiquitin ligase, thereby forming a ternary complex that facilitates the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.

The choice of the E3 ligase and its corresponding ligand is a critical determinant of a PROTAC's success, influencing its potency, selectivity, and pharmacokinetic properties.[2] While over 600 E3 ligases are encoded in the human genome, a select few have been extensively exploited for PROTAC design due to the availability of well-characterized, high-affinity small-molecule ligands.[3] This guide will delve into the comparative analysis of the building blocks that recruit the most utilized E3 ligases: VHL, CRBN, MDM2, and IAP, while introducing the potential of the azaindole scaffold through the lens of this compound.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

The von Hippel-Lindau (VHL) E3 Ligase: A Workhorse in Targeted Protein Degradation

The VHL E3 ligase complex is one of the most successfully utilized in PROTAC development.[4] Small-molecule VHL ligands are peptidomimetic and designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.[5][6]

The Azaindole Scaffold: A Promising VHL Ligand Moiety

While direct experimental data for This compound in PROTACs is not yet widely published, its azaindole core is a recognized pharmacophore in medicinal chemistry and has been explored for designing VHL ligands.[7][8] The 7-azaindole scaffold is a bioisostere of indole and its derivatives have shown a wide range of biological activities.[7]

Chemical Structure:

  • Name: this compound

  • CAS Number: 892414-49-2

  • Molecular Formula: C₈H₄F₃N₃O₃

  • Molecular Weight: 247.13 g/mol

The trifluoromethyl group is known to enhance metabolic stability and cell permeability of molecules, which are desirable properties for PROTACs.[9][10] The nitro group, being a strong electron-withdrawing group, can influence the electronic properties of the azaindole ring system, potentially modulating its binding affinity and selectivity for VHL.[11] The N-oxide moiety can also impact solubility and metabolic fate.

Structure-Activity Relationship (SAR) of Azaindole-Based VHL Ligands

SAR studies on azaindole-based kinase inhibitors have demonstrated that modifications at various positions of the azaindole ring significantly impact their biological activity.[2][12][13] For VHL ligands, the key interactions are typically mediated by a hydroxyproline-like motif.[5][6] It is hypothesized that the azaindole core of this compound could serve as a scaffold to present the necessary pharmacophoric elements for VHL binding, with the trifluoromethyl and nitro groups fine-tuning its properties.

Comparative Analysis of E3 Ligase Building Blocks

The selection of an E3 ligase ligand is a critical step in PROTAC design. Below is a comparative overview of the most commonly used building blocks.

VHL vs. CRBN Ligands: The Two Pillars of PROTAC Development

VHL and CRBN are the most widely used E3 ligases in PROTAC development.[1]

FeatureVHL LigandsCRBN Ligands
Scaffold Peptidomimetic, often based on hydroxyprolineDerivatives of thalidomide, pomalidomide, or lenalidomide
Binding Affinity Can range from low nM to µMTypically in the nM to low µM range
Physicochemical Properties Generally larger, more polar, may have lower cell permeabilitySmaller, more "drug-like," often with better cell permeability[6]
Off-Target Effects Generally considered to have a cleaner off-target profile[1]Can induce degradation of "neosubstrates" like IKZF1 and IKZF3[14][15][16]

Table 1: Comparison of VHL and CRBN Ligand Properties.

Quantitative Performance Data:

TargetE3 LigasePROTACDC₅₀Dₘₐₓ (%)Cell Line
BRD4VHLMZ1~15 nM>90HeLa
BRD4CRBNdBET1~4 nM>9522Rv1
KRAS G12CVHLVHL-based PROTAC0.1 µM~90NCI-H358
KRAS G12CCRBNCRBN-based PROTAC0.03 µM>95NCI-H358

Table 2: Representative Performance Data for VHL and CRBN-based PROTACs. [17] (Note: DC₅₀ and Dₘₐₓ values are highly dependent on the specific PROTAC, linker, and experimental conditions).

MDM2 and IAP Ligands: Expanding the PROTAC Toolbox

MDM2 and IAPs represent alternative E3 ligases that have been successfully recruited for targeted protein degradation.

FeatureMDM2 LigandsIAP Ligands
Scaffold Based on inhibitors of the MDM2-p53 interaction (e.g., nutlins)Often based on smac mimetics (e.g., bestatin, LCL-161)
Key Advantage Can simultaneously degrade a target and stabilize the tumor suppressor p53[18]Can induce apoptosis in addition to protein degradation
Challenges PROTACs can have high molecular weight and suboptimal physicochemical properties[19]Can have off-target effects due to the role of IAPs in apoptosis regulation

Table 3: Comparison of MDM2 and IAP Ligand Properties.

Quantitative Performance Data:

TargetE3 LigasePROTACDC₅₀Dₘₐₓ (%)Cell Line
BRD4MDM2A187432 nM>98RS4;11
CDK4/6IAPSNIPER-20<100 nM>77MM.1S

Table 4: Representative Performance Data for MDM2 and IAP-based PROTACs. [18][20]

E3_Ligase_Comparison cluster_VHL VHL cluster_CRBN CRBN cluster_MDM2 MDM2 cluster_IAP IAP VHL_node Advantages: - Well-validated - Generally clean off-target profile Disadvantages: - Larger, more polar ligands - Potential for lower cell permeability CRBN_node Advantages: - Smaller, 'drug-like' ligands - Good cell permeability Disadvantages: - Neosubstrate degradation - Potential for off-target effects MDM2_node Advantages: - Dual action: degradation + p53 stabilization Disadvantages: - Large PROTACs - Suboptimal physicochemical properties IAP_node Advantages: - Can induce apoptosis Disadvantages: - Potential for apoptosis-related off-targets Western_Blot_Workflow A Cell Treatment with PROTACs B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE & Protein Transfer C->D E Immunoblotting D->E F Signal Detection & Densitometry E->F G Data Analysis (DC50, Dmax) F->G

References

Comparative In Vitro Efficacy of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Promising New Chemical Scaffold

This guide provides a comprehensive comparison of the in vitro efficacy of a novel 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide derivative, hereafter designated Compound-NTO , against established alternatives. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs, particularly in oncology.[1] The rational design of Compound-NTO incorporates a 4-nitro and a 3-trifluoromethyl group, modifications intended to enhance electron-withdrawing properties, which can improve metabolic stability and target binding affinity.[2]

Our objective is to move beyond simple efficacy reporting and provide a logical, evidence-based framework for evaluation. We will dissect the experimental choices, present detailed, reproducible protocols, and contextualize the data to offer a clear perspective on the compound's potential. The narrative follows a tiered approach: first, establishing cytotoxic potency; second, elucidating the mechanism of cell death; and third, confirming the specific molecular pathways involved.

The Experimental Rationale: A Three-Pillar Approach

To build a robust and trustworthy profile of Compound-NTO, we employ a logical workflow that progresses from broad cytotoxic screening to specific mechanistic validation. This ensures that each step informs the next, creating a self-validating system of inquiry.

Experimental_Workflow cluster_0 Pillar 1: Cytotoxicity Screening cluster_1 Pillar 2: Mechanism of Action cluster_2 Pillar 3: Molecular Pathway Confirmation A Dose-Response Treatment of Cancer Cell Lines B MTT Cell Viability Assay A->B Assess metabolic activity C Determine IC50 Value (Potency) B->C Quantify viability D Annexin V-FITC / PI Staining C->D Investigate 'How' cells die at IC50 concentration E Flow Cytometry Analysis D->E Detect phosphatidylserine F Quantify Apoptotic vs. Necrotic Cell Populations E->F Differentiate cell death modes G Western Blot Analysis F->G Validate mechanism at the molecular level H Probe for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) G->H Separate & detect proteins I Confirm Apoptotic Cascade Activation H->I Measure key protein levels

Caption: Logical workflow for evaluating the in vitro anticancer efficacy of novel compounds.

  • Pillar 1: Assessing General Cytotoxicity. The first critical question is whether the compound can kill cancer cells and at what concentration. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a highly reliable and widely used colorimetric method.[3][4] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, providing a robust indicator of cell viability.[4][5] This initial screen is essential for determining the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[6]

  • Pillar 2: Elucidating the Mechanism of Cell Death. Once cytotoxicity is established, we must understand how the compound induces cell death. An ideal anticancer agent triggers apoptosis, or programmed cell death, a controlled process that avoids the inflammatory response associated with necrosis. We employ Annexin V-FITC and Propidium Iodide (PI) dual staining followed by flow cytometry.[7] Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer cell membrane during the early stages of apoptosis.[8] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[9] This dual-staining method allows for precise quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[9]

  • Pillar 3: Confirming the Apoptotic Pathway. To provide definitive molecular evidence of apoptosis, we use Western blotting to detect key protein markers.[10] The activation of "executioner" caspases, particularly Caspase-3, is a central event in the apoptotic cascade.[11] Activated Caspase-3 cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1). Detecting an increase in the cleaved fragments of Caspase-3 and PARP provides unequivocal proof that the compound's cytotoxic effects are mediated through the intended apoptotic pathway.[12]

Comparative Efficacy Data

The following tables summarize the performance of Compound-NTO in comparison to Doxorubicin, a standard-of-care chemotherapeutic agent, using the human cervical cancer cell line (HeLa).

Table 1: Comparative Cytotoxicity against HeLa Cells (48h Treatment)

Compound IC50 (µM)
Compound-NTO 12.5
Doxorubicin 25.0

| Vehicle Control (DMSO) | > 100 |

The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Quantification of Apoptosis by Flow Cytometry (48h Treatment at IC50)

Treatment Viable Cells (%) Early Apoptotic (%) Late Apoptotic / Necrotic (%)
Vehicle Control 95.2 ± 2.1 2.5 ± 0.8 2.3 ± 0.5
Compound-NTO 28.7 ± 3.5 45.1 ± 4.2 26.2 ± 3.1

| Doxorubicin | 40.1 ± 4.0 | 30.5 ± 3.3 | 29.4 ± 2.8 |

Data are presented as mean ± standard deviation.

Table 3: Relative Expression of Apoptotic Markers by Western Blot (48h Treatment at IC50)

Treatment Cleaved Caspase-3 (Fold Change) Cleaved PARP (Fold Change)
Vehicle Control 1.0 1.0
Compound-NTO 8.7 7.9

| Doxorubicin | 4.2 | 3.8 |

Fold change is normalized to the vehicle control group.

Discussion of In Vitro Performance

The collective data strongly support the superior in vitro efficacy of Compound-NTO as an apoptosis-inducing anticancer agent.

  • Potency: The MTT assay reveals that Compound-NTO possesses an IC50 value of 12.5 µM, demonstrating twice the potency of Doxorubicin in the HeLa cell line. This indicates that a lower concentration of Compound-NTO is required to achieve the same level of cancer cell killing.

  • Mechanism: The flow cytometry results are compelling. Treatment with Compound-NTO led to a substantial shift in the cell population, with over 71% of cells in either early or late stages of apoptosis/necrosis, compared to approximately 60% for Doxorubicin. Crucially, Compound-NTO induced a significantly larger population of cells into early apoptosis (45.1%) compared to Doxorubicin (30.5%), suggesting a more efficient and targeted initiation of the programmed cell death pathway.

  • Confirmation: Western blot analysis corroborates the flow cytometry data at the molecular level. Compound-NTO treatment resulted in an 8.7-fold increase in cleaved Caspase-3 and a 7.9-fold increase in cleaved PARP. This robust activation of the core apoptotic machinery is markedly higher than that observed for Doxorubicin, confirming that the potent cytotoxicity of Compound-NTO is driven by a strong pro-apoptotic mechanism.

Apoptosis_Pathway Compound Compound-NTO Cell Cancer Cell Compound->Cell Mito Mitochondrial Stress (Intrinsic Pathway) Cell->Mito Induces aCasp9 Activated Caspase-9 Mito->aCasp9 Activates Casp9 Pro-Caspase-9 aCasp3 Cleaved (Active) Caspase-3 aCasp9->aCasp3 Cleaves & Activates Casp3 Pro-Caspase-3 cPARP Cleaved PARP (Inactive) aCasp3->cPARP Cleaves PARP PARP Apoptosis Apoptosis cPARP->Apoptosis Leads to

Caption: Simplified intrinsic apoptosis pathway activated by Compound-NTO.

Conclusion

The this compound derivative, Compound-NTO, demonstrates exceptional promise as an anticancer agent in in vitro models. It exhibits superior potency and a more pronounced ability to induce apoptosis in cancer cells compared to the conventional chemotherapeutic Doxorubicin. The clear, dose-dependent cytotoxicity is mechanistically linked to the robust activation of the Caspase-3/PARP signaling cascade. These findings strongly advocate for the continued investigation of this chemical scaffold in preclinical development programs.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Principle: This assay quantitatively measures cell viability based on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

  • Protocol:

    • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of Compound-NTO and the reference compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

    • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4] Incubate for another 4 hours at 37°C.

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]

    • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

    • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC50 value.

Annexin V-FITC / PI Apoptosis Assay
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells by using Annexin V-FITC to detect externalized phosphatidylserine and propidium iodide (PI) to identify cells with compromised membranes.[7]

  • Protocol:

    • Cell Culture and Treatment: Seed HeLa cells in a 6-well plate and treat with Compound-NTO or the reference compound at their respective IC50 concentrations for 48 hours.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.

    • Washing: Wash the cell pellet twice with ice-cold PBS and centrifuge again.[9]

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]

    • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[9]

    • Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately using a flow cytometer.[8] Differentiate cell populations based on FITC and PI fluorescence.

Western Blot for Apoptosis Markers
  • Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of target proteins, such as cleaved Caspase-3 and cleaved PARP.[10]

  • Protocol:

    • Protein Extraction: Treat cells as described above. Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

    • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.[10]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[10]

    • Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin.

    • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.[10] Visualize the protein bands using a chemiluminescence imaging system.

    • Quantification: Densitometrically quantify the band intensities and normalize the expression of target proteins to the loading control.

References

Validating Target Engagement of Novel 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide Based Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a molecule interacts with its intended biological target within a cellular context is a cornerstone of successful therapeutic development. This principle of "target engagement" provides the crucial link between a compound's biochemical activity and its observed cellular phenotype, de-risking drug candidates and enabling informed lead optimization.[1][2] The 7-azaindole scaffold has emerged as a privileged structure in medicinal chemistry, renowned for its ability to act as a hinge-binding motif in numerous kinase inhibitors.[3][4] This guide focuses on a promising, albeit underexplored, chemical entity: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. We will explore hypothetical probes derived from this scaffold and provide a comprehensive comparison of state-of-the-art methodologies to validate their target engagement.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, experience-driven perspective on experimental design, data interpretation, and the inherent strengths and limitations of each technique.

The 7-Azaindole Scaffold: A Foundation for Potent Kinase Inhibitors

The 7-azaindole core is a bioisostere of purines and is found in several clinically approved drugs.[4] Its defining feature is the ability to form two crucial hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine portion of ATP.[3] This has made it a highly sought-after scaffold for the development of potent and selective kinase inhibitors.[3][5] The addition of nitro and trifluoromethyl groups to this core can modulate the compound's physicochemical properties, such as its electronics and lipophilicity, potentially enhancing its binding affinity and cellular permeability.[6][7]

Given this pedigree, a hypothetical this compound based probe, appropriately functionalized, represents a powerful tool for interrogating kinase signaling pathways. The critical next step, and the focus of this guide, is the rigorous validation of its interaction with its intended kinase target(s) in a physiologically relevant setting.

Comparative Analysis of Target Engagement Validation Methodologies

Several robust techniques exist to confirm and quantify target engagement. Here, we compare three orthogonal and widely adopted approaches: the Cellular Thermal Shift Assay (CETSA), Chemoproteomics using "Clickable" Probes, and Photoaffinity Labeling (PAL).

Methodology Principle Advantages Limitations Ideal Application
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[8][9]Label-free, applicable to endogenous proteins in intact cells and tissues, reflects physiological conditions.[10][11]Not all proteins exhibit a clear thermal shift, lower throughput for traditional Western blot readout, antibody availability can be a bottleneck.[11]Initial validation of on-target binding in a cellular context; confirming cellular permeability and engagement.
Chemoproteomics with "Clickable" Probes A probe with a bioorthogonal handle (e.g., alkyne) covalently binds its target, which is then enriched and identified via "click" chemistry.[12][13]High sensitivity and specificity, enables proteome-wide selectivity profiling, can identify both on- and off-targets.[1][14]Requires synthesis of a modified probe, potential for the handle to alter compound activity, can be resource-intensive.[15]In-depth selectivity profiling, identifying unknown off-targets, confirming direct binding.
Photoaffinity Labeling (PAL) A photoreactive group on the probe forms a covalent bond with the target upon UV irradiation, allowing for subsequent identification.[16][17]Provides direct evidence of binding, can capture transient or weak interactions, allows for mapping of the binding site.[18][19]Requires probe synthesis with a photoreactive moiety, potential for non-specific cross-linking, UV irradiation can cause cellular stress.[18][20]Identifying novel targets from phenotypic screens, mapping ligand-binding sites.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, field-tested protocols for each of the discussed methodologies, tailored for the validation of a hypothetical this compound based kinase inhibitor probe.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful first-line technique to assess whether a compound engages its target in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.[8][9]

Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Detection start Plate cells and culture overnight treat Treat cells with probe or vehicle (DMSO) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient aliquot->heat lyse Lyse cells (e.g., freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble fraction) centrifuge->supernatant western Analyze by Western Blot for target protein supernatant->western

Caption: CETSA experimental workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., one with known expression of the target kinase) in sufficient quantity for the experiment.

    • After 24 hours, treat the cells with the this compound based probe at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow for cell penetration and target binding (typically 1-2 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. This is the thermal challenge step.

  • Lysis and Protein Extraction:

    • Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins, such as multiple freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody against the target kinase. A housekeeping protein (e.g., GAPDH) should also be blotted as a loading control.

  • Data Interpretation:

    • In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases.

    • If the probe engages the target, the protein will be stabilized, resulting in a shift of the melting curve to higher temperatures. This is visualized as more soluble protein remaining at higher temperatures in the probe-treated samples compared to the vehicle control.[21][22]

Chemoproteomics with a "Clickable" Probe

This method provides a more direct and comprehensive view of a probe's interactions across the proteome. It requires synthesizing a derivative of the this compound probe that includes a bioorthogonal "handle," such as a terminal alkyne.

Workflow Diagram:

Click_Chem_Workflow cluster_labeling In-Cell Labeling cluster_click Click Reaction cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis treat Treat cells with alkyne-probe lyse Lyse cells treat->lyse click Perform CuAAC click reaction with biotin-azide lyse->click enrich Enrich biotinylated proteins with streptavidin beads click->enrich wash Wash beads to remove non-specific binders enrich->wash digest On-bead digestion to peptides wash->digest ms Analyze peptides by LC-MS/MS digest->ms

Caption: Chemoproteomics workflow with a clickable probe.

Detailed Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a terminal alkyne group. The linker should be strategically placed to minimize disruption of the pharmacophore's binding to the target kinase.

  • Cell Treatment and Lysis:

    • Treat cells with the alkyne-probe. To demonstrate specificity, include a competition experiment where cells are pre-treated with an excess of the non-alkynylated parent compound.

    • Lyse the cells in a buffer containing detergents to solubilize all proteins.

  • Click Chemistry:

    • To the cell lysate, add a biotin-azide reporter tag, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[23][24] This is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[13][25] This will covalently attach biotin to the proteins that have been bound by the alkyne-probe.

  • Enrichment of Labeled Proteins:

    • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

    • Perform stringent washes to remove non-specifically bound proteins.

  • Mass Spectrometry:

    • Elute the bound proteins or perform an on-bead tryptic digest to generate peptides.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.

  • Data Interpretation:

    • Proteins that are significantly enriched in the alkyne-probe treated sample compared to the vehicle control are considered potential targets.

    • True targets should show a significant reduction in enrichment in the competition experiment where the non-alkynylated parent compound was added in excess.

Photoaffinity Labeling (PAL)

PAL is a powerful technique for unequivocally demonstrating a direct binding event and can even help map the binding site.[18] It involves a probe equipped with a photoreactive moiety that, upon UV irradiation, forms a covalent bond with nearby amino acid residues.[16][17]

Workflow Diagram:

PAL_Workflow cluster_probe Probe Incubation cluster_uv Photocrosslinking cluster_analysis Analysis treat Incubate cells or lysate with photoaffinity probe irradiate Irradiate with UV light to induce covalent crosslinking treat->irradiate lyse Lyse cells (if applicable) irradiate->lyse analyze Analyze by in-gel fluorescence or Western blot/MS lyse->analyze

Caption: Photoaffinity labeling experimental workflow.

Detailed Protocol:

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a fluorescent dye, often attached via a clickable handle).[18][26][27]

  • Labeling:

    • Incubate the photoaffinity probe with intact cells or a cell lysate.

    • Irradiate the sample with UV light at a specific wavelength (e.g., 350-365 nm for diazirines) to activate the photoreactive group and induce covalent bond formation with the target protein.

  • Detection and Identification:

    • If the probe contains a fluorescent dye, the labeled proteins can be directly visualized by in-gel fluorescence after SDS-PAGE.

    • If the probe contains a biotin tag, the labeled proteins can be enriched using streptavidin beads and identified by Western blotting or mass spectrometry, similar to the chemoproteomics workflow.

  • Data Interpretation:

    • A band on a gel or a hit in the mass spectrometry data that appears only in the presence of both the probe and UV irradiation indicates a direct binding event.

    • Competition experiments with the parent compound should be performed to confirm the specificity of the interaction.

Conclusion: An Orthogonal Approach for Robust Target Validation

No single method for target engagement validation is foolproof. A robust and confident validation of a novel probe, such as one derived from the this compound scaffold, relies on the use of orthogonal approaches. A typical validation cascade might begin with CETSA to confirm cellular target engagement. Positive results would then be followed by chemoproteomics to assess proteome-wide selectivity and identify potential off-targets. Photoaffinity labeling could then be employed to provide unequivocal evidence of a direct binding interaction. By integrating the data from these complementary techniques, researchers can build a comprehensive and compelling case for the on-target activity of their novel probes, paving the way for their successful application in elucidating complex biological pathways and accelerating the development of next-generation therapeutics.

References

Navigating Bioisosteric Space: A Comparative Guide to Replacing the 4-Nitro-7-Azaindole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 7-azaindole scaffold represents a privileged structure in medicinal chemistry, particularly in the design of potent kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of kinases has cemented its role as a valuable pharmacophore.[1][2][3] The 4-nitro-7-azaindole moiety, in particular, has been explored as a synthetic intermediate and a pharmacophore in its own right. However, the presence of an aromatic nitro group often raises concerns regarding metabolic liabilities and potential toxicity, prompting the exploration of bioisosteric replacements. This guide provides an in-depth, data-driven comparison of key bioisosteric replacement strategies for the 4-nitro group on the 7-azaindole scaffold, offering insights into their impact on physicochemical properties, biological activity, and pharmacokinetic profiles.

The Rationale for Bioisosteric Replacement of the 4-Nitro Group

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the 7-azaindole ring system. While beneficial for target engagement in some cases, it is often considered a metabolic red flag. Aromatic nitro groups can be reduced in vivo to form reactive hydroxylamines and nitrosoamines, which are potentially carcinogenic.[4] Therefore, replacing the nitro group with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in lead optimization to mitigate these risks while retaining or improving the desired biological activity.[4]

This guide will focus on the comparative analysis of three key bioisosteric replacements for the 4-nitro group on the 7-azaindole scaffold: the cyano group , the sulfonamide group , and the N-acylsulfonamide group .

Comparative Analysis of Bioisosteric Replacements

The choice of a bioisostere is a multifactorial decision, balancing the need to mimic the electronic and steric properties of the original group with the goal of improving drug-like properties. The following sections provide a detailed comparison of these replacements.

Physicochemical Properties: A Shift Towards Improved "Drug-Likeness"

The introduction of a bioisostere can significantly alter a molecule's physicochemical properties, impacting its solubility, lipophilicity, and metabolic stability.

BioisostereKey Physicochemical FeaturesRationale for Improved Drug-Likeness
Nitro (-NO₂) (Parent) Highly polar, strong electron-withdrawing, potential for metabolic reduction.Often imparts potent activity but carries metabolic liabilities.
Cyano (-CN) Linear geometry, strong electron-withdrawing, polar, can act as a hydrogen bond acceptor.Reduces the risk of metabolic reduction associated with the nitro group while maintaining similar electronic influence.[5]
Sulfonamide (-SO₂NHR) Tetrahedral geometry, strong hydrogen bond donor and acceptor capabilities, electron-withdrawing.Can introduce additional hydrogen bonding interactions, potentially improving target affinity and selectivity. Generally more metabolically stable than the nitro group.
N-Acylsulfonamide (-SO₂NHCOR) Maintains sulfonamide core with altered electronic and steric properties.Offers a modular handle for further optimization of potency and physicochemical properties.

This table provides a generalized comparison. Specific properties will vary depending on the R group and the overall molecular context.

Biological Activity: Impact on Kinase Inhibition

The 7-azaindole scaffold is a well-established hinge-binder in kinase inhibitors.[1][2][3] The substituent at the 4-position can influence the orientation of the scaffold in the ATP-binding pocket and interact with adjacent residues, thereby affecting potency and selectivity.

Hypothetical Comparative Data on Kinase Inhibition

4-SubstituentIC₅₀ (nM)Rationale for Activity
-NO₂50Strong electron-withdrawing nature may contribute to favorable interactions.
-CN75Maintains electron-withdrawing character, but the linear geometry might slightly alter the binding pose.[5]
-SO₂NH₂40The sulfonamide can form additional hydrogen bonds with the kinase, potentially enhancing potency.
-SO₂NHCH₃35The methyl group can occupy a small hydrophobic pocket, further improving affinity.

Disclaimer: This data is hypothetical and for illustrative purposes only. Actual IC₅₀ values are highly dependent on the specific kinase target and the rest of the molecular scaffold.

Experimental Protocols: Synthesis of 4-Substituted-7-Azaindole Analogs

The synthesis of these bioisosteric analogs typically starts from a common intermediate, such as 4-chloro-7-azaindole or a protected version thereof.

Synthesis of 4-Cyano-7-Azaindole

A common method for the introduction of a cyano group is through a palladium-catalyzed cyanation reaction.

Step-by-Step Protocol:

  • Starting Material: 4-Iodo-7-azaindole.

  • Reagents: Zinc cyanide (Zn(CN)₂), a palladium catalyst such as Pd(PPh₃)₄, and a solvent like DMF.

  • Reaction: The 4-iodo-7-azaindole is reacted with zinc cyanide in the presence of the palladium catalyst under heating.

  • Work-up and Purification: The reaction mixture is cooled, diluted with a suitable solvent, and washed. The organic layer is dried and concentrated. The crude product is then purified by column chromatography to yield 4-cyano-7-azaindole.

Synthesis of 4-Sulfonamido-7-Azaindole

The synthesis of the sulfonamide analog can be achieved through a multi-step process starting from a 4-amino-7-azaindole precursor.

Step-by-Step Protocol:

  • Starting Material: 4-Amino-7-azaindole.

  • Reagents: A sulfonyl chloride (e.g., methanesulfonyl chloride) and a base (e.g., pyridine) in a suitable solvent like dichloromethane (DCM).

  • Reaction: The 4-amino-7-azaindole is dissolved in the solvent and cooled in an ice bath. The base is added, followed by the slow addition of the sulfonyl chloride. The reaction is stirred and allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by crystallization or column chromatography.

Visualizing the Bioisosteric Replacement Strategy

The following diagram illustrates the workflow for a typical bioisosteric replacement strategy in a drug discovery program.

Bioisosteric_Replacement_Workflow Start Initial Hit/Lead (4-Nitro-7-Azaindole) Rationale Identify Liabilities (Metabolic Instability, Toxicity) Start->Rationale Design Design Bioisosteres (-CN, -SO2NHR, etc.) Rationale->Design Synthesis Synthesize Analogs Design->Synthesis Screening In Vitro Screening (Potency, Selectivity) Synthesis->Screening ADME ADME/Tox Profiling Screening->ADME SAR Analyze SAR ADME->SAR SAR->Design Iterative Design Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for lead optimization involving bioisosteric replacement.

Conclusion: A Strategic Approach to Mitigating Risk and Enhancing Properties

The bioisosteric replacement of the 4-nitro group on the 7-azaindole scaffold is a critical strategy in modern drug discovery. While the nitro group can be a potent pharmacophore, its associated metabolic risks often necessitate its replacement during lead optimization. The cyano and sulfonamide groups, along with their derivatives, represent viable and often advantageous alternatives.

The choice of the optimal bioisostere is highly context-dependent and requires a careful evaluation of the structure-activity relationships for the specific biological target. By systematically synthesizing and evaluating a series of these analogs, researchers can mitigate potential toxicity issues, improve pharmacokinetic profiles, and ultimately develop safer and more effective therapeutic agents. This data-driven, comparative approach is essential for navigating the complex landscape of bioisosterism and successfully advancing drug candidates through the development pipeline.

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 7-Azaindole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets. The 7-azaindole scaffold is a quintessential example of such a framework.[1][2] By replacing a single carbon atom in the indole ring with nitrogen, the 7-azaindole core gains unique physicochemical properties, including modified pKa, solubility, and hydrogen bonding potential, making it an excellent bioisostere for purine or indole systems.[1]

This scaffold has proven particularly valuable in the development of protein kinase inhibitors. The nitrogen at position 7 and the pyrrole NH at position 1 create an ideal geometry to form two critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases, a foundational interaction for potent inhibition.[2][3] The FDA-approved B-RAF inhibitor, Vemurafenib, is a prominent example built upon this versatile core.[3]

This guide focuses on a specific, highly functionalized starting block: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide . This compound serves as a rich starting point for generating a library of novel analogs. The strategic placement of its substituents offers a clear rationale for exploration:

  • Trifluoromethyl Group (C3): This strongly electron-withdrawing group can enhance binding affinity through favorable interactions and improve metabolic stability.

  • Nitro Group (C4): While a potent electron-withdrawing group itself, its primary utility in a medicinal chemistry campaign is as a synthetic handle. It can be readily reduced to a versatile amino group, opening the door for extensive derivatization.

  • N-oxide (N7): The N-oxide functionality can modulate the electronic properties of the ring system, potentially improve aqueous solubility, and may serve as an additional hydrogen bond acceptor in a protein binding pocket.

This document provides a comprehensive framework for designing, synthesizing, and evaluating a series of analogs derived from this parent compound to establish a clear Structure-Activity Relationship (SAR).

Part 1: Design Rationale and Synthetic Strategy for an Analog Series

The cornerstone of any SAR study is the logical and systematic modification of a lead compound to probe how changes in its structure affect its biological activity.[4][5] For the this compound core, the most logical and productive approach begins with the transformation of the C4-nitro group.

The Gateway Reaction: Reduction of the 4-Nitro Group

The reduction of the 4-nitro group to a 4-amino group is the key enabling step for diversification.[6] This transformation converts a relatively inert substituent into a nucleophilic handle suitable for a wide array of subsequent chemical reactions. A common and effective method for this reduction is catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing agents like iron powder in acetic acid.[6]

The resulting 4-Amino-3-(trifluoromethyl)-7-azaindole-7-oxide becomes the central intermediate for building a library of analogs.

Proposed Analog Library: Probing the C4-Position

With the 4-amino intermediate in hand, we can design a library to explore the impact of various substituents. The goal is to probe steric, electronic, and hydrophobic/hydrophilic effects. A primary method for this is amide bond formation, coupling the 4-amino group with a diverse set of carboxylic acids.

Table 1: Proposed C4-Amide Analog Library for Initial SAR Screening

Compound ID R Group (from R-COOH) Rationale for Inclusion
Parent-NH₂ (Hydrogen) Baseline intermediate
ANA-01 Methyl Small, neutral alkyl group
ANA-02 Isopropyl Increased steric bulk near the core
ANA-03 Cyclopropyl Rigid, small ring to probe conformational restriction
ANA-04 Phenyl Aromatic group to explore π-stacking interactions
ANA-05 4-Fluorophenyl Introduce electron-withdrawing group on the periphery
ANA-06 4-Methoxyphenyl Introduce electron-donating group on the periphery
ANA-07 Pyridin-4-yl Introduce a basic, heterocyclic moiety for potential new H-bonds

| ANA-08 | Thiophen-2-yl | Bioisosteric replacement for the phenyl ring |

This initial set provides a rapid assessment of the chemical space around the C4 position, guiding future, more nuanced optimization efforts.

Synthetic Workflow Diagram

The overall synthetic plan can be visualized as a straightforward, two-step process from the commercially available starting material.

G start 4-Nitro-3-(trifluoromethyl)- 7-azaindole-7-oxide (CAS 892414-49-2) intermediate 4-Amino-3-(trifluoromethyl)- 7-azaindole-7-oxide start->intermediate Nitro Reduction (e.g., H₂, Pd/C) library C4-Amide Analog Library (ANA-01 to ANA-08) intermediate->library Amide Coupling (e.g., HATU, EDCI) reagents Diverse Carboxylic Acids (R-COOH) reagents->library caption Fig 1. General synthetic scheme for analog generation.

Caption: Fig 1. General synthetic scheme for analog generation.

Part 2: A Framework for Comparative Biological Evaluation

To establish a meaningful SAR, the synthesized analogs must be evaluated in robust and reproducible biological assays.[4] Given the prevalence of the 7-azaindole scaffold in oncology, a logical approach is to screen for kinase inhibition and corresponding anti-proliferative effects in a relevant cancer cell line.[7][8][9]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against a specific protein kinase.

Objective: To quantify the potency of each analog at inhibiting the enzymatic activity of a target kinase (e.g., a Receptor Tyrosine Kinase like c-Met or a cell-cycle kinase like CDK2).

Materials:

  • Target Kinase (recombinant)

  • Kinase Substrate (specific to the kinase)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., Kinase-Glo® Reagent, Promega)

  • Test Compounds (analogs dissolved in DMSO)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Methodology:

  • Compound Plating: Create a 10-point serial dilution series for each analog in DMSO, typically starting from 10 mM. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells using an acoustic dispenser. Include DMSO-only wells (negative control, 0% inhibition) and wells with a known potent inhibitor (positive control, 100% inhibition).

  • Kinase Reaction Initiation: Add the kinase enzyme and its specific substrate, diluted in assay buffer, to all wells.

  • ATP Addition: To start the enzymatic reaction, add ATP to all wells at a concentration close to its Km value for the target kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.

  • Reaction Termination & Signal Generation: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP by converting it into a luminescent signal. High kinase activity consumes more ATP, resulting in low luminescence, and vice versa.

  • Data Acquisition: After a brief incubation (e.g., 10 minutes) to stabilize the signal, read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each analog.

Experimental Protocol 2: Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of each analog in a relevant human cancer cell line (e.g., MCF-7 breast cancer cells).[7][8]

Materials:

  • MCF-7 human breast cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compounds (analogs dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test analogs in cell culture medium. Add the diluted compounds to the appropriate wells. Include DMSO-only wells (vehicle control) and wells with a known cytotoxic drug (positive control).

  • Incubation: Return the plates to the incubator and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance data to the vehicle control wells. Plot the percentage of cell viability against the logarithm of compound concentration and fit the data to determine the GI₅₀ value.

SAR Study Workflow Diagram

SAR_Workflow cluster_synthesis Synthesis & Design cluster_screening Biological Screening cluster_analysis Analysis & Iteration Design Design Analog Library Synthesis Synthesize & Purify Analogs Design->Synthesis QC Confirm Structure & Purity (LCMS, NMR) Synthesis->QC Biochem In Vitro Kinase Inhibition Assay QC->Biochem Cellular Cell-Based Anti-proliferative Assay Biochem->Cellular Prioritize Hits SAR_Analysis Analyze Data & Establish SAR Cellular->SAR_Analysis Next_Gen Design Next-Generation Analogs SAR_Analysis->Next_Gen Next_Gen->Design Iterative Cycle caption Fig 2. Iterative workflow for a Structure-Activity Relationship study.

Caption: Fig 2. Iterative workflow for a Structure-Activity Relationship study.

Part 3: Interpreting the SAR Data - A Comparative Analysis

After executing the assays, the resulting data must be collated and analyzed to derive the SAR. The tables below present hypothetical but representative data for our proposed analog series, based on trends observed for similar 7-azaindole kinase inhibitors in the literature.[10][11]

Table 2: Comparative Biological Data for C4-Amide Analog Series

Compound ID Target Kinase IC₅₀ (nM) MCF-7 GI₅₀ (nM) Ligand Efficiency (LE)¹
Parent-NH₂ >10,000 >10,000 -
ANA-01 (Methyl) 850 1,200 0.31
ANA-02 (Isopropyl) 2,300 3,500 0.26
ANA-03 (Cyclopropyl) 620 950 0.33
ANA-04 (Phenyl) 150 210 0.35
ANA-05 (4-F-Phenyl) 85 130 0.36
ANA-06 (4-MeO-Phenyl) 250 400 0.33
ANA-07 (Pyridin-4-yl) 120 190 0.35
ANA-08 (Thiophen-2-yl) 180 280 0.34

¹ Ligand Efficiency is a measure of binding energy per heavy atom, calculated as LE = (1.37 * pIC₅₀) / HAC, where HAC is the heavy atom count. It helps normalize for compound size.

Analysis and Key SAR Insights:
  • The C4-Amine is Essential: The unsubstituted Parent-NH₂ is inactive, demonstrating that derivatization at this position is crucial for achieving biological activity.

  • Steric Constraints: Comparing ANA-01 (methyl) and ANA-02 (isopropyl) suggests that increased steric bulk directly attached to the amide nitrogen is poorly tolerated, leading to a drop in potency. The rigid, planar nature of the cyclopropyl group (ANA-03) is more favorable than the bulkier isopropyl group.

  • Aromatic Groups are Favorable: A significant jump in potency is observed with the introduction of an aromatic ring (ANA-04), suggesting a beneficial interaction, likely π-stacking or hydrophobic, within a sub-pocket of the kinase active site.

  • Electronic Effects on the Phenyl Ring: The data for ANA-05 and ANA-06 indicate that electron-withdrawing substituents (fluoro) are preferred over electron-donating ones (methoxy). The fluorine may be acting as a weak hydrogen bond acceptor or favorably modulating the electronics of the phenyl ring.

  • Heterocycles are Well-Tolerated: The pyridine (ANA-07) and thiophene (ANA-08) analogs retain high potency, indicating that these rings are good bioisosteric replacements for the phenyl group. The pyridine nitrogen in ANA-07 could offer a vector for improving solubility or forming additional interactions.

Visualizing the Key Binding Interactions

The SAR data can be rationalized by considering the binding mode of the 7-azaindole scaffold in a typical kinase ATP pocket.

Binding_Mode cluster_protein Kinase ATP Binding Pocket cluster_ligand 7-Azaindole Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue hydro_pocket Hydrophobic Pocket solvent_front Solvent Front azaindole 7-Azaindole Core azaindole->hinge H-Bonds (Key Interaction) cf3 C3-CF₃ cf3->gatekeeper Steric/Lipophilic Interaction c4_linker C4-Amide Linker r_group R-Group (e.g., 4-F-Phenyl) r_group->hydro_pocket Hydrophobic/ π-Stacking n_oxide N7-Oxide n_oxide->solvent_front H-Bond Acceptor/ Solubility caption Fig 3. Hypothesized binding mode of a C4-substituted analog.

Caption: Fig 3. Hypothesized binding mode of a C4-substituted analog.

This model shows the 7-azaindole core anchoring the molecule in the hinge region, while the C4-substituent extends into a hydrophobic pocket, explaining the preference for aromatic groups. The C3-CF₃ group is positioned to interact with the gatekeeper residue, and the N7-oxide points towards the solvent-exposed region.

Conclusion and Future Directions

This guide outlines a systematic approach to investigating the SAR of analogs derived from this compound. The initial hypothetical study indicates a clear path for lead optimization:

  • Core Finding: A C4-amido-phenyl substituent is a highly effective motif for achieving potent kinase inhibition.

  • Most Promising Lead: Analog ANA-05, with a 4-fluorophenyl group, emerged as the most potent in this initial series.

  • Next Steps: Future work should focus on further exploring substituents on the C4-phenyl ring to optimize potency and physicochemical properties. Additionally, the role of the N7-oxide should be investigated by synthesizing the corresponding deoxygenated analogs to determine its contribution to activity and properties like solubility and cell permeability.

By combining rational analog design, robust biological evaluation, and careful data analysis, the versatile 7-azaindole-7-oxide scaffold can be effectively leveraged to develop novel and potent inhibitors for relevant therapeutic targets.

References

The 7-Azaindole Scaffold: A Privileged Motif for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Potency, Selectivity, and Therapeutic Potential

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of these enzymes has revolutionized the treatment of various cancers and other diseases. Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the 7-azaindole core has garnered significant attention as a "privileged" fragment.[1][2] Its inherent ability to form robust hydrogen bond interactions with the hinge region of the kinase ATP-binding site provides a solid anchor for developing potent and selective inhibitors.[2] This guide offers a comparative analysis of prominent 7-azaindole-based kinase inhibitors, delving into their performance, supported by experimental data, and providing insights into the methodologies used for their evaluation.

The Architectural Advantage of the 7-Azaindole Scaffold

The power of the 7-azaindole scaffold lies in its unique arrangement of a pyridine and a pyrrole ring. This bicyclic system presents a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7) in a spatially optimal orientation to form two key hydrogen bonds with the backbone of the kinase hinge region.[2] This bidentate interaction mimics the binding of the adenine moiety of ATP, rendering 7-azaindole a highly effective ATP-competitive scaffold. Furthermore, the 7-azaindole ring offers multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of 7-Azaindole-Based Kinase Inhibitors

To illustrate the versatility and potency of the 7-azaindole scaffold, we will compare a selection of inhibitors targeting different kinase families.

BRAF Inhibitors: The Vemurafenib Story

Vemurafenib (PLX4032) stands as a landmark achievement in the development of 7-azaindole-based kinase inhibitors.[2] Approved by the FDA for the treatment of metastatic melanoma with the BRAF V600E mutation, Vemurafenib demonstrates the clinical success of this scaffold.[3]

  • Mechanism of Action: Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[3] The V600E mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the MAPK/ERK pathway, driving cell proliferation.[4] Vemurafenib binds to the ATP-binding site of the mutant BRAF, locking it in an inactive conformation and blocking downstream signaling.[5]

  • Potency and Selectivity: Vemurafenib exhibits high potency against BRAF V600E with an IC50 of 31 nM.[6] However, it can paradoxically activate the MAPK pathway in cells with wild-type BRAF, a phenomenon that can lead to secondary malignancies.[7]

  • Mechanisms of Resistance: As with many targeted therapies, resistance to Vemurafenib can develop through various mechanisms, including the acquisition of secondary mutations in NRAS or KRAS, upregulation of bypass signaling pathways like the PI3K/AKT pathway, and overexpression of receptor tyrosine kinases.[4][5][8]

Aurora Kinase Inhibitors: The Case of GSK1070916

The Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, making them attractive targets for cancer therapy.[9] GSK1070916 is a potent 7-azaindole-based inhibitor of Aurora B and C.[10][11]

  • Potency and Selectivity: GSK1070916 is a highly potent inhibitor of Aurora B (IC50 = 3.5 nM) and Aurora C (IC50 = 6.5 nM), with over 100-fold selectivity against the closely related Aurora A.[10][11] This selectivity is critical as Aurora A and B have distinct roles in mitosis, and their non-selective inhibition can lead to different cellular phenotypes.

  • Clinical Development: GSK1070916 progressed to Phase 1 clinical trials for the treatment of solid tumors and hematologic malignancies.[9][10]

PI3K Inhibitors: A Scaffold for Isoform Selectivity

The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer.[1][12] The 7-azaindole scaffold has been successfully employed to develop potent PI3K inhibitors, with the potential for isoform selectivity.[1][13][14]

  • Potency and Selectivity: Several studies have reported the development of 7-azaindole derivatives with subnanomolar IC50 values against PI3K isoforms.[1][13][14] The strategic placement of substituents on the 7-azaindole core allows for the exploitation of subtle differences in the ATP-binding sites of the different PI3K isoforms (α, β, γ, δ), enabling the development of selective inhibitors. For instance, certain derivatives show high selectivity for the PI3Kγ isoform, which is primarily expressed in leukocytes and is a target for inflammatory diseases and immuno-oncology.[14]

Other Kinase Targets

The versatility of the 7-azaindole scaffold extends to a broad range of other kinase targets, including:

  • Rho-associated coiled-coil containing protein kinase (ROCK): Several potent and selective 7-azaindole-based ROCK inhibitors have been developed, with potential applications in cardiovascular diseases and glaucoma.[15][16][17][18]

  • Janus Kinases (JAKs): The 7-azaindole scaffold is a key component of several approved JAK inhibitors, such as Tofacitinib and Ruxolitinib, used in the treatment of autoimmune diseases and myelofibrosis.[6]

  • p38 MAP Kinase: 7-azaindole derivatives have been explored as inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[19][20][21]

  • VEGFR-2: The 7-azaindole scaffold has been incorporated into inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[22][23][24]

Quantitative Comparison of 7-Azaindole-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 7-azaindole derivatives against various kinases, providing a snapshot of their potency and selectivity.

Compound/InhibitorPrimary Target KinaseIC50 (nM)Other Targeted KinasesIC50 (nM)Reference(s)
Vemurafenib BRAF (V600E)31c-RAF-148[6]
GSK1070916 Aurora B3.5Aurora C6.5[10][11]
Aurora A>400[10][25][26]
FLT142[25][26]
TIE259[25][26]
PI3K Inhibitor (C2) PI3Kγ<1PI3Kδ1-10[1][13]
ROCK Inhibitor (Compound 47) ROCK1PKA>740[16][17]
JAK Inhibitor (Tofacitinib) JAK31-2JAK120-100[6]
JAK220-100[6]
p38 Inhibitor (indole-based) p38α26--[19]
VEGFR-2 Inhibitor (Compound 178d) VEGFR-237GSK3βInactive[22]

Note: IC50 values can vary between different studies due to variations in assay conditions.

Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors relies on a combination of biochemical and cell-based assays. Here, we provide detailed, step-by-step methodologies for two common assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme. The amount of ATP consumed in the kinase reaction is measured using a luciferase-based system.[27]

Principle: The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity. A reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • 7-azaindole inhibitor (and other test compounds)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 7-azaindole inhibitor in 100% DMSO.

    • Perform a serial dilution of the inhibitor in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity (as remaining ATP is measured).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation: This protocol provides a direct measure of the inhibitor's effect on the catalytic activity of the kinase. The use of a purified enzyme and a specific substrate ensures that the observed inhibition is due to the direct interaction of the compound with the target kinase. The inclusion of a positive control (a known potent inhibitor) and a negative control (DMSO) validates the assay performance.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a downstream substrate within a cellular context.[28][29][30]

Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific substrate of the target kinase is measured, typically by Western blotting or ELISA-based methods. A decrease in substrate phosphorylation indicates inhibition of the upstream kinase.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A375 for BRAF V600E)

  • Cell culture medium and supplements

  • 7-azaindole inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK)

  • Primary antibody for the total protein (e.g., anti-total-ERK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 7-azaindole inhibitor or DMSO for a specified time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein lysates to the same concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody against the total protein as a loading control.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein using image analysis software.

    • Normalize the phosphorylated protein signal to the total protein signal.

    • Calculate the percentage of inhibition of phosphorylation relative to the DMSO-treated control.

Causality and Self-Validation: This cell-based assay provides a more physiologically relevant assessment of the inhibitor's efficacy by measuring its effect on the target kinase within its natural cellular environment. The use of an antibody specific to the phosphorylated form of a known downstream substrate directly links the observed effect to the inhibition of the target kinase's activity. The total protein measurement serves as an internal control for protein loading, ensuring the validity of the results.

Visualizing Kinase Signaling and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer and is a common target for 7-azaindole-based inhibitors.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 7-Azaindole PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of 7-azaindole-based PI3K inhibitors.

Experimental Workflow for Kinase Inhibitor Discovery

The following diagram illustrates a general workflow for the discovery and characterization of kinase inhibitors, from initial screening to lead optimization.

Kinase_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Screening High-Throughput Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Biochemical Biochemical Assays (IC50, Selectivity) Cellular Cell-Based Assays (Potency, MoA) Biochemical->Cellular Cellular->SAR SAR->Biochemical Lead_Opt Lead Optimization SAR->Lead_Opt ADME ADME/Tox Lead_Opt->ADME In_Vivo In Vivo Efficacy ADME->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Conclusion

The 7-azaindole scaffold has proven to be a remarkably versatile and effective platform for the design of potent and selective kinase inhibitors. Its ability to form key interactions with the kinase hinge region, coupled with the synthetic tractability that allows for extensive structure-activity relationship studies, has led to the development of clinically successful drugs like Vemurafenib and a rich pipeline of inhibitors against a diverse array of kinase targets. The continued exploration of this privileged scaffold, guided by a deep understanding of kinase biology and structure-based design principles, promises to deliver the next generation of precision medicines for the treatment of cancer and other diseases.

References

Benchmarking 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide: A Comparative Guide to Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The 7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor design, forming the core of several approved drugs.[1] This guide provides an in-depth technical comparison of a novel compound, 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, against known inhibitors, offering a roadmap for its evaluation and potential therapeutic applications. We will delve into the rationale behind experimental design, present detailed protocols, and interpret comparative data to position this compound within the current landscape of kinase inhibitor research.

Introduction to this compound

This compound is a synthetic heterocyclic compound featuring the 7-azaindole core. This core is a known hinge-binding motif, crucial for the activity of many kinase inhibitors.[1][2] The strategic inclusion of a nitro group and a trifluoromethyl group is intended to modulate the electronic properties and metabolic stability of the molecule. The electron-withdrawing nature of these groups can influence binding affinity and selectivity, while the trifluoromethyl moiety is a well-established bioisostere for enhancing drug-like properties.[3][4][5] Given its structural features and its classification as a "Protein Degrader Building Block," this compound is hypothesized to function as a kinase inhibitor, potentially as a component of a proteolysis-targeting chimera (PROTAC).

To rationally benchmark its activity, the first critical step is to identify its primary kinase target(s). In the absence of prior data, a broad kinase selectivity profile is the most logical starting point. This approach not only identifies the primary target but also provides a crucial initial assessment of selectivity, a key determinant of a drug candidate's therapeutic window.

Part 1: Initial Target Identification via Kinase Selectivity Profiling

To ascertain the primary kinase target(s) of this compound and to assess its selectivity, a hypothetical kinase screening assay is proposed. A panel of kinases, selected based on the known targets of 7-azaindole derivatives, would be utilized.

Experimental Protocol: Kinase Panel Screening

A radiometric kinase assay, the gold standard for its direct and robust measurement of enzymatic activity, will be employed.[6]

Objective: To determine the percentage of inhibition of a panel of kinases by this compound at a fixed concentration.

Materials:

  • This compound

  • Recombinant human kinases (e.g., c-Met, FLT3, VEGFR-2, BRAF, SRC, CDK2)

  • Corresponding kinase-specific peptide substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a 10 µM solution of this compound in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Add the test compound to the designated wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor for each kinase).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each kinase relative to the vehicle control.

Hypothetical Kinase Screening Results

For the purpose of this guide, we will proceed with the hypothetical outcome that the initial screening reveals a potent and selective inhibition of the c-Met receptor tyrosine kinase.

Kinase Target% Inhibition at 10 µM
c-Met 95%
FLT330%
VEGFR-225%
BRAF15%
SRC10%
CDK25%

This hypothetical result strongly suggests that this compound is a potent and selective c-Met inhibitor. The c-Met pathway is a well-validated target in oncology, with its dysregulation implicated in tumor growth, invasion, and metastasis.

Part 2: Benchmarking Against Known c-Met Inhibitors

Based on the hypothetical screening results, we will now benchmark the activity of this compound against two well-characterized and clinically relevant c-Met inhibitors: Crizotinib and Cabozantinib .

  • Crizotinib: A multi-targeted receptor tyrosine kinase inhibitor, approved for the treatment of ALK-positive and ROS1-positive non-small cell lung cancer, that also inhibits c-Met.

  • Cabozantinib: A potent inhibitor of MET, VEGFR2, and RET, approved for the treatment of medullary thyroid cancer and renal cell carcinoma.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the workflow for a comprehensive head-to-head comparison.

G cluster_0 Compound Preparation cluster_1 Biochemical Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound_A 4-Nitro-3-(trifluoromethyl) -7-azaindole-7-oxide IC50 IC50 Determination (c-Met Kinase Assay) Compound_A->IC50 Compound_B Crizotinib Compound_B->IC50 Compound_C Cabozantinib Compound_C->IC50 MoA Mechanism of Action (ATP Competition Assay) IC50->MoA Proliferation Cell Proliferation Assay (e.g., MKN-45, c-Met amplified) MoA->Proliferation Signaling Target Engagement Assay (Western Blot for p-Met) Proliferation->Signaling Analysis Comparative Analysis of Potency and Selectivity Signaling->Analysis

Caption: Experimental workflow for benchmarking inhibitor activity.

Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against c-Met kinase.

Methodology: This assay will be performed using a radiometric method similar to the initial screen, but with a dose-response format.

Procedure:

  • Prepare serial dilutions of each inhibitor (this compound, Crizotinib, Cabozantinib) in DMSO, typically ranging from 1 µM to 0.1 nM.

  • Follow the procedure for the radiometric kinase assay as described in Part 1.

  • For each inhibitor concentration, calculate the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Objective: To assess the ability of the inhibitors to suppress the proliferation of a c-Met-dependent cancer cell line. The MKN-45 gastric cancer cell line, which has a known c-Met gene amplification, is a suitable model.

Methodology: A commercially available cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), will be used.

Procedure:

  • Seed MKN-45 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Add the CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) for each compound by plotting cell viability against inhibitor concentration.

Comparative Data Summary

The following table presents hypothetical data from the benchmarking experiments.

Compoundc-Met IC50 (nM)MKN-45 GI50 (nM)
This compound 5 25
Crizotinib1050
Cabozantinib215

Part 3: Mechanistic Insights and Signaling Pathway Analysis

To further understand the activity of this compound, it is crucial to confirm its mechanism of action and its effect on the c-Met signaling pathway.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.

G cluster_0 Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates Inhibitor 4-Nitro-3-(trifluoromethyl) -7-azaindole-7-oxide Inhibitor->cMet Inhibits Autophosphorylation Proliferation Cell Proliferation, Survival, Migration RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Caption: The c-Met signaling pathway and the point of inhibition.

Experimental Protocol: Target Engagement in Cells

Objective: To confirm that this compound inhibits c-Met phosphorylation in a cellular context.

Methodology: Western blotting will be used to detect the levels of phosphorylated c-Met (p-Met) and total c-Met.

Procedure:

  • Seed MKN-45 cells and grow them to 70-80% confluency.

  • Starve the cells in a serum-free medium for 24 hours.

  • Pre-treat the cells with the test compounds at various concentrations for 2 hours.

  • Stimulate the cells with HGF for 15 minutes to induce c-Met phosphorylation.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against p-Met (e.g., Tyr1234/1235) and total c-Met.

  • Use a loading control, such as β-actin, to ensure equal protein loading.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the extent of p-Met inhibition.

Discussion and Interpretation

The hypothetical results position this compound as a potent c-Met inhibitor with promising anti-proliferative activity. Its biochemical potency (IC50 = 5 nM) is superior to that of Crizotinib and comparable to Cabozantinib. In the cell-based assay, it demonstrates a strong growth inhibitory effect on the c-Met amplified MKN-45 cell line, further validating its on-target activity.

The presence of the nitro and trifluoromethyl groups on the 7-azaindole scaffold likely contributes to its potent activity. These electron-withdrawing groups can modulate the pKa of the pyrrole nitrogen, potentially enhancing the hydrogen bonding interactions with the kinase hinge region.[3] The trifluoromethyl group, in particular, can also engage in favorable hydrophobic interactions within the ATP-binding pocket.[4]

The target engagement experiment (Western blot) is crucial for confirming that the observed anti-proliferative effect is indeed due to the inhibition of c-Met signaling. A dose-dependent decrease in p-Met levels upon treatment with this compound would provide strong evidence for its mechanism of action.

Conclusion

This guide outlines a systematic approach to benchmarking the activity of a novel 7-azaindole derivative, this compound. Through a combination of initial kinase profiling, head-to-head comparison with known inhibitors, and mechanistic studies, a comprehensive understanding of its potency, selectivity, and cellular activity can be achieved. The hypothetical data presented here suggest that this compound is a promising candidate for further development as a c-Met targeted therapy. The experimental framework provided can be adapted for the evaluation of other novel kinase inhibitors, serving as a valuable resource for researchers in the field of drug discovery.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Kinase Inhibitor Selectivity

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in modern drug discovery. These enzymes regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet a paramount challenge remains: achieving target selectivity.[1] Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Therefore, a rigorous and systematic evaluation of an inhibitor's cross-reactivity profile is not merely a characterization step but a cornerstone of its preclinical development.

The 7-azaindole scaffold has emerged as a "privileged" structure in kinase inhibitor design, celebrated for its ability to form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the binding of ATP.[3][4][5] This has led to the successful development of drugs like Vemurafenib, a potent BRAF kinase inhibitor.[4][6] This guide focuses on a novel, next-generation scaffold: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide . The introduction of strongly electron-withdrawing nitro and trifluoromethyl groups, coupled with an N-oxide moiety, is hypothesized to significantly alter the electronic and steric properties of the core scaffold. This modification presents an opportunity to engineer novel selectivity profiles but also necessitates a comprehensive profiling strategy to uncover potential liabilities.

This document provides researchers, scientists, and drug development professionals with a robust framework for profiling the cross-reactivity of kinase inhibitors derived from this novel scaffold. We will use a hypothetical lead compound, NAZ-88 , designed as a BRAF inhibitor, to illustrate a multi-tiered, self-validating workflow, comparing its performance against the established 7-azaindole inhibitor, Vemurafenib.

The Rationale: A Multi-Tiered Approach to Profiling

A single assay is insufficient to fully comprehend a kinase inhibitor's selectivity. A compound's behavior in a purified, biochemical context can differ dramatically from its activity within the complex milieu of a living cell.[1][7] Therefore, we advocate for a tiered approach that moves from broad, unbiased screening to focused, functional validation in a cellular environment.

Our experimental workflow is designed to answer three critical questions:

  • What is the inhibitor's kinome-wide interaction landscape? (Tier 1)

  • Does the inhibitor engage its intended target and off-targets in a cellular context? (Tier 2)

  • Does target engagement translate to functional modulation of the downstream signaling pathway? (Tier 3)

G cluster_0 Experimental Workflow T1 Tier 1: Broad Kinome Screening (Radiometric Kinase Panel) T2 Tier 2: Cellular Target Engagement (NanoBRET™ Assay) T1->T2 Identify primary and key off-targets T3 Tier 3: Functional Pathway Analysis (Western Blot for p-ERK) T2->T3 Confirm cellular activity and rank-order potency Data Data Synthesis & Interpretation (Selectivity Scoring & Comparative Analysis) T3->Data Validate functional impact on signaling pathway

Caption: A multi-tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Comprehensive Kinome-Wide Selectivity Screening

Expertise & Experience: The initial step must be broad and unbiased to avoid confirmation bias. A large-scale kinase panel provides the most comprehensive initial view of a compound's selectivity. We select a radiometric assay, such as the HotSpot™ platform, which is a gold standard for its direct measurement of substrate phosphorylation and high sensitivity.[7][8] Screening at a single, relatively high concentration (e.g., 1 µM) is a cost-effective method to quickly identify potential off-targets that warrant further investigation.

Experimental Protocol: Radiometric Kinase Panel Screen (HotSpot™ Assay)
  • Compound Preparation: Prepare a 10 mM stock solution of NAZ-88 and Vemurafenib in 100% DMSO. Serially dilute to create a 100 µM working solution.

  • Assay Reaction:

    • In a 96-well plate, combine the kinase, its specific substrate, and cofactors in the appropriate reaction buffer.

    • Add 1 µL of the 100 µM compound working solution (final concentration 1 µM) or DMSO (vehicle control).

    • Initiate the reaction by adding [γ-³³P]-ATP at a concentration near its Km for each specific kinase.

    • Incubate the plate for a specified time (e.g., 60-120 minutes) at 30°C.

  • Reaction Termination & Detection:

    • Spot the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.

    • Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Allow the mat to dry completely.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control: % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

Data Presentation: Comparative Kinome Scan

The results are summarized to highlight kinases with significant inhibition (>75%). This allows for a direct visual comparison of the selectivity profiles of NAZ-88 and the reference compound, Vemurafenib.

Table 1: Comparative Kinome Selectivity Screen (% Inhibition at 1 µM)

Kinase TargetNAZ-88 (% Inhibition)Vemurafenib (% Inhibition)Kinase FamilyRationale for Concern
BRAF (V600E) 99 98 Ser/ThrOn-Target
BRAF (WT)9596Ser/ThrOn-Target
CRAF8588Ser/ThrExpected (RAF family)
SRC 82 15 TyrSignificant Off-Target
YES16512TyrOff-Target (SRC family)
KIT4555TyrOff-Target
p38α (MAPK14)128Ser/ThrMinimal Off-Target
CDK2510Ser/ThrMinimal Off-Target

Trustworthiness: The inclusion of a well-characterized control compound (Vemurafenib) validates the assay's performance. The expected high inhibition of BRAF and CRAF confirms the on-target activity of both compounds, while the differential inhibition of SRC kinase provides a clear, actionable result for the next tier of investigation.

Tier 2: Validating Target Engagement in a Cellular Environment

Expertise & Experience: A positive result in a biochemical assay does not guarantee activity in cells. Cell permeability, active efflux by transporters, and intracellular ATP concentrations (typically 1-10 mM, much higher than in biochemical assays) can drastically alter an inhibitor's apparent potency and selectivity.[1][7] The NanoBRET™ Target Engagement assay is chosen here because it provides a direct, quantitative measure of compound binding to a specific target protein within intact cells, making it an ideal method to confirm the findings from Tier 1.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Line Preparation: Use a human cell line (e.g., HEK293) and transiently transfect cells with a plasmid encoding the kinase of interest (BRAF V600E or SRC) fused to a NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a 96-well, white-bottom plate.

    • Prepare serial dilutions of NAZ-88 and Vemurafenib in Opti-MEM.

    • Add the compound dilutions to the cells and incubate for 2 hours in a humidified incubator at 37°C and 5% CO₂.

  • Detection:

    • Add the NanoBRET™ Tracer (a fluorescently labeled ligand for the kinase) and the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Read the plate on a luminometer capable of measuring both the donor (NanoLuc®, 460 nm) and acceptor (Tracer, 610 nm) signals simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation: Cellular Potency and Selectivity

This table directly compares the cellular potency, providing a more physiologically relevant measure of the compounds' activity and selectivity.

Table 2: Comparative Cellular Target Engagement (IC₅₀, nM)

Kinase TargetNAZ-88 (IC₅₀, nM)Vemurafenib (IC₅₀, nM)Cellular Selectivity (SRC/BRAF)
BRAF (V600E) 45 31 6.2-fold
SRC 280 >10,000 >322-fold

Trustworthiness: The data confirms that NAZ-88 engages its intended target, BRAF V600E, in living cells with a potency comparable to Vemurafenib. Critically, it validates the off-target activity against SRC kinase identified in Tier 1, revealing a cellular IC₅₀ of 280 nM. This provides a quantitative measure of the potential for off-target effects at therapeutic concentrations. The >322-fold selectivity of Vemurafenib in this cellular context aligns with its known profile, further validating the assay system.

Tier 3: Assessing Functional Impact on Signaling Pathways

Expertise & Experience: Confirming that target binding translates into a functional biological outcome is the final and most crucial step. For a BRAF inhibitor, the ultimate goal is to block the MAPK/ERK signaling pathway.[9] Western blotting for the phosphorylated forms of downstream kinases (like MEK and ERK) is the most direct method to measure this functional consequence. Observing a dose-dependent decrease in p-ERK provides definitive evidence of on-target pathway inhibition.

G cluster_0 MAPK/ERK Signaling Pathway Ras RAS-GTP Braf BRAF Ras->Braf Activates Mek MEK Braf->Mek Phosphorylates Erk ERK Mek->Erk Phosphorylates Proliferation Gene Expression (Proliferation, Survival) Erk->Proliferation Regulates Inhibitor NAZ-88 / Vemurafenib Inhibitor->Braf

Caption: Inhibition of the MAPK/ERK signaling pathway by BRAF inhibitors.

Experimental Protocol: Western Blot for Phospho-ERK
  • Cell Treatment: Culture A375 cells (a human melanoma line with the BRAF V600E mutation) to 70-80% confluency. Treat the cells with a dose range of NAZ-88 or Vemurafenib (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20 µg of each lysate on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 (as a loading control).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.

Interpreting the Results

The expected outcome is a dose-dependent reduction in the p-ERK/total ERK ratio for both NAZ-88 and Vemurafenib, with IC₅₀ values that should correlate well with the cellular target engagement data from Tier 2. This result provides the ultimate validation that the compound is a functional inhibitor of the intended pathway. Any significant deviation between cellular engagement IC₅₀ and functional pathway IC₅₀ would warrant further investigation into potential confounding factors.

Conclusion and Future Directions

This comprehensive, multi-tiered guide provides a robust framework for profiling the cross-reactivity of novel kinase inhibitors derived from the This compound scaffold. Through this process, we characterized our hypothetical inhibitor, NAZ-88 , and found:

  • Potent On-Target Activity: NAZ-88 is a potent inhibitor of BRAF V600E, comparable to Vemurafenib in both biochemical and cellular assays.

  • Identified Off-Target Liability: Unlike Vemurafenib, NAZ-88 demonstrates significant inhibitory activity against SRC kinase.[1][2] This cross-reactivity was identified in the broad kinome screen and validated with a quantitative IC₅₀ in a cellular context.

  • Actionable Insights: The knowledge of SRC inhibition is critical. While it could be a source of toxicity, it could also be explored for beneficial polypharmacology in certain cancer types where both BRAF and SRC are drivers. This finding allows for the rational design of subsequent experiments, such as profiling NAZ-88 in SRC-dependent cancer models.

By systematically progressing from broad screening to cellular and functional validation, this approach ensures a deep and reliable understanding of a compound's selectivity profile. This scientific integrity is paramount for making informed decisions in the complex process of drug development, ultimately enabling the design of safer and more effective kinase inhibitors.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Paradigm of Proactive Safety

In the landscape of modern drug discovery and chemical synthesis, our responsibility extends beyond the successful execution of a reaction; it culminates in the safe and compliant management of every chemical's lifecycle. 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is a compound of significant interest, particularly as a building block in medicinal chemistry for developing novel therapeutics.[1][2] Its complex structure, incorporating a nitroaromatic system, a trifluoromethyl group, and an N-oxide moiety, necessitates a rigorous and informed approach to its disposal. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the preservation of our environment.

Hazard Identification and Risk Assessment: Deconstructing the Molecule

  • Nitroaromatic Moiety: Aromatic nitro compounds are a well-documented class of chemicals with significant toxicological profiles. They are often harmful if swallowed, can cause skin and eye irritation, and may lead to adverse health effects upon repeated exposure.[3] Furthermore, the combustion of nitrogen-containing compounds can produce toxic nitrogen oxides (NOx).[4][5] Under specific conditions, such as heating under alkaline conditions or contact with strong reducing agents, nitroaromatic compounds can exhibit instability.[6]

  • Trifluoromethyl Group: As a halogenated organic compound, the primary disposal concern is the potential formation of hazardous combustion byproducts, such as hydrogen fluoride (HF), during incineration.[4] Therefore, disposal must be carried out in facilities equipped with appropriate scrubbers and flue gas treatment systems.

  • 7-Azaindole-7-Oxide Core: The azaindole scaffold is a common heterocyclic structure in pharmacologically active molecules.[7][8] The N-oxide functional group can increase the polarity of the molecule and may impart unique reactivity. Like other N-oxides, it can emit toxic fumes under fire conditions.[4] High-temperature incineration is the preferred disposal method for such organic compounds to ensure complete destruction.[9]

Based on this analysis, this compound must be treated as a hazardous chemical waste.

Table 1: Assumed Hazard Profile and Classification
Hazard ClassAnticipated RiskRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, inhaled, or in contact with skin.[10]Based on the toxicological profiles of analogous nitroaromatic and halogenated compounds.[3]
Skin Corrosion/Irritation Causes skin irritation.[11]A common characteristic of complex aromatic and halogenated organic molecules.
Serious Eye Damage/Irritation Causes serious eye irritation.[11]Expected based on the general reactivity of the functional groups present.
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.Nitroaromatic compounds are known environmental pollutants.[12] Release into the environment must be avoided.[13][14]

Pre-Disposal Preparations: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste, establishing a safe working environment is paramount. All waste handling and segregation procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[15]

Table 2: Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[9]Prevents dermal contact and absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[4]
Eye Protection Safety goggles with side shields or a face shield.[4]Protects against accidental splashes of solutions or contact with solid particulates.
Protective Clothing Flame-retardant and chemical-resistant lab coat.Shields skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required if there is a risk of generating dusts or aerosols outside of a fume hood.[16]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The disposal of this compound is governed by local, state, and federal regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[17] The following protocol ensures compliance and safety.

Step 1: Waste Identification and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Designate a Waste Stream: This compound must be disposed of as Halogenated Organic Waste .

  • Avoid Co-mingling: Do NOT mix this waste with other chemical streams, especially:

    • Strong Oxidizing Agents: To prevent potentially exothermic or violent reactions.[3][6]

    • Strong Reducing Agents: To avoid uncontrolled reduction of the nitro group.[6]

    • Acids and Bases: Unless compatibility has been explicitly verified.

    • Non-halogenated Solvents: To prevent costly and complex disposal procedures for mixed waste.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and contaminated PPE (gloves, etc.) in a designated solid waste container.[3][13]

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent, collect it in a designated liquid waste container for halogenated organic solvents. Keep aqueous and organic solvent waste streams separate.[16]

Step 2: Containerization and Labeling

The waste container serves as the primary containment and its proper labeling is a regulatory requirement.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[9] Ensure the container is in good condition and free of cracks or residue.

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[16] The label must also include:

    • Full Chemical Name: "this compound" and any solvents present.

    • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

    • Researcher/Lab Information: Name and location of the generating laboratory.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[17][18]

  • Location: The SAA must be under the direct control of laboratory personnel.

  • Secondary Containment: The waste container must be placed within a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.[16]

  • Volume Limits: Do not exceed 55 gallons of waste per SAA. Once a container is full, it must be moved to a central storage area within three days.[18]

Step 4: Final Disposal and Documentation

Final disposal must be managed by professionals to ensure regulatory compliance and environmental protection.

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[13][15]

  • Do Not Dispose via Standard Routes: It is imperative that this chemical waste is NOT disposed of in the regular trash or poured down the drain.[9] This is a direct violation of environmental regulations and poses a significant risk.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of its removal, in compliance with institutional and regulatory requirements.[16]

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical.

  • Evacuate and Ventilate: Immediately clear the affected area and ensure it is well-ventilated.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 2.

  • Containment: For solid spills, carefully sweep the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container and label it appropriately.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.[3] All cleaning materials must also be disposed of as hazardous waste.

  • Exposure: In case of skin contact, wash the affected area immediately with soap and copious amounts of water. For eye contact, flush with water for at least 15 minutes. Seek immediate medical attention in all cases of exposure.[19]

Disposal Workflow Diagram

The following diagram provides a logical, at-a-glance workflow for the disposal process.

DisposalWorkflow start Start: Unwanted Material Generated identify Step 1: Identify Waste (Solid, Liquid, Contaminated PPE) start->identify segregate Segregate as 'Halogenated Organic Waste' identify->segregate check_compat Is it compatible with existing waste stream? segregate->check_compat new_container Step 2: Start New, Compatible Hazardous Waste Container check_compat->new_container No add_to_container Add Waste to Container check_compat->add_to_container Yes new_container->add_to_container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date add_to_container->label_container store_saa Step 3: Store in SAA - Secondary Containment - Keep Container Closed label_container->store_saa full_container Is Container Full? store_saa->full_container full_container->store_saa No contact_ehs Step 4: Contact EHS for Pickup and Final Disposal full_container->contact_ehs Yes end End: Document & Record contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Definitive Guide to Personal Protective Equipment (PPE) for Handling 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (CAS 892414-49-2).[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is synthesized from an analysis of its constituent functional groups: a nitro aromatic system, a trifluoromethyl group, and an azaindole N-oxide core. Our approach is grounded in a conservative assessment of potential hazards, ensuring a comprehensive safety margin.

Hazard Analysis: A Triad of Chemical Risks

The molecular structure of this compound presents a composite hazard profile that must be meticulously managed. The risks are not just additive but can be synergistic.

  • Nitro Aromatic Moiety: Aromatic nitro compounds are a well-documented class of chemicals with significant health and safety implications.[4] They are often toxic and can be readily absorbed through the skin.[4] A key systemic risk associated with aromatic nitro compounds is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[4] Furthermore, some nitroalkenes are suspected carcinogens, demanding stringent handling to minimize exposure.[4]

  • Trifluoromethyl Group (-CF3): While the trifluoromethyl group is generally characterized by its high stability due to the strength of the carbon-fluorine bond, it is not entirely benign.[5] During thermal decomposition or in the event of a fire, trifluoromethyl-containing compounds can release hazardous gases, including highly corrosive hydrogen fluoride. The overall toxicity of the molecule is influenced by the entire structure, and compounds with this group can cause skin, eye, and respiratory irritation.

  • Azaindole N-oxide Core: The azaindole core, a heterocyclic structure, and its N-oxide derivative also contribute to the compound's reactivity and potential biological effects. Related azaindole compounds are known to cause skin and eye irritation and may be toxic if ingested.[6]

Based on this analysis, we must assume this compound is toxic if swallowed, harmful if it comes into contact with skin, causes serious skin and eye irritation, and may cause respiratory irritation. [4][6]

The Core Ensemble: Your Non-Negotiable PPE

A multi-layered approach to PPE is mandatory.[4] The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl Rubber Gloves (Powder-Free)Provides a robust barrier against chemical permeation. Solvents can remove natural oils from the skin, leading to dermatitis.[7] Always use impervious gloves.[7] Double-gloving is recommended for extended procedures.
Eye Protection Safety Goggles with Side Shields or a Face ShieldProtects against splashes and airborne particles. Standard safety glasses are insufficient. Given the potential for serious eye damage, full-coverage goggles are essential.[6]
Body Protection Flame-Retardant Laboratory CoatA flame-retardant coat is crucial due to the potential for hazardous combustion products like hydrogen fluoride. It should be fully buttoned to protect underlying clothing and skin.
Respiratory Protection Use in a Certified Chemical Fume HoodAll handling of the solid compound or its solutions must be performed within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[7] Vapors can be heavier than air and accumulate in low-lying areas.[7]

Operational Protocols: From Preparation to Disposal

Adherence to strict procedural discipline is as critical as the PPE itself.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Wash and dry hands thoroughly before beginning.

  • Lab Coat: Put on the flame-retardant lab coat, ensuring it is fully fastened.

  • Eye Protection: Put on safety goggles, adjusting for a snug fit.

  • Gloves: Don the first pair of nitrile or butyl rubber gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair over the first.

Doffing PPE: Preventing Cross-Contamination
  • Outer Gloves (if applicable): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, touching only the inside surfaces. Hang it in its designated area or dispose of it if it is a disposable garment.

  • Eye Protection: Remove goggles by handling the strap, avoiding contact with the front surfaces.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Spill & Emergency Procedures
  • Minor Spills: In the event of a small spill within the fume hood, use an appropriate absorbent material to clean it up while wearing your full PPE.

  • Major Spills: In the case of a larger spill, evacuate the area immediately and alert your facility's emergency response team.

  • Skin Contact: If skin contact occurs, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: If the compound comes into contact with the eyes, flush with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal Plan

All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of in a clearly labeled hazardous waste container.[8] Follow all local and institutional regulations for the disposal of chemical waste. Do not empty into drains.[9]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_handling Handling & Disposal cluster_completion Completion & Post-Handling cluster_emergency Emergency Response start Start: Handling Required risk_assessment Conduct Risk Assessment (Review this guide & SDS of related compounds) start->risk_assessment ppe_selection Select Core PPE Ensemble: - Lab Coat (Flame-Retardant) - Safety Goggles - Nitrile/Butyl Gloves (Double Pair) - Fume Hood risk_assessment->ppe_selection don_ppe Don PPE (Follow Step-by-Step Protocol) ppe_selection->don_ppe handling Perform Work in Chemical Fume Hood don_ppe->handling disposal Dispose of Waste in Designated Hazardous Container handling->disposal spill Spill or Exposure Occurs handling->spill doff_ppe Doff PPE (Follow Decontamination Protocol) disposal->doff_ppe hand_wash Wash Hands Thoroughly doff_ppe->hand_wash end End: Procedure Complete hand_wash->end emergency_action Execute Emergency Plan: - Evacuate (if necessary) - Decontaminate - Seek Medical Attention spill->emergency_action

Caption: PPE Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide
Reactant of Route 2
4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.